molecular formula C18H35BrO2 B1596229 Methyl 17-bromoheptadecanoate CAS No. 72338-49-9

Methyl 17-bromoheptadecanoate

Cat. No.: B1596229
CAS No.: 72338-49-9
M. Wt: 363.4 g/mol
InChI Key: XSHXLJQWLPXKRC-UHFFFAOYSA-N
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Description

Methyl 17-bromoheptadecanoate is a useful research compound. Its molecular formula is C18H35BrO2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 17-bromoheptadecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 17-bromoheptadecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 17-bromoheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHXLJQWLPXKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339166
Record name Methyl 17-bromoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72338-49-9
Record name Methyl 17-bromoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 17-bromoheptadecanoate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 17-bromoheptadecanoate: Structure, Synthesis, and Applications in Scientific Research

Introduction

Methyl 17-bromoheptadecanoate is a long-chain fatty acid ester of significant interest to researchers in organic synthesis and drug development. Its bifunctional nature, possessing a terminal bromine atom and a methyl ester group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and potential applications of methyl 17-bromoheptadecanoate, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical Structure and Molecular Formula

Methyl 17-bromoheptadecanoate is a saturated fatty acid methyl ester with a bromine atom at the omega (ω) position. The presence of the terminal bromine atom provides a reactive handle for nucleophilic substitution reactions, while the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or undergo other transformations.

The key identifiers for this compound are:

  • IUPAC Name: methyl 17-bromoheptadecanoate

  • CAS Number: 72338-49-9[1][2][3][4][5]

  • Molecular Formula: C₁₈H₃₅BrO₂[1]

  • Molecular Weight: 363.37 g/mol

Below is a 2D representation of the chemical structure of methyl 17-bromoheptadecanoate.

Caption: 2D structure of methyl 17-bromoheptadecanoate.

Physicochemical Properties
PropertyValue (Estimated)Rationale/Comparison
Appearance White to off-white solid or colorless oilLong-chain fatty acid esters are typically waxy solids or oils at room temperature.
Melting Point 25-35 °CMethyl heptadecanoate has a melting point of 31-33 °C. The terminal bromine may slightly alter this.
Boiling Point > 200 °C at reduced pressureHigh molecular weight esters have high boiling points and are typically distilled under vacuum to prevent decomposition.
Solubility Insoluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform.Consistent with the nonpolar nature of long-chain hydrocarbons.
Synthesis and Characterization

The most straightforward and common method for the synthesis of methyl 17-bromoheptadecanoate is the esterification of its corresponding carboxylic acid, 17-bromoheptadecanoic acid.

3.1. Proposed Synthesis Workflow

The synthesis involves the reaction of 17-bromoheptadecanoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. This is a classic Fischer esterification reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 17-Bromoheptadecanoic Acid C Acid Catalyst (e.g., H₂SO₄) A->C B Methanol (excess) B->C D Reflux C->D E Methyl 17-bromoheptadecanoate D->E

Caption: Proposed synthesis workflow for methyl 17-bromoheptadecanoate.

3.2. Experimental Protocol (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17-bromoheptadecanoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

3.3. Spectroscopic Characterization (Predicted)

While experimental spectra for methyl 17-bromoheptadecanoate are not widely published, we can predict the key features based on its structure and data from analogous compounds like methyl heptadecanoate.

¹H NMR Spectroscopy (Predicted):

  • ~3.67 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-OCH₃).

  • ~3.40 ppm (t, 2H): A triplet from the methylene protons adjacent to the bromine atom (-CH₂Br).

  • ~2.30 ppm (t, 2H): A triplet from the methylene protons alpha to the carbonyl group (-CH₂COOCH₃).

  • ~1.62 ppm (m, 2H): A multiplet from the methylene protons beta to the carbonyl group.

  • ~1.85 ppm (m, 2H): A multiplet from the methylene protons beta to the bromine atom.

  • ~1.25 ppm (br s, 24H): A broad singlet representing the remaining methylene protons in the long alkyl chain.

¹³C NMR Spectroscopy (Predicted):

  • ~174 ppm: The carbonyl carbon of the ester group.

  • ~51.4 ppm: The methoxy carbon of the ester group.

  • ~34.0 ppm: The methylene carbon alpha to the carbonyl group.

  • ~33.8 ppm: The methylene carbon attached to the bromine atom.

  • ~24-33 ppm: A series of peaks for the other methylene carbons in the chain.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): Two peaks of similar intensity at m/z 362 and 364, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 331/333.

    • McLafferty rearrangement, a characteristic fragmentation of long-chain esters, would likely produce a fragment at m/z 74.

    • Cleavage at the C-Br bond.

    • A series of fragments separated by 14 Da (corresponding to CH₂ units) due to cleavage along the alkyl chain.

Applications in Research and Drug Development

Methyl 17-bromoheptadecanoate serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The terminal bromine allows for the introduction of various functional groups via nucleophilic substitution, while the ester can be modified or serve as a lipophilic tail.

Potential Applications:

  • Synthesis of Bioactive Molecules: The long alkyl chain can be incorporated into molecules to enhance their lipophilicity, which can be crucial for membrane permeability and interaction with biological targets. The bromo group can be replaced by other functionalities to create novel compounds for screening in drug discovery programs.

  • Probe Synthesis: The reactive bromine can be used to attach reporter groups, such as fluorescent dyes or biotin, to create probes for studying biological processes involving fatty acids.

  • Surface Modification: The carboxylic acid, obtained after hydrolysis of the ester, can be used to anchor the long chain to surfaces, creating hydrophobic coatings or functionalized materials.

  • Alkylation Agent: It can be used to alkylate various nucleophiles, introducing a 17-carbomethoxyheptadecyl group into a target molecule.

Safety and Handling

A specific Safety Data Sheet (SDS) for methyl 17-bromoheptadecanoate is not widely available. However, based on the SDS for similar compounds like methyl 16-bromohexadecanoate, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

Conclusion

Methyl 17-bromoheptadecanoate is a useful synthetic building block with potential applications in various fields of chemical and pharmaceutical research. While detailed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on its structure and the properties of analogous molecules. This guide provides a foundational understanding for researchers looking to utilize this versatile compound in their synthetic endeavors.

References
  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • SciSpace. Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)-heptadeca-2,4,6,8,10,12,14,16-octaenoate. [Link]

  • National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • RSC Publishing. Synthesis of very long chain fatty acid methyl esters. [Link]

  • ResearchGate. (PDF) Rapid preparation of fatty acid methyl esters. [Link]

  • ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • ResearchGate. The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. [Link]

  • ResearchGate. Mass spectra of methyl 2,4-dimethylheptadecanoate (a),... [Link]

  • Semantic Scholar. Preparation of methyl esters of long chain fatty acids. [Link]

  • Google Patents. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • National Center for Biotechnology Information. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. [Link]

  • RSC Publishing. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. [Link]

  • AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • ResearchGate. The EI differential mass spectrum of 12-methyltridecyl heptadecanoate... [Link]

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  • Chem.info. methyl 17-bromoheptadecanoate [ 72338-49-9 ]. [Link]

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Sources

Spectroscopic Characterization of Methyl 17-bromoheptadecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 17-bromoheptadecanoate is a long-chain fatty acid methyl ester (FAME) functionalized with a terminal bromine atom. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex lipids, polymers, and other specialized chemical entities. Its utility in drug development and materials science necessitates a thorough understanding of its structural and chemical properties. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and characterization of this compound.

Molecular Structure and Logic of Spectroscopic Analysis

The structure of Methyl 17-bromoheptadecanoate dictates its spectroscopic signature. The molecule consists of a 17-carbon chain with a methyl ester group at one end (C1) and a bromine atom at the other (C17). This structure presents distinct chemical environments that are readily probed by NMR and MS.

Figure 1: Molecular structure of Methyl 17-bromoheptadecanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Methyl 17-bromoheptadecanoate, the ¹H NMR spectrum is characterized by several key signals corresponding to the methyl ester protons, the methylene groups adjacent to the ester and the bromine, and the long polymethylene chain.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) and multiplicities for the protons in Methyl 17-bromoheptadecanoate. These predictions are based on typical values for long-chain fatty acid methyl esters and alkyl bromides.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOCH₃3.67Singlet3H
-CH₂-Br (C17)3.40Triplet2H
-CH₂-COO- (C2)2.30Triplet2H
-CH₂-CH₂-Br (C16)1.85Quintet2H
-CH₂-CH₂-COO- (C3)1.63Quintet2H
-(CH₂)₁₂-1.25Multiplet (broad)24H
Interpretation of the ¹H NMR Spectrum
  • Methyl Ester Protons (-COOCH₃): A sharp singlet is expected around 3.67 ppm, which is a characteristic chemical shift for methyl ester protons.[1] This signal is deshielded due to the electronegativity of the adjacent oxygen atoms.

  • Methylene Protons Adjacent to Bromine (-CH₂-Br): The protons on the carbon directly attached to the bromine atom (C17) are expected to resonate as a triplet at approximately 3.40 ppm. The downfield shift is due to the deshielding effect of the electronegative bromine atom. The triplet multiplicity arises from the coupling with the two adjacent protons on C16.

  • Methylene Protons Alpha to the Carbonyl (-CH₂-COO-): The protons on the carbon adjacent to the carbonyl group (C2) will appear as a triplet around 2.30 ppm. The electron-withdrawing nature of the carbonyl group causes this downfield shift. The signal is a triplet due to coupling with the two protons on C3.

  • Methylene Protons Beta to Functional Groups (-CH₂-CH₂-Br and -CH₂-CH₂-COO-): The methylene groups at C16 and C3 are expected to appear as quintets around 1.85 ppm and 1.63 ppm, respectively. These protons are coupled to the protons on the two adjacent carbons.

  • Polymethylene Chain (-(CH₂)₁₂-): The majority of the methylene protons in the long alkyl chain will overlap to form a large, broad multiplet centered around 1.25 ppm. The chemical environments of these protons are very similar, leading to this characteristic signal in long-chain aliphatic compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of Methyl 17-bromoheptadecanoate is predicted to show distinct signals for the carbonyl carbon, the carbon attached to the bromine, the methyl ester carbon, and the carbons of the long alkyl chain.

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in Methyl 17-bromoheptadecanoate are listed in the table below. These values are based on established ranges for fatty acid methyl esters and halogenated alkanes.[2][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C1)174.2
-O-CH₃ 51.4
-CH₂-Br (C17)33.8
-CH₂-COO- (C2)34.1
-CH₂-CH₂-Br (C16)32.8
-CH₂-CH₂-COO- (C3)24.9
-(CH₂)₁₂- 28.2 - 29.7
Terminal -CH₂- (near the center of the chain)~29.7
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at a chemical shift of approximately 174.2 ppm.[2]

  • Methyl Ester Carbon (-O-CH₃): The carbon of the methyl group attached to the ester oxygen will resonate around 51.4 ppm.

  • Carbon Bearing Bromine (-CH₂-Br): The carbon atom directly bonded to the bromine (C17) is predicted to have a chemical shift of about 33.8 ppm. The electronegativity of bromine causes a downfield shift compared to a standard alkane carbon.

  • Alkyl Chain Carbons: The carbons of the long methylene chain will appear in the range of 28-33 ppm. The signals for the carbons closer to the functional groups (C2, C3, and C16) will be distinct, while the carbons in the middle of the chain (C4 to C15) will have very similar chemical shifts and may overlap, resulting in a series of closely spaced peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For Methyl 17-bromoheptadecanoate, electron ionization (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern that can be used for its identification.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The molecular weight of Methyl 17-bromoheptadecanoate is 362.35 g/mol (for ⁷⁹Br) and 364.35 g/mol (for ⁸¹Br). Due to the natural isotopic abundance of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 362 and 364.

  • Key Fragment Ions: The fragmentation of long-chain esters and bromoalkanes follows predictable pathways.

m/z Proposed Fragment Fragmentation Pathway
331/333[M - OCH₃]⁺Loss of the methoxy group from the molecular ion.
283[M - Br]⁺Loss of the bromine radical from the molecular ion.
74[CH₃OC(OH)=CH₂]⁺McLafferty rearrangement, a characteristic fragmentation of methyl esters.
59[COOCH₃]⁺Alpha-cleavage at the carbonyl group.
CₙH₂ₙ₊₁Various alkyl fragmentsCleavage along the long alkyl chain.
Interpretation of the Mass Spectrum

The mass spectrum of Methyl 17-bromoheptadecanoate is expected to show a characteristic M/M+2 isotopic pattern for the molecular ion, which is a clear indicator of the presence of a single bromine atom. The loss of the methoxy group (m/z 331/333) and the bromine atom (m/z 283) are also anticipated to be prominent fragmentation pathways. The McLafferty rearrangement leading to a base peak at m/z 74 is a hallmark of fatty acid methyl esters. A series of peaks separated by 14 Da (corresponding to CH₂ groups) will be observed due to fragmentation along the aliphatic chain.

G M [M]⁺˙ m/z 362/364 F1 [M - OCH₃]⁺ m/z 331/333 M->F1 - •OCH₃ F2 [M - Br]⁺ m/z 283 M->F2 - •Br F3 [CH₃OC(OH)=CH₂]⁺˙ m/z 74 M->F3 McLafferty Rearrangement F4 [COOCH₃]⁺ m/z 59 M->F4 α-cleavage

Figure 2: Predicted major fragmentation pathways for Methyl 17-bromoheptadecanoate in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, yet robust, protocols for the analysis of Methyl 17-bromoheptadecanoate.

NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Methyl 17-bromoheptadecanoate in about 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an appropriate software, applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled sequence to simplify the spectrum and improve the signal-to-noise ratio.

    • A larger number of scans (hundreds to thousands) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of Methyl 17-bromoheptadecanoate (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[5]

  • GC-MS System and Conditions:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for FAME analysis, such as a DB-5ms or equivalent.

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode.

    • Oven Temperature Program: A typical temperature program would start at a lower temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode with a standard ionization energy of 70 eV.

    • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-550 to capture the molecular ion and all significant fragment ions.

G cluster_NMR NMR Spectroscopy Workflow cluster_MS GC-MS Workflow A1 Sample Dissolution (CDCl₃ + TMS) A2 Transfer to NMR Tube A1->A2 A3 ¹H & ¹³C NMR Acquisition A2->A3 A4 Data Processing A3->A4 B1 Sample Dilution (Hexane) B2 GC Injection & Separation B1->B2 B3 EI-MS Ionization & Fragmentation B2->B3 B4 Mass Analysis & Detection B3->B4

Figure 3: General experimental workflows for NMR and GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for Methyl 17-bromoheptadecanoate. While based on predictive analysis due to the lack of publicly available experimental data, the interpretations and protocols are grounded in well-established spectroscopic principles and data from structurally similar molecules. This guide is intended to be a valuable resource for scientists in the fields of organic synthesis, drug discovery, and materials science, enabling them to confidently identify and characterize this important chemical intermediate. The provided methodologies for data acquisition and interpretation are designed to be self-validating, ensuring the scientific integrity of the analytical process.

References

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • Saturated Fatty Acids and Methyl Esters. (2019, July 23). AOCS Lipid Library. [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. [Link]

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  • Property Determination, FA Composition and NMR Characterization of Palm Oil, Used Palm Oil and Their Methyl Esters. (2021, December 22). MDPI. [Link]

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Halogenated Lipids: From Collateral Damage to Key Orchestrators in Cellular Signaling

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword

For decades, the appearance of halogenated lipids in biological systems was largely viewed as a footprint of oxidative stress—collateral damage inflicted during inflammatory responses. However, a paradigm shift is underway. Mounting evidence reveals that these modified lipids are not merely inert bystanders but are, in fact, potent signaling molecules that actively orchestrate a wide range of cellular responses. From mediating the inflammatory cascade to regulating hormone synthesis, halogenated lipids are emerging as a critical, yet underappreciated, class of lipid messengers. This guide provides a deep dive into the world of halogenated lipids, moving beyond their formation to elucidate their intricate roles in cellular signaling pathways. We will explore the causality behind their generation, their specific interactions within signaling networks, their profound implications in disease, and the state-of-the-art methodologies required for their study. For the researcher, scientist, or drug development professional, understanding this novel signaling axis is not just an academic exercise; it is a prerequisite for identifying new biomarkers and unlocking innovative therapeutic targets for a host of inflammatory and metabolic diseases.

The Genesis of Bioactive Halogenated Lipids: An Enzymatic Affair

The formation of halogenated lipids in mammals is not a random chemical event but a highly controlled process, primarily driven by the enzymatic activity of heme peroxidases during an immune response.[1] The central players in this process are myeloperoxidase (MPO), found abundantly in neutrophils, and eosinophil peroxidase (EPO), found in eosinophils.[2][3]

The MPO-Hydrogen Peroxide-Halide System

During inflammation, activated neutrophils generate a surge of reactive oxygen species, including hydrogen peroxide (H₂O₂).[4] MPO, released from azurophilic granules, harnesses this H₂O₂ to oxidize halides—primarily chloride (Cl⁻) and bromide (Br⁻)—into potent hypohalous acids.[2][5]

  • Hypochlorous Acid (HOCl) Formation: MPO catalyzes the reaction between H₂O₂ and Cl⁻ to produce hypochlorous acid, a powerful oxidizing and chlorinating agent.[6]

  • Hypobromous Acid (HOBr) Formation: Similarly, MPO and EPO can use Br⁻ to generate hypobromous acid.[3]

These hypohalous acids are highly reactive and readily target electron-rich biomolecules. Among their most susceptible targets are plasmalogens, a unique class of phospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[2][7] This bond is particularly vulnerable to attack by HOCl.

The reaction of HOCl with plasmalogens results in the cleavage of the vinyl-ether bond and the formation of two key products: a lysophospholipid and an α-chloro fatty aldehyde, such as 2-chlorohexadecanal (2-ClHDA).[7][8] This α-chloro fatty aldehyde is the progenitor of a family of chlorinated lipids and serves as a critical node in initiating downstream signaling events.[2][7]

cluster_Neutrophil Activated Neutrophil cluster_Extracellular Extracellular Space MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes formation of H2O2 H₂O₂ H2O2->MPO Substrate Cl Cl⁻ Cl->MPO Substrate Plasmalogen Plasmalogen Phospholipid (in cell membrane) HOCl->Plasmalogen Attacks vinyl-ether bond LysoPC Lysophosphatidylcholine Plasmalogen->LysoPC Yields Cl_Aldehyde α-Chloro Fatty Aldehyde (e.g., 2-ClHDA) Plasmalogen->Cl_Aldehyde Yields Cl_Acid 2-Chlorofatty Acid (2-ClFA) (Oxidation) Cl_Aldehyde->Cl_Acid Cl_Aldehyde->Cl_Acid Cl_Alcohol 2-Chlorofatty Alcohol (Reduction) Cl_Aldehyde->Cl_Alcohol Cl_Aldehyde->Cl_Alcohol

Figure 1: MPO-mediated generation of chlorinated lipids from plasmalogens.

Chlorinated Lipids: Amplifiers of the Inflammatory Cascade

Once formed, chlorinated lipids like 2-ClHDA and its oxidized metabolite, 2-chloropalmitic acid (2-ClPA), are not passive byproducts but potent pro-inflammatory signaling molecules.[3][9] They act on endothelial cells, leukocytes, and platelets to amplify the initial inflammatory response.

Endothelial Cell Activation: Setting the Stage for Leukocyte Recruitment

The vascular endothelium is a primary target of chlorinated lipids. Studies have shown that both 2-ClHDA and 2-ClPA induce powerful pro-inflammatory responses in endothelial cells.[9]

Causality of Experimental Choice: Human intestinal mesenteric vascular endothelial cells (HIMVEC) are often used in in vitro models because they represent a relevant microvascular bed that is critically involved in systemic inflammatory conditions like sepsis and ischemia/reperfusion.[9]

The signaling cascade involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). 2-ClHDA promotes the degradation of IκB, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus.[9] There, it drives the expression of genes encoding for:

  • Endothelial Cell Adhesion Molecules (ECAMs): Such as ICAM-1 and VCAM-1, which act as docking sites for circulating leukocytes.[9]

  • Pro-inflammatory Chemokines: Which create a chemical gradient to attract more immune cells.

This upregulation of adhesion molecules leads to increased leukocyte-endothelial cell adhesive interactions (LECA) and platelet-endothelial cell adhesion (PECA), key events in the inflammatory process.[3][9]

cluster_EC Endothelial Cell Cytoplasm cluster_Nucleus Nucleus ClHDA 2-ClHDA IKK IKK Complex ClHDA->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB:n->IkB:s Degradation IkB_NFkB->NFkB Releases DNA DNA (Promoter Regions) NFkB_nuc->DNA Binds to Genes ↑ Gene Expression (ICAM-1, VCAM-1, Chemokines) DNA->Genes Induces Outcome ↑ Leukocyte & Platelet Adhesion ↑ Vascular Permeability Genes->Outcome

Figure 2: 2-ClHDA signaling pathway leading to endothelial cell activation via NF-κB.
Direct Effects on Leukocytes

Chlorinated lipids also exert direct effects on the immune cells that produce them, creating a potent feed-forward loop.

  • Neutrophil Chemotaxis and Activation: 2-ClHDA is a potent chemoattractant for neutrophils, drawing them to the site of inflammation.[9] Furthermore, its metabolite, 2-chlorofatty acid (2-ClFA), can trigger neutrophils to form Neutrophil Extracellular Traps (NETs), a web of chromatin and granular proteins that traps pathogens but can also cause significant tissue damage.[2]

  • Monocyte Apoptosis: In contrast to its effects on neutrophils, 2-ClFA has been shown to induce apoptosis in monocytes, another key inflammatory cell type.[2] This suggests a complex regulatory role where chlorinated lipids may help modulate the duration of the immune response by eliminating certain cell populations.

  • PPAR-α Agonism: 2-ClFA acts as an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor involved in lipid metabolism.[2] This activation increases the expression of enzymes responsible for fatty acid ω-oxidation, which is the primary clearance pathway for 2-ClFA, demonstrating a self-regulating clearance mechanism.[2]

Halogenated LipidPrimary Cellular TargetKey Signaling EffectPathophysiological Outcome
2-Chlorohexadecanal (2-ClHDA) Endothelial CellsNF-κB ActivationIncreased adhesion molecule expression, leukocyte adhesion[9]
NeutrophilsChemotaxisRecruitment of neutrophils to inflammatory sites[9]
2-Chlorofatty Acid (2-ClFA) NeutrophilsNETs FormationPathogen trapping, potential tissue damage[2]
MonocytesApoptosis InductionModulation of the inflammatory response[2]
HepatocytesPPAR-α AgonismUpregulation of its own metabolic clearance[2]
Table 1: Summary of signaling roles of key chlorinated lipids.

Iodinated Lipids: Guardians of Thyroid Homeostasis

Far from the battleground of inflammation, another class of halogenated lipids plays a crucial, protective role within the thyroid gland. The synthesis of thyroid hormones (T3 and T4) is an oxidative process that requires large amounts of H₂O₂.[10][11] While essential, this creates a state of high oxidative stress that could damage the gland.

The thyroid gland has evolved a unique regulatory mechanism involving iodinated lipids, or iodolipids. When iodine intake is sufficient—well above the levels needed merely for hormone synthesis—the enzyme thyroid peroxidase (TPO) iodinates arachidonic acid to form δ-iodolactone.[12]

This iodolipid acts as a crucial negative regulator. It inhibits the activity of NADPH oxidase, the enzyme responsible for generating the H₂O₂ required for hormone synthesis.[12] This feedback loop ensures that H₂O₂ production is tightly controlled, preventing excessive hormone synthesis and protecting the thyroid from oxidative damage.[12] In states of iodine deficiency, the production of δ-iodolactone is insufficient, leading to unchecked H₂O₂ production, which can damage TPO and other thyroid proteins, potentially initiating autoimmune thyroid diseases like Hashimoto's thyroiditis.[12]

cluster_Thyrocyte Thyroid Follicular Cell Iodide Iodide (I⁻) (High Concentration) TPO Thyroid Peroxidase (TPO) Iodide->TPO AA Arachidonic Acid AA->TPO Iodolactone δ-Iodolactone TPO->Iodolactone Catalyzes NADPH_Ox NADPH Oxidase Iodolactone->NADPH_Ox Inhibits H2O2 H₂O₂ Production NADPH_Ox->H2O2 Generates Hormone_Synth Thyroid Hormone Synthesis (via TPO) H2O2->Hormone_Synth Required for Oxidative_Damage Oxidative Damage to TPO & Proteins H2O2->Oxidative_Damage Causes (if excessive) cluster_SamplePrep Sample Preparation cluster_Analysis Analysis start Activated Neutrophils + Internal Standard extract Bligh-Dyer Lipid Extraction start->extract derivatize PFB Oxime Derivatization extract->derivatize gcms GC-MS (NICI) derivatize->gcms Inject Sample data Data Acquisition (Monitor Ions) gcms->data quant Quantification (vs. Standard Curve) data->quant

Sources

A Researcher's Guide to Sourcing Methyl 17-bromoheptadecanoate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Procurement of a Key PROTAC Linker.

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, offering a novel modality to target and eliminate disease-causing proteins.[1][] These heterobifunctional molecules consist of a ligand for an E3 ubiquitin ligase and a "warhead" that binds to the protein of interest, tethered by a chemical linker.[1] The linker, far from being a passive spacer, plays a pivotal role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.[3][4] Among the diverse array of linker chemistries, long-chain alkyl bromides serve as fundamental building blocks, enabling the systematic exploration of linker length and flexibility—a critical aspect in optimizing PROTAC potency.[5]

Methyl 17-bromoheptadecanoate (CAS No. 72338-49-9), a long-chain fatty acid ester featuring a terminal bromide, has emerged as a valuable synthetic intermediate in the construction of PROTACs. Its extended alkyl chain provides the necessary length to span the distance between the E3 ligase and the target protein, a crucial factor for inducing efficient ubiquitination and subsequent degradation.[4] This guide provides a comprehensive overview of the commercial landscape for Methyl 17-bromoheptadecanoate, offering insights into supplier identification, product specifications, and key considerations for its procurement and application in a research and drug development setting.

Commercial Availability and Supplier Landscape

The procurement of specialized chemical reagents like Methyl 17-bromoheptadecanoate requires careful consideration of supplier reliability, product quality, and available documentation. Our investigation has identified several commercial suppliers that list this compound under the confirmed CAS number 72338-49-9.

It is imperative for researchers to verify the CAS number when sourcing this chemical, as similar compounds with different ester groups (e.g., tert-butyl) or alternative functionalization are also commercially available and may be easily confused.

Below is a comparative summary of notable suppliers offering Methyl 17-bromoheptadecanoate:

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
King-Pharm METHYL 17-BROMOHEPTADECANOATE72338-49-9C18H35BrO2363.38Lists physical properties such as melting and boiling points.[6][7]
MedChemExpress (MCE) Methyl 17-bromoheptadecanoate72338-49-9C18H35BrO2363.38Explicitly marketed as a PROTAC linker.[8][9]
Arctom Scientific Methyl 17-bromoheptadecanoate72338-49-9C18H35BrO2363.38Offers the compound in various sizes and provides options for custom synthesis.[10]
Santa Cruz Biotechnology Methyl 17-bromoheptadecanoate72338-49-9C18H35BrO2363.38A Certificate of Analysis is available, providing key quality control data.[11]

This table is not exhaustive and represents a snapshot of publicly available information. Researchers are encouraged to conduct their own due diligence.

Evaluating and Selecting a Supplier: A Step-by-Step Workflow

The selection of a chemical supplier should be a systematic process to ensure the integrity of your research. The following workflow outlines key steps for procuring Methyl 17-bromoheptadecanoate:

G cluster_0 Phase 1: Supplier Identification & Initial Vetting cluster_1 Phase 2: Quality and Suitability Assessment cluster_2 Phase 3: Procurement and Incoming Quality Control A Identify Potential Suppliers (CAS No. 72338-49-9) B Request Quotations (Price, Quantity, Lead Time) A->B C Request Technical Documents (CoA, SDS) B->C D Review Certificate of Analysis (CoA) (Purity, Identity Confirmation) C->D E Assess Safety Data Sheet (SDS) (Handling, Storage, Hazards) D->E F Evaluate Supplier Reputation (Peer Reviews, Literature Citations) E->F G Place Purchase Order F->G H Perform In-house QC on Receipt (e.g., NMR, Mass Spec) G->H I Release for Research Use H->I

Figure 1. A recommended workflow for the sourcing and qualification of Methyl 17-bromoheptadecanoate.

A critical document in this process is the Certificate of Analysis (CoA) . For instance, the CoA from Santa Cruz Biotechnology for their lot of Methyl 17-bromoheptadecanoate provides essential information that should be scrutinized.[11] Researchers should verify that the purity meets the requirements of their synthetic route, as impurities can lead to unwanted side reactions and complicate purification of the final PROTAC molecule.

Application in Drug Discovery: A Versatile PROTAC Linker

Methyl 17-bromoheptadecanoate's utility in drug discovery stems from its role as a precursor to bifunctional linkers in PROTAC synthesis. The terminal bromide provides a reactive handle for nucleophilic substitution, typically with an amine-containing E3 ligase ligand or warhead.[12] The long alkyl chain offers several advantages:

  • Flexibility: The conformational flexibility of the long alkyl chain can be crucial for allowing the E3 ligase and the target protein to adopt a productive orientation for ubiquitination.[5]

  • Reach: For target proteins with deep or sterically hindered binding pockets, a longer linker may be necessary to bridge the gap to the E3 ligase.[4]

  • Hydrophobicity: The hydrophobic nature of the linker can influence the overall cell permeability of the PROTAC molecule.[5]

The synthesis of a PROTAC using an alkyl bromide linker like Methyl 17-bromoheptadecanoate often involves a nucleophilic substitution reaction. It is important to consider the nucleophilicity of the amine on the binding molecule, as weakly nucleophilic amines may result in low reaction yields.[12] Optimization of reaction conditions, such as the choice of base, solvent, and temperature, is often necessary to achieve efficient coupling.[12]

Safety, Handling, and Storage

As of the writing of this guide, a publicly available, dedicated Safety Data Sheet (SDS) for Methyl 17-bromoheptadecanoate (CAS 72338-49-9) was not found in a comprehensive search. However, based on the known reactivity of alkyl bromides and general laboratory safety protocols, the following precautions are strongly advised. Researchers must obtain the specific SDS from their chosen supplier before handling this compound.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place. Alkyl bromides should be protected from light and moisture to prevent degradation.

Given that long-chain alkyl bromides are used in SN2 reactions, they are reactive electrophiles. Care should be taken to avoid exposure, and appropriate quenching and work-up procedures should be employed during chemical synthesis.

Conclusion

Methyl 17-bromoheptadecanoate is a key chemical tool for researchers engaged in the design and synthesis of PROTACs. Its commercial availability from a number of specialized suppliers facilitates its use in drug discovery programs. However, due to the specialized nature of this reagent, a thorough evaluation of suppliers and careful attention to product specifications are paramount. By following a systematic procurement process and adhering to strict safety protocols, researchers can confidently incorporate this versatile linker into their synthetic strategies to develop the next generation of targeted protein degraders.

References

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 17-bromoheptadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of Methyl 17-bromoheptadecanoate, a valuable long-chain functionalized fatty acid ester. Primarily intended for researchers in organic synthesis, materials science, and drug development, this guide outlines a robust and reproducible methodology based on the principles of Fischer-Speier esterification. We delve into the causality behind experimental choices, from reaction setup and catalysis to purification and comprehensive characterization, ensuring scientific integrity and a self-validating protocol.

Introduction and Significance

Methyl 17-bromoheptadecanoate is a bifunctional organic molecule featuring a terminal bromine atom and a methyl ester group. This structure makes it an excellent intermediate and building block for a variety of chemical transformations. The terminal bromide serves as a versatile handle for nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functional groups. The long aliphatic chain provides hydrophobicity and flexibility, while the methyl ester can be readily hydrolyzed or transesterified. These characteristics make it a valuable precursor for the synthesis of polymers, surfactants, specialized lubricants, and pharmacologically active molecules where a long-chain moiety is desired. This application note presents a reliable and scalable protocol for its synthesis from commercially available 17-bromoheptadecanoic acid.

Principle of the Method: Fischer-Speier Esterification

The synthesis of Methyl 17-bromoheptadecanoate is achieved through the Fischer-Speier esterification, a classic and dependable acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality of the Mechanism: The carbonyl carbon of the carboxylic acid is electrophilic, but not sufficiently so to be attacked by a neutral alcohol nucleophile at an appreciable rate. The reaction is therefore accelerated by a strong acid catalyst, typically concentrated sulfuric acid. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by methanol, leading to a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

The reaction is an equilibrium process. To drive it towards the product side and maximize the yield, Le Châtelier's principle is applied by using a large excess of one of the reactants, in this case, methanol, which also conveniently serves as the solvent.

fischer_esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation RCOOH R-C(=O)OH Protonated_RCOOH R-C(=O⁺H)OH RCOOH->Protonated_RCOOH Catalyst H_plus H⁺ Protonated_RCOOH2 R-C(=O⁺H)OH Tetrahedral_Intermediate R-C(OH)(O⁺H(CH₃))OH Protonated_RCOOH2->Tetrahedral_Intermediate Methanol Attack MeOH CH₃OH Tetrahedral_Intermediate2 R-C(OH)(O⁺H(CH₃))OH Protonated_Intermediate R-C(OH₂⁺)(OCH₃)OH Tetrahedral_Intermediate2->Protonated_Intermediate Intramolecular H⁺ transfer Protonated_Intermediate2 R-C(OH₂⁺)(OCH₃)OH Water_loss R-C(=O⁺H)OCH₃ + H₂O Protonated_Intermediate2->Water_loss -H₂O Protonated_Ester R-C(=O⁺H)OCH₃ Final_Ester R-C(=O)OCH₃ Protonated_Ester->Final_Ester Catalyst Regeneration H_plus_regen H⁺

Figure 1: Mechanism of Fischer-Speier Esterification.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)SupplierNotes
17-Bromoheptadecanoic AcidC₁₇H₃₃BrO₂349.355.00 g14.31Sigma-AldrichPurity ≥97%
Methanol (Anhydrous)CH₄O32.04100 mL-Fisher ScientificACS Grade, ≥99.8%
Sulfuric Acid (Conc.)H₂SO₄98.081.0 mL~18J.T. Baker95-98%
Diethyl Ether(C₂H₅)₂O74.12200 mL-VWRACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-LabChemAqueous solution
Saturated Sodium Chloride (Brine)NaCl58.4450 mL-LabChemAqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-EMD MilliporeGranular
Silica GelSiO₂60.08~100 g-Sorbent Tech.60 Å, 230-400 mesh
HexaneC₆H₁₄86.18500 mL-HoneywellACS Grade
Ethyl AcetateC₄H₈O₂88.11200 mL-HoneywellACS Grade
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle with controller

  • Ring stand and clamps

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks (various sizes)

  • Rotary evaporator

  • Glass column for chromatography (e.g., 40 mm diameter)

  • Beakers and graduated cylinders

  • Glass funnels

  • pH paper

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization setup Combine Reactants: 17-Bromoheptadecanoic Acid + Methanol catalyst Add H₂SO₄ Catalyst setup->catalyst reflux Reflux for 4 hours at ~70°C catalyst->reflux cool Cool to Room Temp. reflux->cool evap Remove Excess Methanol (Rotary Evaporator) cool->evap extract Dissolve in Diethyl Ether & Transfer to Sep. Funnel evap->extract wash_bicarb Wash with sat. NaHCO₃ (aq) (x2) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap crude Crude Product (Oil) filter_evap->crude chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) crude->chromatography collect Collect & Combine Fractions (TLC monitoring) chromatography->collect final_evap Evaporate Solvent collect->final_evap pure_product Pure Methyl 17-bromoheptadecanoate final_evap->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ir FT-IR pure_product->ir gcms GC-MS pure_product->gcms

Figure 2: Overall Experimental Workflow.
Step 1: Reaction Setup
  • Place 5.00 g (14.31 mmol) of 17-bromoheptadecanoic acid into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the acid is fully dissolved.

  • Set up the flask for reflux by attaching a condenser. Ensure a gentle flow of cold water through the condenser.

  • Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring solution. Causality: The acid is added slowly to the alcohol to safely manage the exothermic heat of dilution. The order of addition (acid to alcohol) is crucial for safety.

Step 2: Esterification Reaction
  • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.

  • Maintain the reflux with continuous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. A typical mobile phase for TLC is 4:1 Hexane:Ethyl Acetate. The product ester will have a higher Rf value (less polar) than the starting carboxylic acid.

Step 3: Work-up and Isolation
  • After 4 hours, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the bulk of the excess methanol using a rotary evaporator.

  • Transfer the concentrated residue to a 500 mL separatory funnel using approximately 100 mL of diethyl ether to dissolve and transfer the material completely. Add 100 mL of deionized water to the separatory funnel.

  • Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution in the next step.

  • Carefully add 50 mL of saturated sodium bicarbonate solution in portions to the separatory funnel. Shake and vent until gas evolution ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ≥ 7). This step neutralizes the sulfuric acid catalyst and removes any unreacted 17-bromoheptadecanoic acid.[1][2]

  • Separate the layers and wash the organic layer again with another 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water and break up any emulsions.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 15-20 minutes.

  • Filter the solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude product, typically a pale yellow oil.

Step 4: Purification
  • Prepare a silica gel column (slurry packed in hexane).

  • Dissolve the crude oil in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield Methyl 17-bromoheptadecanoate as a clear or pale yellow oil. An expected yield is typically in the range of 85-95%.

Characterization of Final Product

The identity and purity of the synthesized Methyl 17-bromoheptadecanoate should be confirmed using standard analytical techniques.

  • Physical Appearance: Clear to pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • δ 3.67 (s, 3H, -OCH₃): A sharp singlet for the methyl ester protons.[3]

    • δ 3.41 (t, J = 6.8 Hz, 2H, -CH₂Br): A triplet for the methylene protons adjacent to the bromine atom.

    • δ 2.30 (t, J = 7.5 Hz, 2H, -CH₂CO₂Me): A triplet for the methylene protons alpha to the carbonyl group.[3]

    • δ 1.85 (quint, J = 7.1 Hz, 2H, -CH₂CH₂Br): A quintet for the methylene protons beta to the bromine.

    • δ 1.63 (m, 2H, -CH₂CH₂CO₂Me): A multiplet for the methylene protons beta to the carbonyl.[3]

    • δ 1.42-1.25 (m, 22H, -(CH₂)₁₁-): A large, broad multiplet for the remaining methylene protons in the aliphatic chain.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 174.3 (-C=O): Carbonyl carbon of the ester.[4]

    • δ 51.4 (-OCH₃): Methyl carbon of the ester.[4]

    • δ 34.1 (-CH₂CO₂Me): Methylene carbon alpha to the carbonyl.

    • δ 33.8 (-CH₂Br): Methylene carbon attached to bromine.

    • δ 32.8, 29.6-29.1 (multiple peaks), 28.7, 28.1, 24.9: Aliphatic methylene carbons.

  • FT-IR (Neat):

    • 2925, 2854 cm⁻¹ (C-H stretch, aliphatic)

    • 1743 cm⁻¹ (C=O stretch, ester): A strong, sharp absorption characteristic of an aliphatic ester carbonyl group.[5][6]

    • 1170 cm⁻¹ (C-O stretch, ester)[6]

    • 645 cm⁻¹ (C-Br stretch)

  • GC-MS (EI): Gas chromatography can be used to assess purity.[2][7][8] The mass spectrum under electron ionization will show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain methyl esters, including McLafferty rearrangement products.

    • Expected M⁺ for C₁₈H₃₅BrO₂: m/z 362/364 (in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

    • Key fragments: [M - 31]⁺ (loss of OCH₃), [M - 73]⁺, and a base peak often at m/z 74 (McLafferty rearrangement).

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]

  • 17-Bromoheptadecanoic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate gloves and eye protection. Always add acid to other liquids slowly; never the other way around.

  • Methanol: Flammable and toxic by inhalation, ingestion, and skin absorption. Avoid open flames and ensure adequate ventilation.

  • Diethyl Ether: Extremely flammable and volatile. Work away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic aqueous waste before disposal.

References

  • Christie, W. W. (1989).
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Organic Syntheses. (n.d.).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Lamba, R., Kumar, S., & Sarkar, S. (2018). Esterification of decanoic acid with methanol using Amberlyst 15: Reaction kinetics.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 17-Bromoheptadecanoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (n.d.). 17-Bromoheptadecanoic acid. Retrieved from [Link]

Sources

Esterification of 17-bromoheptadecanoic acid with methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification of 17-Bromoheptadecanoic Acid with Methanol Target Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 17-Bromoheptadecanoate

I. Introduction and Scientific Context

The synthesis of fatty acid methyl esters (FAMEs) is a cornerstone of lipid chemistry, with broad applications ranging from the production of biofuels to the creation of specialized chemical intermediates for the pharmaceutical and materials science sectors.[1][2] This guide provides a detailed protocol for the synthesis of methyl 17-bromoheptadecanoate via the Fischer esterification of 17-bromoheptadecanoic acid with methanol.

The presence of a terminal bromine atom on a long aliphatic chain makes methyl 17-bromoheptadecanoate a valuable bifunctional molecule. The ester group provides a handle for further chemical transformations, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This makes it a key building block for the synthesis of more complex molecules, including polymers, surfactants, and biologically active compounds.

This document provides a comprehensive overview of the reaction, from the underlying mechanism to a detailed, field-tested laboratory protocol, and concludes with a guide to the analytical characterization of the final product.

II. The Chemistry: Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[2] This reaction is a classic example of a nucleophilic acyl substitution and is fundamentally an equilibrium process.

Reaction Mechanism

The mechanism of the acid-catalyzed esterification of 17-bromoheptadecanoic acid with methanol proceeds through several key, reversible steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of methanol, to yield the final ester product and regenerate the acid catalyst.

To drive the reaction to completion, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of the alcohol (methanol in this case) and/or by removing the water as it is formed.[2]

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// Nodes Acid [label="17-Bromoheptadecanoic\nAcid"]; ProtonatedAcid [label="Protonated\nCarboxylic Acid"]; Methanol [label="Methanol"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate"]; ProtonatedIntermediate [label="Protonated\nIntermediate"]; ProtonatedEster [label="Protonated\nEster"]; Ester [label="Methyl 17-Bromoheptadecanoate"]; Water [label="Water"]; Catalyst_H_plus [label="H+ (Catalyst)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_regen [label="H+ (Catalyst)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acid -> ProtonatedAcid [label="+ H+"]; ProtonatedAcid -> TetrahedralIntermediate [label="+ CH3OH"]; Methanol -> TetrahedralIntermediate; TetrahedralIntermediate -> ProtonatedIntermediate [label="Proton Transfer"]; ProtonatedIntermediate -> ProtonatedEster [label="- H2O"]; Water_out [label="Water", shape=plaintext]; ProtonatedIntermediate -> Water_out [style=invis]; ProtonatedEster -> Ester [label="- H+"]; Catalyst_H_plus -> Acid [style=invis]; Ester -> Catalyst_regen [style=invis]; } . Caption: Mechanism of Fischer-Speier Esterification.

III. Experimental Protocol

This protocol is designed for the synthesis of methyl 17-bromoheptadecanoate on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
17-Bromoheptadecanoic Acid≥98%e.g., Sigma-AldrichSolid
MethanolAnhydrous, ≥99.8%e.g., Fisher Scientific
Sulfuric AcidConcentrated, 98%e.g., VWRCorrosive!
Diethyl EtherACS Grade
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Magnesium Sulfate
Deuterated Chloroform (CDCl₃)for NMR
Safety Precautions
  • 17-Bromoheptadecanoic Acid: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methanol: Highly flammable and toxic. Avoid inhalation and skin contact. All work should be conducted in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to the solvent slowly and with cooling. Wear acid-resistant gloves, a face shield, and a lab coat.

  • Diethyl Ether: Extremely flammable. Work in a fume hood away from any ignition sources.

Reaction Setup and Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17-bromoheptadecanoic acid (e.g., 5.0 g, 14.3 mmol) in anhydrous methanol (100 mL). Stir until the solid is completely dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred solution. An exotherm may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in diethyl ether (100 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude methyl 17-bromoheptadecanoate, which should be a pale yellow oil or a low-melting solid.

Purification

For most applications, the crude product obtained after the work-up is of sufficient purity. However, for applications requiring higher purity, the product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

dot graph experimental_workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="17-Bromoheptadecanoic Acid\n+ Anhydrous Methanol"]; Add_Catalyst [label="Add H₂SO₄ (cat.)"]; Reflux [label="Reflux (4-6 h, ~70°C)"]; Evaporation1 [label="Rotary Evaporation\n(Remove excess Methanol)"]; Dissolve [label="Dissolve in Diethyl Ether"]; Wash_H2O [label="Wash with Water"]; Wash_NaHCO3 [label="Wash with sat. NaHCO₃"]; Wash_Brine [label="Wash with Brine"]; Dry [label="Dry (MgSO₄)"]; Evaporation2 [label="Rotary Evaporation\n(Remove Diethyl Ether)"]; Crude_Product [label="Crude Methyl 17-Bromoheptadecanoate"]; Purification [label="Column Chromatography\n(Optional)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="Pure Methyl 17-Bromoheptadecanoate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Catalyst; Add_Catalyst -> Reflux; Reflux -> Evaporation1; Evaporation1 -> Dissolve; Dissolve -> Wash_H2O; Wash_H2O -> Wash_NaHCO3; Wash_NaHCO3 -> Wash_Brine; Wash_Brine -> Dry; Dry -> Evaporation2; Evaporation2 -> Crude_Product; Crude_Product -> Purification; Purification -> Final_Product; Crude_Product -> Final_Product [style=dashed, label="If sufficiently pure"]; } . Caption: Experimental workflow for the synthesis of methyl 17-bromoheptadecanoate.

IV. Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended.

Spectroscopic Data
TechniqueKey Features and Expected Values for Methyl 17-Bromoheptadecanoate
¹H NMR δ (ppm) in CDCl₃: - 3.67 (s, 3H): -OCH₃ protons of the methyl ester. - 3.40 (t, 2H): -CH₂-Br protons. - 2.30 (t, 2H): -CH₂-C(=O)O- protons alpha to the carbonyl. - 1.85 (quintet, 2H): -CH₂-CH₂-Br protons. - 1.63 (quintet, 2H): -CH₂-CH₂-C(=O)O- protons beta to the carbonyl. - 1.42-1.25 (m, 20H): Bulk methylene (-CH₂-) protons of the aliphatic chain.
¹³C NMR δ (ppm) in CDCl₃: - 174.3: Carbonyl carbon (-C=O). - 51.4: Methoxy carbon (-OCH₃). - 34.1: Alpha-carbon to carbonyl (-CH₂-C=O). - 34.0: Carbon bearing the bromine (-CH₂-Br). - 32.8: Methylene carbon adjacent to the C-Br carbon. - 29.6-28.2: Bulk methylene carbons of the chain. - 24.9: Beta-carbon to the carbonyl.
FTIR ν (cm⁻¹): - 2925, 2854: C-H stretching of the aliphatic chain. - 1743: Strong C=O stretching of the ester carbonyl group. - 1436: C-H bending of the methyl group. - 1197, 1171: C-O stretching of the ester. - ~645: C-Br stretching.
Mass Spec. (EI): The mass spectrum is expected to show characteristic fragmentation patterns for long-chain methyl esters. The molecular ion [M]⁺ at m/z 362 and [M+2]⁺ at m/z 364 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable. Other significant fragments would include [M-31]⁺ (loss of -OCH₃) and fragments from cleavage along the alkyl chain.

Note: The NMR chemical shifts are predicted based on standard values and data from similar long-chain esters. Actual experimental values may vary slightly.

V. Troubleshooting and Final Remarks

  • Low Yield: If the yield is low, ensure that anhydrous methanol was used, as water can shift the equilibrium back to the starting materials. The reaction time can also be extended.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, ensure the reaction was at a sufficient reflux temperature and consider adding a small additional amount of catalyst.

  • Product Stability: While the terminal C-Br bond is generally stable under these conditions, prolonged exposure to high temperatures or very strong acidic conditions could potentially lead to side reactions. The recommended reaction time should be adhered to for optimal results.

This application note provides a robust and reliable method for the synthesis of methyl 17-bromoheptadecanoate. By understanding the underlying chemistry and following the detailed protocol, researchers can confidently produce this valuable chemical intermediate for their synthetic needs.

VI. References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. (Available through historical chemical literature archives)

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. [Link]

  • Myrboh, B., & Joshipura, H. (2011). A Review on Fischer Esterification. Organic Chemistry: An Indian Journal, 7(3), 221-233. (General review, specific URL may vary, accessible through academic search engines)

  • Ma, F., & Hanna, M. A. (1999). Biodiesel production: a review. Bioresource technology, 70(1), 1-15. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning. (A standard textbook on chemical spectroscopy)

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. (A standard textbook on chemical spectroscopy)

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media. (A standard reference for spectral data)

  • Fischer Esterification. (2022). Chemistry LibreTexts. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 17-bromoheptadecanoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Long-Chain Building Block

Methyl 17-bromoheptadecanoate is a bifunctional long-chain fatty acid ester that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a terminal bromide and a methyl ester, presents two distinct reactive sites that can be selectively manipulated to construct complex molecules. The C17 backbone is particularly relevant for the synthesis of biologically active compounds such as insect pheromones, complex lipids, and novel fatty acid derivatives for drug development research.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of Methyl 17-bromoheptadecanoate, detailing key applications and providing robust protocols for its use.

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of Methyl 17-bromoheptadecanoate is primarily centered around the reactivity of the terminal alkyl bromide, which is an excellent electrophile for a variety of nucleophilic substitution and coupling reactions. The methyl ester group is generally stable under the conditions used to modify the bromide, allowing for late-stage diversification.[4]

Nucleophilic Substitution Reactions: The SN2 Pathway

The primary alkyl bromide in Methyl 17-bromoheptadecanoate is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[5][6][7] In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group in a single, concerted step. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.[5][7] The rate of this reaction is dependent on the concentration of both the substrate (Methyl 17-bromoheptadecanoate) and the nucleophile.[7]

Causality in Experimental Design: The choice of solvent is critical for a successful SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or dimethyl sulfoxide (DMSO) are preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[7] The strength of the nucleophile is also a key factor; stronger nucleophiles will react more rapidly.[8]

Protocol 1: Synthesis of Methyl 17-azidoheptadecanoate

This protocol details the conversion of the terminal bromide to an azide, a versatile functional group that can be further transformed, for example, into an amine via reduction or used in "click" chemistry.

Materials:

  • Methyl 17-bromoheptadecanoate

  • Sodium azide (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 17-bromoheptadecanoate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 17-azidoheptadecanoate.

Self-Validation: The success of the reaction can be confirmed by FT-IR spectroscopy, where a characteristic sharp peak for the azide group will appear around 2100 cm-1, and the disappearance of the C-Br stretching frequency. 1H NMR spectroscopy will show a shift of the methylene protons adjacent to the functional group.

Chain Elongation Strategies: Building Complexity

Methyl 17-bromoheptadecanoate is an excellent substrate for carbon-carbon bond-forming reactions, enabling the extension of the carbon chain. This is particularly useful in the synthesis of very long-chain fatty acids and insect pheromones, which often have specific chain lengths for biological activity.[2][9]

While the direct formation of a Grignard reagent from Methyl 17-bromoheptadecanoate is not feasible due to the presence of the ester group, a common strategy involves the use of a protecting group for the ester or, more practically, using the bromo-ester to alkylate a nucleophilic carbon source.

A more direct method for chain extension is the alkylation of terminal alkynes. The acetylide anion, formed by deprotonating a terminal alkyne with a strong base like sodium amide (NaNH2) or n-butyllithium (n-BuLi), is a potent carbon nucleophile that can displace the bromide from Methyl 17-bromoheptadecanoate. This introduces an alkyne functionality, which can be further modified, for example, by partial reduction to a (Z)-alkene, a common motif in insect pheromones.[9][10]

Protocol 2: Synthesis of Methyl nonadec-18-ynoate via Acetylide Alkylation

This protocol demonstrates a two-carbon chain extension using acetylene.

Materials:

  • Methyl 17-bromoheptadecanoate

  • Acetylene gas or a suitable surrogate like ethynyltrimethylsilane

  • Sodium amide (NaNH2) or n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or liquid ammonia

  • Saturated aqueous ammonium chloride solution

  • Hexanes

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous THF or condensed liquid ammonia.

  • Bubble acetylene gas through the solvent, or add the terminal alkyne (1.2 eq).

  • Slowly add sodium amide (1.1 eq) or n-BuLi (1.1 eq) at an appropriate temperature (-78 °C for n-BuLi in THF, -33 °C for NaNH2 in liquid ammonia).

  • Stir the mixture for 30-60 minutes to ensure complete formation of the acetylide.

  • Slowly add a solution of Methyl 17-bromoheptadecanoate (1.0 eq) in anhydrous THF to the acetylide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with hexanes.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Self-Validation: The incorporation of the alkyne can be confirmed by the presence of a C≡C stretch in the IR spectrum (around 2100-2260 cm-1, often weak) and a characteristic acetylenic proton signal in the 1H NMR spectrum if a terminal alkyne is formed.

Friedel-Crafts Alkylation: Attaching the Chain to Aromatic Systems

The long alkyl chain of Methyl 17-bromoheptadecanoate can be attached to an aromatic ring via a Friedel-Crafts alkylation reaction.[11][12][13] This reaction involves the generation of a carbocation or a carbocation-like species from the alkyl halide using a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).[11][12] The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon.

Causality in Experimental Design: A key consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation.[12][14] However, with a primary alkyl halide like Methyl 17-bromoheptadecanoate, rearrangement is less likely, though it can still occur. The aromatic substrate must not have strongly deactivating substituents.[14] Polyalkylation can also be a side reaction because the alkyl group is activating.[13][14]

Protocol 3: Synthesis of Methyl 17-phenylheptadecanoate

This protocol describes the alkylation of benzene with Methyl 17-bromoheptadecanoate.

Materials:

  • Methyl 17-bromoheptadecanoate

  • Anhydrous benzene (use with extreme caution, in a well-ventilated fume hood)

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM) as a solvent (optional)

  • Ice-water bath

  • Dilute hydrochloric acid (HCl)

  • Anhydrous calcium chloride (CaCl2)

Procedure:

  • In a flask equipped with a stir bar and a drying tube, dissolve Methyl 17-bromoheptadecanoate (1.0 eq) in anhydrous benzene.

  • Cool the mixture in an ice-water bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous calcium chloride.

  • Filter and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield Methyl 17-phenylheptadecanoate.

Self-Validation: The successful alkylation can be confirmed by 1H and 13C NMR spectroscopy, which will show the appearance of signals corresponding to the aromatic protons and carbons. Mass spectrometry will confirm the expected molecular weight of the product.

Data Presentation

Reaction Type Key Reagents Solvent Typical Temperature Expected Yield Key Transformation
SN2 Azidation NaN3DMF60-70 °CHighR-Br → R-N3
Acetylide Alkylation HC≡CNaTHF / liq. NH3-33 °C to RTModerate to HighR-Br → R-C≡CH
Friedel-Crafts Alkylation Benzene, AlCl3Benzene0 °C to RTModerateR-Br → R-Ph

Visualizations

SN2_Reaction sub Methyl 17-bromoheptadecanoate ts Transition State sub->ts Attack nuc Nucleophile (e.g., N3-) nuc->ts prod Substituted Product ts->prod lg Leaving Group (Br-) ts->lg Chain_Elongation start Methyl 17-bromoheptadecanoate step1 Reaction with Acetylide Anion start->step1 product1 Methyl nonadec-18-ynoate step1->product1 step2 Partial Reduction (e.g., Lindlar's Catalyst) product1->step2 product2 (Z)-alkene Product (Pheromone Precursor) step2->product2

Caption: Chain elongation and functionalization workflow.

Conclusion

Methyl 17-bromoheptadecanoate is a powerful and adaptable synthetic intermediate. Through straightforward but powerful reactions such as nucleophilic substitution, acetylide alkylation, and Friedel-Crafts alkylation, researchers can leverage this building block to construct a diverse array of complex molecules. The protocols and principles outlined in this guide provide a solid foundation for the effective application of Methyl 17-bromoheptadecanoate in the fields of chemical synthesis, drug discovery, and materials science.

References

  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023).
  • Carter, C. R. (1999). The Novel Synthesis of Aldehyde Insect Sex Pheromones. Bangor University.
  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Met
  • Synthesis - Pheromones. (n.d.). Alfa Chemistry.
  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.). Asian Journal of Chemistry.
  • Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
  • Nucleophilic substitution. (n.d.). Wikipedia.
  • Nucleophilic Substitution Reactions - SN1 and Sn2 Mechanism, Organic Chemistry. (2017). YouTube.
  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S.
  • Friedel-Crafts Alkyl
  • 7.1 Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks.
  • EAS Reactions (3)
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity. (n.d.). NIH.
  • Synthesis and initial evaluation of 17-(11)
  • Mechanism of fatty acid synthesis. (2025).
  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • Friedel-Crafts Alkyl
  • F
  • Principles of Organic Synthesis. (n.d.). MSU chemistry.
  • Fatty Acid Synthesis - Part I (video). (n.d.). Khan Academy.
  • Late-Stage Diversification: A Motivating Force in Organic Synthesis. (n.d.). PMC - PubMed Central.
  • Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig. (n.d.). PubMed.

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Application Notes & Protocols: Methyl 17-bromoheptadecanoate as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 17-bromoheptadecanoate as an internal standard in quantitative analytical workflows. The unique structural properties of this long-chain brominated fatty acid methyl ester make it an excellent candidate for enhancing the accuracy and precision of chromatographic and mass spectrometric assays, particularly in the analysis of lipids and other long-chain organic molecules. This guide will delve into the scientific rationale for its use, detailed experimental protocols, and method validation considerations.

Introduction: The Imperative for Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, the primary objective is to determine the exact amount of a specific analyte within a sample. However, the entire analytical process, from sample preparation to instrumental analysis, is susceptible to various sources of error that can compromise the accuracy and precision of the results.[1] The internal standard (IS) method is a powerful technique employed to mitigate these errors.[2][3] An internal standard is a compound with chemical and physical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls before sample processing.[4]

The fundamental principle of the internal standard method is that the IS experiences the same procedural variations as the analyte, such as losses during extraction, inconsistencies in injection volume, and fluctuations in instrument response.[2][5] By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to a more robust and reliable quantification.[3][6]

Criteria for an Ideal Internal Standard

The selection of an appropriate internal standard is critical for the success of the analytical method. An ideal internal standard should possess the following characteristics:

  • Structural Similarity: The IS should be structurally analogous to the analyte to ensure similar behavior during sample preparation (e.g., extraction recovery) and analysis (e.g., chromatographic retention, ionization efficiency).[5][7]

  • Chromatographic Resolution: The IS must be well-separated from the analyte and other matrix components to allow for accurate and independent measurement of its signal. A chromatographic resolution (Rs) greater than 1.5 is generally considered ideal.[2]

  • Absence in Samples: The internal standard must not be naturally present in the samples being analyzed.[2][4]

  • Purity and Stability: The IS must be of high purity and stable throughout the entire analytical procedure.

  • Unique Signal: In mass spectrometry-based methods, the IS should have a distinct mass-to-charge ratio (m/z) that does not overlap with the analyte or endogenous compounds.

Methyl 17-bromoheptadecanoate: A Rationale for its Use as an Internal Standard

Methyl 17-bromoheptadecanoate (C18H35BrO2, CAS No: 72338-49-9) is a long-chain fatty acid methyl ester that possesses several key attributes making it a highly suitable internal standard for the quantification of other fatty acids and related lipid species.[8]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC18H35BrO2[8]
Molecular Weight349.37 g/mol [8]
Melting Point47-49 °C
Boiling Point~212.7 °C
AppearanceWhite crystalline solid[8]
Advantages in Analytical Workflows
  • Structural Analogy to Fatty Acids: As a C17 fatty acid methyl ester, it closely mimics the chemical behavior of endogenous long-chain fatty acids (e.g., palmitate (C16:0), stearate (C18:0)) during lipid extraction, derivatization, and chromatographic separation.[9]

  • Unique Mass Spectrometric Signature: The presence of a bromine atom provides a characteristic isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) that is easily distinguishable in mass spectrometry. This allows for clear differentiation from naturally occurring analytes and reduces the likelihood of isobaric interferences.[10][11]

  • Absence in Biological Matrices: Brominated fatty acids are not naturally occurring in most biological systems, fulfilling a critical requirement for an internal standard.[10][11]

  • Chromatographic Behavior: Its long alkyl chain ensures retention behavior on reverse-phase and gas chromatography columns that is within the typical range of other long-chain fatty acids, allowing for co-elution or near co-elution strategies if desired, while still being baseline resolved.

Application Protocol: Quantification of Palmitic Acid in Human Plasma using GC-MS

This section provides a detailed protocol for the quantification of methyl palmitate (the derivatized form of palmitic acid) in human plasma using Methyl 17-bromoheptadecanoate as an internal standard. This protocol is intended as a template and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents
  • Methyl 17-bromoheptadecanoate (Internal Standard)

  • Methyl Palmitate (Analyte Standard)

  • Human Plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (HPLC grade)

  • Acetyl Chloride

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas (high purity)

Preparation of Standard and Stock Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh 10 mg of Methyl 17-bromoheptadecanoate and dissolve in 10 mL of hexane to prepare a 1 mg/mL stock solution.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh 10 mg of Methyl Palmitate and dissolve in 10 mL of hexane to prepare a 1 mg/mL stock solution.

  • Working Internal Standard Solution (IS Working): Dilute the IS Stock solution with hexane to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution in hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the IS Working solution to a final concentration of 5 µg/mL.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Human Plasma Sample is_spike Spike with Methyl 17-bromoheptadecanoate (IS) sample->is_spike Add known amount of IS extraction Lipid Extraction (Folch Method) is_spike->extraction derivatization Transesterification to FAMEs (Acetyl Chloride/Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms integration Peak Integration (Analyte & IS) gcms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for the quantification of fatty acids using an internal standard.

Sample Preparation and Derivatization
  • Sample Spiking: To 100 µL of human plasma in a glass tube, add 10 µL of the 10 µg/mL IS Working solution (Methyl 17-bromoheptadecanoate).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Transesterification (to form Fatty Acid Methyl Esters - FAMEs):

    • To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.

    • Add 1 mL of hexane and vortex for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube with a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample Preparation: Transfer the final hexane extract into a GC-MS autosampler vial for analysis.

GC-MS Instrumental Conditions
ParameterSetting
Gas Chromatograph
ColumnDB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 100°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions
Methyl Palmitatem/z 74, 87, 270
Methyl 17-bromoheptadecanoatem/z 293, 295 (due to Br isotopes), 74

Note: The specific SIM ions should be confirmed by analyzing the individual standards.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the target analyte (Methyl Palmitate) and the internal standard (Methyl 17-bromoheptadecanoate) in the chromatograms of the calibration standards and the unknown samples.

  • Calibration Curve Construction:

    • For each calibration standard, calculate the ratio of the peak area of Methyl Palmitate to the peak area of Methyl 17-bromoheptadecanoate (Area Analyte / Area IS).

    • Plot this area ratio (y-axis) against the known concentration of Methyl Palmitate in the calibration standards (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Quantification of Unknown Samples:

    • Calculate the area ratio (Area Analyte / Area IS) for the unknown samples.

    • Using the linear regression equation from the calibration curve, calculate the concentration of Methyl Palmitate in the unknown samples.

Method Validation

To ensure the reliability of the analytical method, a thorough validation should be performed according to established guidelines (e.g., FDA, ICH).[12][13][14] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank plasma samples to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: The concentration range over which the method is accurate and precise. This is determined from the calibration curve.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte spiked into a sample before extraction to the response of the analyte spiked after extraction.

  • Stability: The stability of the analyte and IS in the sample matrix and in prepared solutions under various storage conditions.

Conclusion

Methyl 17-bromoheptadecanoate serves as an excellent internal standard for the quantitative analysis of fatty acids and other related compounds by chromatographic methods coupled with mass spectrometry. Its structural similarity to endogenous fatty acids ensures comparable behavior during sample processing, while the presence of the bromine atom provides a unique and easily detectable mass spectrometric signature. The detailed protocol provided herein offers a robust starting point for developing and validating accurate and precise quantitative assays in various research and development settings.

References

  • Vertex AI Search. (n.d.). Methyl 17-bromoheptadecanoate Supplier & Distributor of CAS# 4291-53-2.
  • SciSpace. (n.d.). Synthesis of methyl 17-(3,5-dibromo-4-methoxyphenyl)-heptadeca-2,4,6,8,10,12,14,16-octaenoate.
  • Sigma-Aldrich. (n.d.). Methyl heptadecanoate certified reference material, TraceCERT 1731-92-6.
  • King-Pharm. (n.d.). 72338-49-9 METHYL 17-BROMOHEPTADECANOATE.
  • King-Pharm. (n.d.). METHYL 17-BROMOHEPTADECANOATE [72338-49-9].
  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
  • ResearchGate. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups.
  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
  • LCGC International. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
  • PubMed. (2013). Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups.
  • ResearchGate. (2018). How to determine total fatty acid content?.
  • Shimadzu. (n.d.). Analysis Results.
  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
  • Wikipedia. (n.d.). Internal standard.
  • lipidomicstandards.org. (n.d.). Lipid Species Quantification.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.

Sources

Introduction: The Strategic Role of Alkylation in Biomolecule Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Derivatization of Biomolecules using Methyl 17-bromoheptadecanoate

In the landscape of proteomics and drug development, the precise characterization of biomolecules is paramount. Alkylation, the process of adding an alkyl group to a molecule, is a cornerstone technique, particularly for the analysis of proteins by mass spectrometry.[1] The primary goal of alkylation in this context is to covalently modify reactive nucleophilic residues, most notably the thiol groups (-SH) of cysteine. This modification is critical for several reasons: it prevents the re-formation of disulfide bonds after reduction, ensuring proteins remain in a linearized state for enzymatic digestion and analysis; it introduces a fixed, known mass to the residue, simplifying spectral identification; and it can be used to introduce specific tags for quantification or affinity purification.[1][2][3]

While reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are workhorses in the field, the selection of a specific alkylating agent can be a strategic choice to impart unique physicochemical properties to the modified molecule.[1][4] This guide focuses on a specialized, yet powerful, reagent: Methyl 17-bromoheptadecanoate . Its long C17 aliphatic chain offers distinct advantages for certain analytical workflows, particularly those involving chromatographic separation and mass spectrometric detection.

This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Methyl 17-bromoheptadecanoate for the derivatization of cysteine-containing biomolecules.

Reagent Profile: Methyl 17-bromoheptadecanoate

Methyl 17-bromoheptadecanoate is a bifunctional molecule featuring a long C17 hydrocarbon chain, a reactive bromo-alkane group at one end, and a methyl ester at the other.

  • Chemical Structure: CH₃(CH₂)₁₅CH(Br)COOCH₃

  • Molecular Formula: C₁₈H₃₅BrO₂

  • Monoisotopic Mass: 378.1815 g/mol

The key functional component for derivatization is the bromine atom attached to the 17th carbon. This site is susceptible to nucleophilic attack, making it an effective alkylating agent for residues like cysteine. The long aliphatic chain dramatically increases the hydrophobicity of the derivatized molecule, a feature that can be exploited to enhance retention in reverse-phase liquid chromatography (RP-LC).

Mechanism of Derivatization: S-Alkylation of Cysteine

The primary mechanism for the reaction of Methyl 17-bromoheptadecanoate with a protein is the S-alkylation of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

  • Nucleophilic Attack: The deprotonated thiol group of a cysteine residue (the thiolate anion, -S⁻) acts as a potent nucleophile.[5]

  • Transition State: The thiolate attacks the carbon atom bonded to the bromine. Simultaneously, the carbon-bromine bond begins to break.

  • Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the cysteine sulfur and the heptadecanoate chain.

This reaction is highly efficient and, under controlled conditions, specific for cysteine residues.

Caption: S-alkylation of a cysteine thiol via an SN2 reaction.

Core Protocol: In-Solution Derivatization of Proteins for Proteomic Analysis

This protocol describes the standard workflow for reducing and alkylating proteins in solution prior to enzymatic digestion and LC-MS/MS analysis. It is adapted from established methods for haloacetamide reagents and should be optimized for specific protein samples.[4][6][7]

Experimental Workflow Overview

The process follows a logical sequence to ensure complete denaturation, reduction, and derivatization before analysis.

Derivatization_Workflow Start Protein Sample (in buffer) Denature Denaturation & Solubilization (e.g., 8 M Urea) Start->Denature Reduce Reduction of Disulfides (e.g., DTT, TCEP) Denature->Reduce Alkylate Alkylation with Methyl 17-bromoheptadecanoate (in the dark) Reduce->Alkylate Quench Quench Excess Reagent (e.g., DTT) Alkylate->Quench Prepare_Digest Buffer Exchange / Dilution (Reduce Urea < 1 M) Quench->Prepare_Digest Digest Enzymatic Digestion (e.g., Trypsin) Prepare_Digest->Digest Analyze Peptide Desalting (C18) & LC-MS/MS Analysis Digest->Analyze

Caption: Standard workflow for protein sample preparation.

Materials
ReagentPurposeTypical ConcentrationNotes
Ammonium Bicarbonate (AmBic) BufferBuffering Agent50-100 mM, pH 7.8-8.5Volatile, compatible with MS.
Urea or Guanidine HClDenaturant8 M (Urea) or 6 M (GdnHCl)Solubilizes and unfolds proteins.
Dithiothreitol (DTT) or TCEPReducing Agent5-10 mMTCEP is more stable and does not require heating.
Methyl 17-bromoheptadecanoateAlkylating Agent 15-25 mMMust be dissolved in an organic solvent (e.g., ACN, DMSO) first.
Acetonitrile (ACN) or DMSOReagent SolventAs neededTo dissolve the hydrophobic alkylating agent.
Trypsin (MS-grade)Proteolytic Enzyme1:50 to 1:100 (w/w)For protein digestion into peptides.
Formic Acid (FA)Acidification0.1 - 1.0%To stop digestion and prepare for C18 desalting.
Step-by-Step Methodology

1. Protein Solubilization and Denaturation

  • Action: Resuspend the protein sample (e.g., 100 µg) in a denaturing buffer (e.g., 100 µL of 8 M Urea in 100 mM AmBic, pH 8.0).

  • Rationale: Complete denaturation is crucial to expose all cysteine residues, including those buried within the protein's native structure or involved in disulfide bonds.

2. Reduction of Disulfide Bonds

  • Action: Add the reducing agent (e.g., DTT to a final concentration of 10 mM). Vortex gently and incubate for 1 hour at 37-56°C.

  • Rationale: This step cleaves all disulfide bonds (Cys-S-S-Cys) to produce free cysteine thiols (-SH) that are available for alkylation.[4]

3. Alkylation

  • Action: Cool the sample to room temperature. Prepare a fresh stock solution of Methyl 17-bromoheptadecanoate (e.g., 250 mM in ACN). Add this stock to the protein solution to a final concentration of 20-25 mM (a ~2x molar excess over the reducing agent).

  • Causality: A molar excess ensures the forward reaction is favored, driving the alkylation to completion.

  • Action: Vortex immediately and incubate for 45-60 minutes at room temperature in the dark .

  • Rationale: Haloalkane reagents are light-sensitive, and performing the reaction in the dark prevents photodegradation and the formation of reactive radicals that can cause unwanted side reactions.[7]

4. Quenching

  • Action: Stop the alkylation reaction by adding DTT to a final concentration of ~10 mM (to consume any unreacted alkylating agent). Incubate for 15 minutes at room temperature.

  • Rationale: Quenching is a critical self-validating step. It prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) that will be added in the next stage.

5. Sample Preparation for Digestion

  • Action: Dilute the sample with 100 mM AmBic buffer to reduce the urea concentration to below 1 M.

  • Rationale: High concentrations of denaturants like urea will inactivate trypsin. Dilution is necessary for efficient enzymatic activity.

6. Enzymatic Digestion

  • Action: Add MS-grade trypsin at a ratio of 1:50 (enzyme:protein, w/w). Incubate overnight (12-16 hours) at 37°C.

  • Rationale: Trypsin cleaves proteins on the C-terminal side of lysine and arginine residues, generating peptides of a suitable size for mass spectrometry analysis.

7. Desalting and Analysis

  • Action: Acidify the sample with formic acid to a final concentration of 0.1-1.0% to stop the digestion. Desalt the peptides using a C18 StageTip or ZipTip.

  • Rationale: Desalting removes salts, detergents, and other contaminants that can interfere with ionization and analysis by mass spectrometry. The sample is now ready for LC-MS/MS.

Analytical Validation and Data Interpretation

The success of the derivatization is confirmed by mass spectrometry. The covalent addition of the heptadecanoate methyl ester moiety to a cysteine residue results in a specific and significant mass increase.

  • Mass of Reagent: 378.1815 Da (C₁₈H₃₅BrO₂)

  • Mass of Leaving Group: 79.904 Da (Br)

  • Mass of Added Moiety: C₁₈H₃₄O₂

  • Calculated Mass Shift: +298.2557 Da

This large mass shift is readily identifiable in MS1 spectra and can be assigned as a variable modification on cysteine residues during database searching of the MS/MS data.

Comparison of Common Alkylating Agents
ReagentMass Modification (Da)Key Feature
Iodoacetamide (IAM)+57.021Most common, standard for proteomics.[6][8]
N-ethylmaleimide (NEM)+125.048Reacts via Michael addition.[1]
Acrylamide+71.037Alternative to IAM.[3][6]
Methyl 17-bromoheptadecanoate +298.2557 Introduces high hydrophobicity and a large mass tag.

Troubleshooting and Scientific Considerations

  • Reagent Solubility: Methyl 17-bromoheptadecanoate is highly hydrophobic. Ensure it is fully dissolved in an organic solvent before adding it to the aqueous protein solution to prevent precipitation.

  • Incomplete Alkylation: This may result from insufficient reagent concentration, too short a reaction time, or incomplete reduction of disulfide bonds. Verify reduction efficiency and consider increasing the molar excess of the alkylating agent.

  • Side Reactions: At high pH (>8.5) or elevated temperatures, haloalkanes can react with other nucleophilic residues, such as the N-terminus, lysine, or histidine.[6] It is crucial to maintain pH control and perform the reaction at room temperature to maximize specificity for cysteine.

  • Chromatographic Impact: The addition of the C17 chain will significantly increase the retention time of modified peptides in reverse-phase chromatography. The LC gradient may need to be adjusted (e.g., extended or steepened at high organic concentrations) to ensure proper elution of the derivatized peptides.

References

  • Pál, I., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. Available at: [Link]

  • Tallman, K. A., & Liebler, D. C. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry. Available at: [Link]

  • Wang, M., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research. Available at: [Link]

  • Doucet, A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry. Available at: [Link]

  • Doucet, A., et al. (2021). Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate. Available at: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Available at: [Link]

  • Sotriffer, C., et al. (2006). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal. Available at: [Link]

  • Koruza, K., et al. (2018). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Bioconjugate Chemistry. Available at: [Link]

  • Zabret, J., et al. (2015). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology. Available at: [Link]

  • Suzuki-Hatano, S., et al. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to Metabolic Labeling of Cultured Cells with Brominated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic labeling with stable isotopes or tagged analogs is a powerful technique to trace the dynamic processes of cellular metabolism.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation of brominated fatty acids (BrFAs) into mammalian cell cultures. By harnessing the cell's natural metabolic pathways, BrFAs act as structural mimics of their endogenous counterparts and are integrated into complex lipids.[2] The bromine atom serves as a unique tracer, enabling the visualization and quantification of fatty acid uptake, trafficking, and incorporation into various lipid species through downstream analytical methods like mass spectrometry and advanced imaging techniques. We present field-proven protocols for the preparation of BrFA-albumin complexes, determination of optimal labeling conditions, and troubleshooting common experimental hurdles, ensuring robust and reproducible results.

Introduction: The Principle of BrFA-Based Metabolic Labeling

Fatty acids (FAs) are fundamental building blocks for cellular membranes, energy storage molecules (triacylglycerols), and signaling mediators.[3] Understanding the flux of FAs through these pathways is critical in various fields, including cancer biology, metabolic diseases, and immunology.[4] Metabolic labeling with BrFAs is a technique where a bromine atom replaces one or more hydrogen atoms on a fatty acid backbone. Cells are cultured in media supplemented with these BrFA analogs, which are then recognized and processed by the cell's enzymatic machinery.[1][2]

The process begins with the uptake of BrFAs from the culture medium, a step often facilitated by plasma membrane fatty acid binding proteins and transporters like CD36.[5][6][7] Once inside the cell, BrFAs are activated into their acyl-CoA thioesters (Br-acyl-CoA) and subsequently esterified into complex lipids such as glycerophospholipids and neutral lipids.[5][8] Because bromine has a distinct isotopic signature and mass, its presence allows for the specific detection and analysis of the newly synthesized lipids that have incorporated the BrFA reporter.[2][9]

This approach offers a non-radioactive method to dynamically study lipid metabolism, providing a snapshot of metabolic activity under specific experimental conditions.

Foundational Workflow for BrFA Incorporation

Successful incorporation of BrFAs requires careful planning and execution. The workflow involves preparing the BrFA for delivery to the cells, optimizing the labeling conditions to avoid toxicity, performing the labeling, and finally, preparing the cells for the desired downstream analysis.

G cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Labeling & Harvesting cluster_analysis Phase 3: Downstream Analysis P1 Prepare BrFA Stock (e.g., in Ethanol) P3 Complex BrFA with BSA P1->P3 P2 Prepare Fatty Acid-Free BSA Solution P2->P3 P4 Determine Optimal Concentration (Cytotoxicity Assay) P3->P4 E2 Incubate Cells with BrFA-BSA Complex P4->E2 Use Non-Toxic Concentration E1 Seed and Culture Cells E1->E2 E3 Wash and Harvest Cells (e.g., Scrape/Trypsinize) E2->E3 A1 Lipid Extraction E3->A1 Process Cell Pellet A2 Analysis (e.g., LC-MS, GC-MS, SXFM) A1->A2

Caption: High-level workflow for BrFA metabolic labeling experiments.

Causality Behind Key Experimental Choices

The Necessity of a Carrier: Complexing BrFAs with BSA

Long-chain fatty acids are notoriously insoluble in aqueous culture media.[10] Administering them directly using solvents like ethanol or DMSO can cause cellular stress and artifacts, even at low concentrations. The established and most biologically relevant method for delivering FAs to cultured cells is by complexing them with essentially fatty acid-free Bovine Serum Albumin (BSA).[10][11] In circulation, FAs are bound to albumin; therefore, using a BrFA-BSA complex mimics this physiological delivery system, enhancing bioavailability and minimizing non-specific toxicity.[10]

Validating the System: The Critical Role of Cytotoxicity Assays

High concentrations of fatty acids can induce lipotoxicity, leading to cellular stress, apoptosis, and altered metabolism.[10][12] Furthermore, the bromine modification itself may confer some level of cytotoxicity.[13] It is therefore essential to perform a dose-response experiment for each new BrFA and cell line. This self-validating step ensures that the observed metabolic incorporation is not an artifact of a toxic response. Assays such as MTT, resazurin, or LDH release can be used to determine the highest concentration of the BrFA-BSA complex that does not significantly impact cell viability or proliferation over the intended labeling period.

Detailed Experimental Protocols

Protocol 1: Preparation of 10 mM BrFA-BSA Conjugate Stock

This protocol is adapted from established methods for conjugating fatty acids to BSA for cell culture applications.[11][14]

Materials:

  • Brominated Fatty Acid (BrFA)

  • Ethanol, 200 proof (or Methanol)

  • Essentially Fatty Acid-Free BSA (e.g., Sigma-Aldrich #A7030)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Sterile 15 mL or 50 mL conical tubes

  • Water bath set to 37°C

  • Sterile filter unit (0.22 µm)

Methodology:

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • Aseptically dissolve 1 g of fatty acid-free BSA into 10 mL of sterile DPBS.

    • Gently swirl to dissolve. Avoid vigorous shaking or vortexing, which can cause denaturation and foaming.

    • Warm the solution to 37°C for 15-30 minutes to ensure complete dissolution.

    • Sterile-filter the 10% BSA solution using a 0.22 µm filter. This is your BSA carrier stock.

  • Prepare a 150 mM BrFA Stock in Ethanol:

    • Calculate the amount of BrFA needed to make a 150 mM stock solution in ethanol.

    • Example: For 9,10-Dibromostearic acid (MW ≈ 442.2 g/mol ), dissolve 66.3 mg in 1 mL of 200 proof ethanol.

    • Warm and vortex gently if necessary to fully dissolve. Store this stock at -20°C.

  • Complex the BrFA with BSA (to make a 10 mM final stock):

    • In a sterile 15 mL conical tube, add 670 µL of the pre-warmed 10% BSA solution.

    • Place the tube in the 37°C water bath for at least 5 minutes.[14]

    • Slowly, while gently swirling the tube, add 66.6 µL of the 150 mM BrFA-ethanol stock to the BSA solution. This creates an approximate 10:1 molar ratio of FA to BSA.

    • The solution may appear slightly cloudy initially. Incubate at 37°C for at least 1 hour, inverting the tube gently every 15 minutes, to allow for complete complexing.[14] The solution should become clear.

    • Note: If the solution remains cloudy or a precipitate forms, the complex has not formed correctly. This may require starting over or gently sonicating the solution.[11]

    • This 10 mM BrFA-BSA conjugate is your final stock solution. It can be stored in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal BrFA Concentration (Cytotoxicity)

Methodology:

  • Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Prepare a serial dilution of your 10 mM BrFA-BSA stock in your complete cell culture medium. Recommended starting concentrations range from 1 µM to 200 µM.

  • Crucial Controls:

    • Vehicle Control: Prepare a "BSA-only" control by diluting the 10% BSA stock to the same concentration present in your highest BrFA dose.

    • Untreated Control: Cells in normal culture medium.

    • Positive Control for Cell Death: (Optional) A known cytotoxic agent.

  • Remove the old medium from the cells and add the medium containing the different concentrations of BrFA-BSA complex and controls.

  • Incubate for the desired labeling period (e.g., 4, 12, or 24 hours).

  • After incubation, assess cell viability using a preferred method (e.g., MTT, PrestoBlue™, or LDH assay) according to the manufacturer's instructions.

  • Select the highest concentration of BrFA-BSA that results in >90% viability compared to the vehicle control for your metabolic labeling experiments.

Protocol 3: Metabolic Labeling of Adherent Cells
  • Plate cells in the desired culture vessel (e.g., 6-well plate, 10 cm dish) and grow to approximately 70-80% confluency.

  • Prepare the labeling medium by diluting the 10 mM BrFA-BSA stock to the pre-determined optimal concentration in fresh, pre-warmed complete culture medium.

  • Aspirate the old medium from the cells and gently wash once with warm DPBS.

  • Add the BrFA-containing labeling medium to the cells. Include a vehicle control (medium with BSA only) in parallel.

  • Incubate for the desired time (typically 4-24 hours). The optimal time depends on the turnover rate of the lipids of interest and should be determined empirically.

  • After incubation, aspirate the labeling medium. Wash the cells 2-3 times with cold DPBS to remove any unincorporated BrFA.

  • Harvest the cells. For lipidomics, scraping cells in DPBS or methanol is often preferred over trypsinization to maintain the integrity of the cell membrane lipids. Proceed immediately to your downstream application (e.g., lipid extraction).

Cellular Metabolism and Downstream Analysis

Once incorporated, the BrFA will be present in various lipid pools within the cell. The bromine tag enables their detection and analysis.

G cluster_membrane Extracellular cluster_cell Intracellular cluster_lipids Lipid Synthesis cluster_oxidation Energy Production BrFA_BSA BrFA-BSA Complex Uptake Uptake (CD36, FATPs) BrFA_BSA->Uptake Activation Activation (ACSLs) Uptake->Activation BrFA BrFA_CoA Br-Acyl-CoA Metabolic Hub Activation->BrFA_CoA PL Glycerophospholipids (PC, PE, PI, PS) BrFA_CoA:f0->PL TAG Triacylglycerols (Lipid Droplets) BrFA_CoA:f0->TAG CE Cholesteryl Esters BrFA_CoA:f0->CE BetaOx β-Oxidation (Mitochondria) BrFA_CoA:f0->BetaOx

Sources

Application Note & Protocols: Probing Protein-Lipid Interactions with Methyl 17-bromoheptadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Lipid-Interacting Proteome

The intricate dance between lipids and proteins governs a vast array of cellular processes, from signal transduction and membrane trafficking to energy metabolism.[1] Lipids can act as signaling molecules, membrane anchors, and allosteric regulators of protein function.[1] However, identifying the specific protein partners of individual lipids within the complex cellular milieu remains a significant challenge, largely due to the often transient and non-covalent nature of these interactions.[1]

To overcome this hurdle, chemical proteomics has introduced powerful tools in the form of activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP).[2][3] These techniques utilize chemical probes that mimic endogenous molecules to covalently label interacting proteins, enabling their subsequent enrichment and identification.[4][5] This guide details the application of Methyl 17-bromoheptadecanoate, a rationally designed chemical probe, for the covalent capture and identification of long-chain fatty acid-binding proteins in living systems.

Methyl 17-bromoheptadecanoate serves as a metabolic surrogate for natural long-chain fatty acids. Its design incorporates two key features:

  • Methyl Ester Head Group: This modification increases the hydrophobicity of the fatty acid, facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous esterases are expected to hydrolyze the ester, releasing the active carboxylate form.

  • Terminal Bromoalkane: The bromine atom at the ω-17 position transforms the lipid into a reactive electrophile. This "warhead" can form a stable, covalent thioether or ester bond with nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) present in the binding pockets of interacting proteins.[6][7]

This application note provides a comprehensive framework, from experimental design to data analysis, for leveraging Methyl 17-bromoheptadecanoate as a tool for discovery-based chemical proteomics.

Section 1: Principle of the Method

The core principle of this technique is the metabolic incorporation of a reactive lipid analogue into cells, leading to the covalent labeling of proteins that specifically interact with it. The workflow allows for the identification of these "captured" proteins using high-resolution mass spectrometry.

Mechanism of Covalent Protein Modification

The process begins with the introduction of Methyl 17-bromoheptadecanoate to the cell culture medium. The probe is taken up by cells, where it is presumed to be activated by hydrolysis of the methyl ester. The now-activated 17-bromoheptadecanoic acid can engage with fatty acid binding pockets on proteins. If a suitably positioned nucleophilic residue is present, it will attack the carbon atom bearing the bromine, resulting in an irreversible covalent linkage and the release of a bromide ion. This covalent modification effectively "traps" the protein-lipid interaction for downstream analysis.

cluster_cell Cellular Environment Probe_Active 17-Bromoheptadecanoic Acid (Active Probe) Protein Target Protein (with Nucleophile, e.g., Cys-SH) Probe_Active->Protein Binding & Covalent Reaction Adduct Covalent Protein-Lipid Adduct MS_Analysis Identification of Modified Peptide Adduct->MS_Analysis Proteolysis & LC-MS/MS Analysis Probe_Ester Methyl 17-bromoheptadecanoate (Probe) Probe_Ester->Probe_Active Cellular Uptake & Esterase Hydrolysis

Caption: Mechanism of action for Methyl 17-bromoheptadecanoate.

Overall Experimental Workflow

The successful identification of lipid-interacting proteins using this probe involves a multi-step proteomics workflow. It begins with careful preparation of the probe for delivery to cells, followed by labeling, cell harvesting, protein processing, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Each step is critical for achieving reliable and reproducible results.

A 1. Prepare Probe-BSA Complex B 2. Treat Cultured Cells with Probe A->B C 3. Lyse Cells & Harvest Proteome B->C D 4. Reduce, Alkylate & Digest Proteins (Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Database Search (Open Modification Search) E->F G 7. Identify & Validate Candidate Proteins F->G

Sources

Troubleshooting & Optimization

Common side-products in the synthesis of bromoalkanes.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for bromoalkane synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the formation of side-products during the synthesis of bromoalkanes. Our goal is to provide not just solutions, but also the underlying mechanistic principles to empower you in your experimental work.

Section 1: Synthesis of Bromoalkanes from Alcohols

The conversion of alcohols to bromoalkanes is a cornerstone of organic synthesis, typically achieved using reagents like hydrogen bromide (HBr), phosphorus tribromide (PBr₃), or a mixture of sodium bromide (NaBr) and sulfuric acid (H₂SO₄). However, this seemingly straightforward transformation is often plagued by side reactions.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction of a secondary alcohol with NaBr/H₂SO₄ is giving a significant amount of an alkene and a foul-smelling gas. What is happening and how can I prevent it?

Answer: You are likely encountering two common side reactions: elimination (E1) to form an alkene, and the oxidation of bromide ions by concentrated sulfuric acid to produce bromine (Br₂) and sulfur dioxide (SO₂) gas.[1][2]

  • Causality (The "Why"):

    • Elimination: Concentrated sulfuric acid is a strong dehydrating agent. When you protonate the alcohol's hydroxyl group to make it a good leaving group (H₂O), the resulting carbocation intermediate can either be attacked by a bromide ion (SN1 substitution) or lose a proton from an adjacent carbon to form an alkene (E1 elimination).[3][4] Secondary and tertiary alcohols are particularly prone to this as they form more stable carbocations.[4][5]

    • Oxidation: Concentrated sulfuric acid can oxidize the bromide ions (from NaBr) to elemental bromine, while being reduced to sulfur dioxide.[1][2] This not only consumes your bromide but also introduces colored impurities (bromine) and a toxic gas (SO₂). A similar, more pronounced issue occurs when trying to prepare iodoalkanes with H₂SO₄, which is why phosphoric acid is used instead.[1][2]

  • Troubleshooting & Protocol Adjustments:

    • Control Temperature: Keep the reaction temperature as low as possible to favor the substitution reaction.[6] Adding the sulfuric acid slowly while cooling the reaction mixture in an ice bath is crucial.[6]

    • Use a Different Acid: Consider using concentrated phosphoric(V) acid instead of sulfuric acid. Phosphoric acid is a weaker oxidizing agent and is less likely to oxidize the bromide ions.[1][2]

    • Alternative Reagents: For alcohols prone to rearrangement or elimination, phosphorus tribromide (PBr₃) is an excellent alternative.[7] This reaction generally proceeds via an SN2 mechanism for primary and secondary alcohols, thus avoiding carbocation intermediates.[8]

Question 2: I'm trying to synthesize a bromoalkane from a secondary alcohol, but I'm getting a mixture of isomeric bromoalkanes. Why is my product rearranging?

Answer: The formation of isomeric products points to a carbocation rearrangement. This occurs in reactions that proceed through an SN1 mechanism, which is common for secondary and tertiary alcohols under acidic conditions.[4][9]

  • Mechanism: The Hydride Shift The reaction begins with the protonation of the alcohol, followed by the loss of water to form a secondary carbocation. If a more stable carbocation can be formed by moving a hydrogen atom (with its pair of electrons) from an adjacent carbon, this rearrangement (a 1,2-hydride shift) will occur. The bromide ion can then attack either the initial or the rearranged carbocation, leading to a mixture of products.

  • Visualization of Carbocation Rearrangement:

G cluster_0 Initial Carbocation Formation cluster_1 1,2-Hydride Shift cluster_2 Nucleophilic Attack Secondary_Alcohol R-CH(OH)-CH₂-R' Protonated_Alcohol R-CH(OH₂⁺)-CH₂-R' Secondary_Alcohol->Protonated_Alcohol + H⁺ Secondary_Carbocation R-CH⁺-CH₂-R' (Secondary) Protonated_Alcohol->Secondary_Carbocation - H₂O Rearranged_Carbocation R-CH₂-C⁺H-R' (Tertiary, if R' is alkyl) Secondary_Carbocation->Rearranged_Carbocation ~H:⁻ shift Product_1 R-CH(Br)-CH₂-R' (Expected Product) Secondary_Carbocation->Product_1 + Br⁻ Product_2 R-CH₂-CH(Br)-R' (Rearranged Product) Rearranged_Carbocation->Product_2 + Br⁻

Caption: Carbocation rearrangement during SN1 reaction.

  • Troubleshooting & Protocol Adjustments:

    • Avoid SN1 Conditions: To prevent carbocation formation, use reagents that favor an SN2 pathway. As mentioned, PBr₃ is a reliable choice for primary and secondary alcohols.[7]

    • Use Thionyl Bromide (SOBr₂): Similar to PBr₃, SOBr₂ can convert alcohols to bromoalkanes, often with high yields and minimal rearrangement.

Question 3: My reaction produced a significant amount of a high-boiling point liquid that is not my desired bromoalkane. NMR suggests it's an ether. How did this form?

Answer: The formation of an ether, typically a symmetrical ether of your starting alcohol, is a common side-product, especially when using strong acids like H₂SO₄ at elevated temperatures.[1][2]

  • Mechanism: Intermolecular Dehydration This side reaction is essentially an SN2 reaction where a molecule of the starting alcohol acts as the nucleophile, attacking the protonated form of another alcohol molecule. This is more prevalent with primary alcohols where the carbocation is too unstable to form, but the substrate is unhindered for an SN2 attack.

  • Visualization of Ether Formation vs. Bromination:

G Protonated_Alcohol R-OH₂⁺ Ether_Product R-O-R (Ether) Protonated_Alcohol->Ether_Product SN2 Attack Bromoalkane_Product R-Br (Desired) Protonated_Alcohol->Bromoalkane_Product SN2 Attack Alcohol_Nucleophile R-OH Alcohol_Nucleophile->Protonated_Alcohol Bromide_Nucleophile Br⁻ Bromide_Nucleophile->Protonated_Alcohol

Caption: Competing nucleophiles in alcohol bromination.

  • Troubleshooting & Protocol Adjustments:

    • Maintain High [Br⁻]: Ensure a high concentration of bromide ions is present to outcompete the alcohol as the nucleophile. Using HBr gas or a concentrated aqueous solution is often more effective than the NaBr/H₂SO₄ mixture.

    • Lower Temperature: Ether formation is generally favored at higher temperatures. Running the reaction at a lower temperature will disfavor this bimolecular side reaction.

    • Distill Product as it Forms: If the bromoalkane has a lower boiling point than the starting alcohol, it can be distilled from the reaction mixture as it forms, preventing it from participating in further reactions.[1][2]

Summary Table: Synthesis from Alcohols
Side-ProductPrecursor Alcohol TypeCausal MechanismRecommended Solution
AlkeneSecondary, TertiaryE1 EliminationLower temperature, use PBr₃/SOBr₂
Rearranged AlkaneSecondarySN1 with Carbocation RearrangementUse reagents promoting SN2 (e.g., PBr₃)
EtherPrimary, SecondaryIntermolecular Dehydration (SN2)Lower temperature, ensure high [Br⁻]
Br₂ / SO₂AllOxidation of Br⁻ by H₂SO₄Use H₃PO₄ instead of H₂SO₄, keep cold
Section 2: Synthesis of Bromoalkanes from Alkenes

The addition of hydrogen bromide (HBr) across a double bond is a fundamental method for preparing bromoalkanes. However, the regioselectivity and potential for side reactions must be carefully managed.

Frequently Asked Questions & Troubleshooting

Question: I performed an HBr addition to an alkene and obtained the bromine on the less substituted carbon, which was the opposite of what I expected. What went wrong?

Answer: You have inadvertently initiated a free-radical addition of HBr, which leads to the anti-Markovnikov product. The expected Markovnikov addition proceeds via an electrophilic addition mechanism.

  • Causality: Competing Mechanisms

    • Markovnikov Addition (Electrophilic): In the absence of radical initiators, the π-bond of the alkene attacks the proton of HBr, forming the most stable carbocation (on the more substituted carbon). The bromide ion then attacks this carbocation. This is the standard "Markovnikov's rule" outcome.[5]

    • Anti-Markovnikov Addition (Free Radical): In the presence of peroxides (often present as impurities in older reagents) or under UV light, HBr can add via a free-radical chain reaction. The bromine radical adds first to the double bond to generate the most stable carbon radical (on the more substituted carbon). The resulting carbon radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product.

  • Troubleshooting & Protocol Adjustments:

    • Exclude Radical Initiators: To ensure Markovnikov addition, rigorously exclude peroxides and light. Use fresh, purified solvents and reagents. Adding a radical inhibitor can also be effective.

    • Induce Radical Conditions (if desired): If the anti-Markovnikov product is the target, deliberately add a radical initiator like benzoyl peroxide (BPO) and use a light source.

Section 3: Synthesis from Alkanes (Free Radical Bromination)

Direct bromination of alkanes using Br₂ and UV light is a way to functionalize otherwise inert hydrocarbons. Its main drawback is a lack of selectivity.

Frequently Asked Questions & Troubleshooting

Question: My free-radical bromination of an alkane is producing a complex mixture of monobrominated isomers, as well as some dibrominated products. How can I improve the selectivity?

Answer: While free-radical halogenation is inherently difficult to control, bromination is significantly more selective than chlorination.[10][11] The issue of polybromination arises from the product being reactive to further bromination.

  • Causality: Radical Stability and Reactivity

    • Selectivity: The reaction proceeds by abstraction of a hydrogen atom by a bromine radical to form a carbon radical. The stability of carbon radicals follows the order: tertiary > secondary > primary.[12] Because the bromine radical is relatively unreactive, it is highly selective and will preferentially abstract a hydrogen from a position that forms the most stable radical.[10][13] Chlorination, in contrast, is much less selective due to the higher reactivity of the chlorine radical.[11][14]

    • Polybromination: The desired monobrominated product can itself react with bromine radicals, leading to di-, tri-, and polybrominated side-products.

  • Troubleshooting & Protocol Adjustments:

    • Use an Excess of Alkane: To minimize polybromination, use a large stoichiometric excess of the alkane relative to the bromine. This increases the probability that a bromine radical will encounter an alkane molecule rather than a bromoalkane molecule.

    • Leverage Inherent Selectivity: Plan your synthesis around the inherent selectivity of bromination for tertiary C-H bonds. If your substrate has a unique tertiary hydrogen, you can often achieve good yields of the corresponding tertiary bromide.[13]

    • Use N-Bromosuccinimide (NBS): For allylic or benzylic bromination, NBS is the reagent of choice. It provides a low, constant concentration of Br₂, which favors the desired substitution over competing addition reactions to the double bond.[15]

General Purification Protocol

My crude bromoalkane is contaminated with unreacted alcohol, ether, alkene, and acidic impurities (HBr, H₂SO₄, Br₂). What is a standard workup procedure?

This multi-step purification is essential for isolating the desired bromoalkane.[2]

  • Transfer to a Separatory Funnel: Transfer the crude product to a separatory funnel.

  • Acid Wash: Add cold water and shake. This will remove the bulk of the water-soluble impurities like H₂SO₄ and HBr. Allow the layers to separate and discard the aqueous layer (the bromoalkane is typically the denser, lower layer).

  • Base Wash: Wash the organic layer with a dilute sodium bicarbonate or sodium carbonate solution.[2] This will neutralize any remaining acidic impurities, converting them into salts that dissolve in the aqueous layer. Be sure to vent the funnel frequently as CO₂ gas is produced. Discard the aqueous layer.

  • Bromine Removal (if necessary): If the organic layer is colored orange or brown by dissolved bromine, wash with a dilute solution of sodium thiosulfate. This will reduce the Br₂ to colorless Br⁻ ions.

  • Final Water Wash: Wash one final time with water to remove any residual inorganic salts.[2]

  • Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent like anhydrous calcium chloride or magnesium sulfate.[2] Allow it to stand for 10-15 minutes, then decant or filter to remove the drying agent.

  • Distillation: Purify the final product by fractional distillation, collecting the fraction that boils at the known boiling point of your target bromoalkane.

References
  • Synthesis of Alkyl Halides from Alcohols. (2023). Chemistry LibreTexts. [Link]

  • Making Halogenoalkanes. (n.d.). Chemguide. [Link]

  • Bromination reactions with hydrogen bromide. (2023). Chemia. [Link]

  • Alcohols to Alkyl Bromides, Part 1. (2020). YouTube. [Link]

  • Synthesis of a Bromoalkane (n-Bromopropane). (2014). YouTube. [Link]

  • PBr₃ Reaction Mechanism. (n.d.). Pearson+. [Link]

  • Haloalkanes and Haloarenes. (n.d.). NCERT. [Link]

  • Elimination vs. Substitution. (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reactions of Alcohols. (2014). Chemistry LibreTexts. [Link]

  • Elimination versus Nucleophilic Substitution in Halogenoalkanes. (n.d.). Chemguide. [Link]

  • Alcohols in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. [Link]

  • Free radical bromination of alkanes is more selective than free radical chlorination. (2023). Brainly. [Link]

  • Reactions of Alkanes. (2013). Master Organic Chemistry. [Link]

  • Chapter 11 Free Radical Substitution and Addition Reactions. (n.d.). Organic Chemistry, by Robert C. Neuman, Jr.. [Link]

  • Free Radical Bromination of Alkanes. (n.d.). Master Organic Chemistry. [Link]

  • Selectivity in Radical Halogenation. (n.d.). Chemistry Steps. [Link]

  • 10.1 Free Radical Halogenation. (2020). YouTube. [Link]

Sources

Technical Support Center: Purification of Long-Chain Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of long-chain fatty acid methyl esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

I. Choosing Your Purification Strategy: A Logic-Based Approach

The selection of a purification technique for FAMEs is contingent upon the initial purity of the sample, the scale of the purification, the specific FAMEs of interest, and the required final purity. The following decision tree illustrates a logic-based approach to selecting the most appropriate method.

FAME_Purification_Decision_Tree start Crude FAMEs Mixture purity_check Assess Initial Purity & Contaminants start->purity_check distillation Fractional Vacuum Distillation purity_check->distillation High concentration of non-FAME boiling point differences >20°C column_chrom Column Chromatography purity_check->column_chrom Moderate purity, separation by polarity or unsaturation needed hplc HPLC purity_check->hplc High purity required, small scale, complex mixtures crystallization Low-Temperature Crystallization purity_check->crystallization High concentration of saturated FAMEs, large scale final_product Purity Analysis (GC-FID, GC-MS) distillation->final_product Purified FAMEs silica_gel Silica Gel Chromatography column_chrom->silica_gel Separation by polarity argentation Argentation (Silver-Ion) Chromatography column_chrom->argentation Separation by unsaturation hplc->final_product crystallization->final_product silica_gel->final_product argentation->final_product Argentation_Workflow start Prepare AgNO3- impregnated Silica Gel pack_column Pack Column (Protect from Light) start->pack_column load_sample Load FAMEs Sample (in non-polar solvent) pack_column->load_sample elution Elute with Hexane/ Diethyl Ether Gradient load_sample->elution collection Collect Fractions elution->collection analysis Analyze Fractions (TLC, GC) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified FAME Fractions evaporation->final_product

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of fatty acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the bromination of fatty acids, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Fatty Acid

You've set up your reaction, but analysis (e.g., GC, TLC) shows a significant amount of unreacted starting material.

Possible Causes & Solutions

  • Insufficient Catalyst Activity (for α-bromination): The Hell-Volhard-Zelinsky (HVZ) reaction, a common method for α-bromination of carboxylic acids, relies on a phosphorus halide catalyst, typically PBr₃.[1][2]

    • Explanation: PBr₃ reacts with the carboxylic acid to form an acyl bromide.[2] This intermediate is crucial as it can tautomerize to an enol, which is the species that reacts with bromine at the α-position.[1][2] If the PBr₃ is old, has been exposed to moisture, or is used in insufficient catalytic amounts, the formation of the reactive acyl bromide intermediate will be slow or incomplete.

    • Solution:

      • Use fresh or recently purified PBr₃.

      • Ensure a truly catalytic amount is used, though in practice, a molar equivalent is often used to improve slow reaction kinetics.[2]

      • Consider the in-situ generation of PBr₃ by adding red phosphorus and bromine.[3]

  • Poor Reagent Quality: The purity of your fatty acid and brominating agent is paramount.

    • Explanation: Impurities in the fatty acid can interfere with the reaction. The brominating agent (e.g., molecular bromine, N-bromosuccinimide) may have degraded over time.

    • Solution:

      • Use high-purity fatty acids.

      • Verify the quality of your brominating agent. Molecular bromine should be a dense, reddish-brown liquid.[4]

  • Inadequate Reaction Temperature: Many bromination reactions have specific temperature requirements.

    • Explanation: The HVZ reaction, for instance, often requires elevated temperatures (above 373 K or 100 °C) to proceed at a reasonable rate.[1][5] Conversely, addition reactions to unsaturated fatty acids are often exothermic and require cooling to prevent side reactions.[6]

    • Solution:

      • For HVZ reactions, ensure your heating apparatus can maintain the required temperature consistently.

      • For addition reactions, use an ice bath to control the temperature, especially during the initial addition of bromine.[7]

  • Incorrect Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing the reaction pathway.

    • Explanation: For α-bromination, the reaction is often performed neat or with a non-polar, inert solvent. For the bromination of unsaturated fatty acids, solvents like diethyl ether or petroleum ether are common.[6][7]

    • Solution:

      • Consult established protocols for the appropriate solvent for your specific fatty acid and bromination type.

      • Ensure the fatty acid is fully dissolved before adding other reagents.

Issue 2: Formation of Multiple Products and Side Reactions

Your reaction yields a complex mixture of products, making purification difficult and reducing the yield of the desired brominated fatty acid.

Possible Causes & Solutions

  • Over-bromination: The addition of too much brominating agent can lead to the formation of di- or poly-brominated products.

    • Explanation: This is particularly common in α-bromination if more than one α-hydrogen is present. For unsaturated fatty acids, multiple double bonds can all react with bromine.[8]

    • Solution:

      • Carefully control the stoichiometry of the brominating agent. Use one molar equivalent of Br₂ for each double bond or α-hydrogen you intend to substitute.[2]

      • Add the bromine solution dropwise to maintain control over the reaction.[6]

  • Radical Side Reactions: Unintended radical reactions can lead to a variety of byproducts.

    • Explanation: Light or radical initiators can promote the radical bromination of allylic or benzylic positions if present in the fatty acid chain.[9]

    • Solution:

      • Run the reaction in the dark or in a flask wrapped in aluminum foil to exclude light.

      • Avoid sources of radical initiation unless benzylic or allylic bromination is the desired outcome.[10]

  • Formation of β-Unsaturated Carboxylic Acids: At very high temperatures, elimination of HBr can occur.

    • Explanation: This is a potential side reaction in the Hell-Volhard-Zelinsky reaction when conducted at extreme temperatures.[5]

    • Solution:

      • Carefully control the reaction temperature and avoid excessive heating.

  • Formation of Bromohydrins: The presence of water can lead to the formation of bromohydrins in the bromination of unsaturated fatty acids.

    • Explanation: Water can act as a nucleophile, attacking the intermediate bromonium ion to form a bromohydrin.[11]

    • Solution:

      • Use anhydrous solvents and reagents unless the formation of bromohydrins is the desired outcome.[12]

Issue 3: Product is Darkly Colored or Contains Impurities

The isolated product is not the expected white or pale-yellow solid/oil and appears discolored.

Possible Causes & Solutions

  • Residual Bromine: A persistent orange or reddish-brown color often indicates the presence of unreacted bromine.

    • Explanation: Molecular bromine has a strong color.[11]

    • Solution:

      • After the reaction is complete, quench the excess bromine with a reducing agent like sodium thiosulfate solution until the color disappears.[4] A small amount of a sacrificial alkene like amylene can also be used.[7]

  • Side Reactions Leading to Colored Byproducts: Uncontrolled reaction conditions can generate colored impurities.

    • Explanation: High temperatures or the presence of certain impurities can lead to decomposition or polymerization, resulting in colored byproducts.

    • Solution:

      • Control the reaction temperature carefully, especially for exothermic addition reactions.[6]

      • Ensure the purity of your starting materials.

Issue 4: Difficulty in Product Isolation and Purification

You are struggling to isolate the pure brominated fatty acid from the reaction mixture.

Possible Causes & Solutions

  • Emulsion Formation During Workup: The use of aqueous solutions during the workup can lead to the formation of stable emulsions, especially with long-chain fatty acids.

    • Explanation: Fatty acids and their derivatives can act as surfactants, stabilizing oil-in-water or water-in-oil emulsions.

    • Solution:

      • Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion.[7]

      • If an emulsion persists, centrifugation can be an effective method to separate the layers.[7]

  • Co-elution of Products and Starting Materials: During chromatographic purification (e.g., column chromatography), the brominated product and unreacted starting material may have similar polarities.

    • Explanation: The addition of a bromine atom does not always significantly alter the polarity of a large fatty acid molecule.

    • Solution:

      • Optimize your solvent system for chromatography to achieve better separation.

      • Consider derivatization of the carboxylic acid to an ester (e.g., methyl ester) to alter its polarity and improve separation.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best method for brominating a saturated fatty acid at the α-position?

The Hell-Volhard-Zelinsky (HVZ) reaction is the classic and most effective method for the α-bromination of carboxylic acids.[2][15] It involves reacting the fatty acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][3]

Q2: How can I monitor the progress of my bromination reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC): After converting an aliquot of the reaction mixture to the corresponding methyl esters (FAMEs), GC can be used for quantitative analysis of the starting material and product(s).[13][14][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the brominated product.

Q3: What are the key safety precautions when working with bromine and PBr₃?

Both bromine and phosphorus tribromide are highly corrosive and toxic.[17][18][19]

  • Always work in a well-ventilated fume hood. [18]

  • Wear appropriate personal protective equipment (PPE): This includes chemical-resistant gloves (nitrile is recommended), safety goggles or a face shield, and a lab coat.[17][18]

  • Have a quenching agent readily available: A solution of sodium thiosulfate should be on hand to neutralize any bromine spills.[4]

  • Handle with care: Bromine is a volatile, fuming liquid.[4] Open containers cautiously.[18]

  • Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[19][20] For inhalation, move to fresh air and seek immediate medical help.[18]

Q4: Can I use N-bromosuccinimide (NBS) for the bromination of fatty acids?

Yes, NBS is a versatile brominating agent.[10] It can be used for:

  • α-bromination of acyl halides: The fatty acid can first be converted to its acyl chloride or bromide, which can then be brominated with NBS.

  • Allylic bromination: If the fatty acid contains a double bond, NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light can selectively brominate the position adjacent to the double bond.[10]

  • Hydroxybromination of unsaturated fatty acids: In the presence of water, NBS can be used to form bromohydrins from unsaturated fatty acids.[12]

Q5: How does the bromination of an unsaturated fatty acid (like oleic acid) differ from a saturated one (like stearic acid)?

The reaction mechanisms are fundamentally different:

  • Unsaturated Fatty Acids: The double bonds in the fatty acid chain undergo an electrophilic addition reaction with bromine.[8][21] The reaction is typically fast and occurs at or below room temperature.[11]

  • Saturated Fatty Acids: To brominate a saturated fatty acid, a substitution reaction is required. The most common method is the Hell-Volhard-Zelinsky reaction to achieve bromination at the α-carbon, which requires a catalyst (PBr₃) and often elevated temperatures.[1][5]

Experimental Protocols & Data

Protocol 1: α-Bromination of a Saturated Fatty Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

  • Saturated fatty acid (e.g., Caprylic Acid)

  • Red phosphorus

  • Bromine

  • Anhydrous solvent (optional, e.g., CCl₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the fatty acid and a catalytic amount of red phosphorus.

  • Heat the mixture to a gentle reflux.

  • Slowly add bromine from the dropping funnel. The initial red color of bromine should disappear as it reacts.

  • Continue the addition of bromine until a persistent reddish-brown color remains.

  • Continue to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide to the α-bromo carboxylic acid.[1]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with a saturated sodium thiosulfate solution to remove any remaining bromine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or recrystallization.

Table 1: Typical Reaction Parameters for α-Bromination
ParameterTypical ValueRationale
Temperature 100-140 °CTo overcome the activation energy of the reaction.[1][5]
Catalyst PBr₃ or Red PTo form the reactive acyl bromide intermediate.[2]
Molar Ratio (Br₂:Fatty Acid) 1.1 : 1A slight excess of bromine ensures complete conversion.
Reaction Time 4-24 hoursVaries depending on the specific fatty acid and reaction scale.
Protocol 2: Bromination of an Unsaturated Fatty Acid

Materials:

  • Unsaturated fatty acid (e.g., Oleic Acid)

  • Bromine

  • Inert solvent (e.g., Diethyl Ether)

Procedure:

  • Dissolve the unsaturated fatty acid in the inert solvent in a round-bottom flask.

  • Cool the flask in an ice bath to 0-10 °C.[7]

  • In a separate container, prepare a solution of bromine in the same solvent.

  • Add the bromine solution dropwise to the stirred fatty acid solution, ensuring the temperature does not exceed 20 °C.[7]

  • Continue the addition until a faint orange color persists, indicating a slight excess of bromine.

  • Allow the reaction to stir in the ice bath for an additional 30-60 minutes.

  • Quench any excess bromine by adding a few drops of a saturated sodium thiosulfate solution until the mixture is colorless.

  • Wash the organic solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the brominated fatty acid.

Table 2: Optimizing Conditions for Bromination of Unsaturated Fatty Acids
ParameterCondition A (Standard)Condition B (For Color-Sensitive Products)Rationale
Solvent Diethyl EtherPetroleum Ether / Water mixtureThe water/non-polar solvent mixture can help produce lighter-colored products.[6]
Temperature 0-10 °C< 30 °CTo control the exothermic reaction and prevent side reactions.[6]
Bromine Addition DropwiseSlow, controlled additionTo maintain temperature control and avoid localized high concentrations of bromine.[6]
Workup Standard aqueous washWash with sodium thiosulfateTo ensure complete removal of residual bromine, which can cause discoloration.[4]

Visualizing Workflows

Workflow for Troubleshooting Low Reaction Yield

G start Low or No Conversion Observed check_catalyst Check Catalyst (PBr3) - Age? - Purity? - Amount? start->check_catalyst check_reagents Verify Reagent Quality - Fatty Acid Purity? - Bromine Potency? start->check_reagents check_temp Review Reaction Temperature - Correct for HVZ vs. Addition? - Consistent Heating/Cooling? start->check_temp check_solvent Assess Solvent Choice - Is it appropriate? - Is starting material fully dissolved? start->check_solvent catalyst_ok Catalyst OK check_catalyst->catalyst_ok reagents_ok Reagents OK check_reagents->reagents_ok temp_ok Temperature OK check_temp->temp_ok solvent_ok Solvent OK check_solvent->solvent_ok remedy_catalyst Use fresh PBr3 Adjust amount catalyst_ok->remedy_catalyst No end_node Re-run Experiment catalyst_ok->end_node Yes remedy_reagents Purify starting materials Use new bromine reagents_ok->remedy_reagents No reagents_ok->end_node Yes remedy_temp Adjust temperature Ensure stable control temp_ok->remedy_temp No temp_ok->end_node Yes remedy_solvent Select appropriate solvent Ensure complete dissolution solvent_ok->remedy_solvent No solvent_ok->end_node Yes remedy_catalyst->end_node remedy_reagents->end_node remedy_temp->end_node remedy_solvent->end_node

Caption: Troubleshooting flowchart for low reaction yield.

General Mechanism: Hell-Volhard-Zelinsky (HVZ) Reaction

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis FattyAcid R-CH2-COOH (Fatty Acid) PBr3 + PBr3 FattyAcid->PBr3 AcylBromide R-CH2-COBr (Acyl Bromide) PBr3->AcylBromide AcylBromide2 R-CH2-COBr Enol R-CH=C(OH)Br (Enol Intermediate) AcylBromide2->Enol Tautomerization Enol2 R-CH=C(OH)Br Br2 + Br2 Enol2->Br2 AlphaBromoAcylBromide R-CH(Br)-COBr Br2->AlphaBromoAcylBromide AlphaBromoAcylBromide2 R-CH(Br)-COBr Water + H2O AlphaBromoAcylBromide2->Water FinalProduct R-CH(Br)-COOH (α-Bromo Fatty Acid) Water->FinalProduct

Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

References

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  • Hell Volhard Zelinsky Reaction Mechanism . BYJU'S.

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Stability issues and degradation of Methyl 17-bromoheptadecanoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 17-bromoheptadecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, handling, and troubleshooting of this versatile long-chain fatty acid ester. As a key intermediate in various synthetic pathways, understanding its stability is paramount to achieving reliable and reproducible experimental outcomes.

Introduction to Methyl 17-bromoheptadecanoate

Methyl 17-bromoheptadecanoate (CAS No. 72338-49-9) is a bifunctional molecule featuring a terminal bromine atom and a methyl ester group.[1] This structure makes it a valuable building block in organic synthesis and as a pharmaceutical intermediate.[1][2][3] Its long C17 aliphatic chain provides lipophilicity, while the reactive centers at both ends allow for a variety of chemical modifications.

However, the very features that make this compound synthetically useful also render it susceptible to specific degradation pathways. This guide will provide a comprehensive overview of these stability issues and offer practical solutions for its proper handling, storage, and use in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of Methyl 17-bromoheptadecanoate.

Q1: What are the primary degradation pathways for Methyl 17-bromoheptadecanoate?

A1: The two primary degradation pathways are:

  • Hydrolysis of the methyl ester: This reaction is catalyzed by the presence of water, and can be accelerated by acidic or basic conditions, yielding 17-bromoheptadecanoic acid and methanol.[4]

  • Dehydrobromination of the alkyl bromide: This is an elimination reaction, typically promoted by bases, which results in the formation of a carbon-carbon double bond, yielding methyl heptadec-16-enoate and hydrogen bromide.[5]

Q2: How should I store Methyl 17-bromoheptadecanoate to ensure its stability?

A2: Proper storage is crucial to maintain the integrity of the compound. We recommend the following conditions:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[7]

Q3: What solvents are compatible with Methyl 17-bromoheptadecanoate?

A3: For short-term experimental use, aprotic solvents such as dichloromethane, diethyl ether, and toluene are generally suitable. Avoid protic solvents, especially those containing water or alcohols, as they can participate in hydrolysis. For long-term storage in solution, ensure the solvent is anhydrous.

Q4: I suspect my sample of Methyl 17-bromoheptadecanoate has degraded. How can I confirm this?

A4: Degradation can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): The appearance of new spots with different polarities can indicate degradation. The carboxylic acid from hydrolysis will have a much lower Rf value than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify the parent compound and its degradation products.[8] The mass spectrum of the parent compound will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the disappearance of the methyl ester singlet (around 3.67 ppm) and the appearance of new signals corresponding to the degradation products.[12][13] 13C NMR can also be used to detect changes in the chemical environment of the carbonyl and terminal carbons.

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered during the handling and analysis of Methyl 17-bromoheptadecanoate.

Issue 1: Inconsistent Reaction Yields

Possible Cause: Degradation of Methyl 17-bromoheptadecanoate before or during the reaction.

Troubleshooting Protocol:

  • Verify Compound Integrity: Before starting your reaction, check the purity of your starting material using TLC or GC-MS.

  • Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents when possible.

  • Reaction Conditions:

    • If your reaction is base-sensitive, consider using a non-nucleophilic or sterically hindered base to minimize dehydrobromination.

    • Maintain a dry, inert atmosphere throughout the reaction.

    • Keep reaction temperatures as low as feasible to slow down potential degradation.

Issue 2: Poor Chromatographic Resolution or Peak Tailing in GC Analysis

Possible Cause: On-column degradation or interaction with active sites in the GC system.

Troubleshooting Protocol:

  • Inlet and Liner Maintenance: A dirty or active inlet liner can cause degradation of thermally labile compounds. Regularly replace the liner and septum.[14]

  • Column Choice: Use a low-polarity column for the analysis of this long-chain ester.

  • Derivatization: If you suspect the presence of the hydrolyzed carboxylic acid, derivatization to a more volatile ester (e.g., trimethylsilyl ester) may improve peak shape and resolution.

  • Temperature Program: Optimize the temperature program to ensure the compound does not spend excessive time at high temperatures in the inlet or column.

Issue 3: Difficulty in Characterizing Degradation Products

Possible Cause: Complex mixture of degradation products or low concentrations.

Troubleshooting Protocol:

  • Forced Degradation Study: To generate sufficient quantities of degradation products for characterization, you can perform a forced degradation study.[15][16][17] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high temperature, oxidizing agents).

  • LC-MS Analysis: For less volatile degradation products like the carboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a more suitable analytical technique.

  • NMR Spectroscopy: For detailed structural elucidation of isolated degradation products, 1D and 2D NMR techniques are invaluable.[18][19][20]

Visualization of Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key degradation pathways and a general troubleshooting workflow.

M17B Methyl 17-bromoheptadecanoate HA 17-Bromoheptadecanoic Acid + Methanol M17B->HA Hydrolysis M16E Methyl heptadec-16-enoate + HBr M17B->M16E Dehydrobromination H2O Water (Acid/Base catalyst) Base Base

Caption: Primary degradation pathways of Methyl 17-bromoheptadecanoate.

Start Inconsistent Experimental Results CheckPurity 1. Check Purity of Starting Material (TLC, GC-MS) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK Repurify Repurify or Obtain New Batch PurityOK->Repurify No CheckConditions 2. Review Experimental Conditions (Solvents, Reagents, Atmosphere, Temperature) PurityOK->CheckConditions Yes Repurify->CheckPurity ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK Optimize Optimize Conditions ConditionsOK->Optimize No Proceed Proceed with Experiment ConditionsOK->Proceed Yes Optimize->CheckConditions ContactSupport Contact Technical Support Optimize->ContactSupport Proceed->Start Still Issues

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)Minimizes rates of hydrolysis and dehydrobromination.
Storage Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.
pH of Solutions Neutral (if possible)Acidic or basic conditions catalyze hydrolysis and dehydrobromination.
Solvent Purity AnhydrousWater is a reactant in the hydrolysis degradation pathway.

Conclusion

Methyl 17-bromoheptadecanoate is a valuable synthetic intermediate, and a thorough understanding of its stability is essential for its successful application. By adhering to the storage and handling guidelines outlined in this document and employing the troubleshooting strategies provided, researchers can minimize degradation and ensure the integrity of their experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

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  • PubMed. (2021, February 15). Analyses of the brominated vegetable oil in soft drinks using gas chromatography-flame ionization detector and atmospheric pressure gas chromatography-quadrupole/time-of-flight mass spectrometry.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)

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Technical Support Center: Optimizing GC Column and Temperature for Separating Brominated Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with brominated compounds. The separation of brominated isomers by gas chromatography (GC) presents a unique set of challenges due to their similar boiling points and polarities, as well as the thermal lability of many polybrominated compounds. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions to help you navigate these complexities and achieve robust, reproducible separations.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of GC methods for brominated isomer analysis.

Q1: What is the most critical factor when selecting a GC column for separating brominated isomers?

A: The most critical factor is the choice of stationary phase, as this dictates the selectivity of the separation.[1][2] The principle of "like dissolves like" is a good starting point; however, for brominated isomers, subtle differences in their interaction with the stationary phase are key to achieving resolution.

For many brominated compounds, especially polybrominated diphenyl ethers (PBDEs), a non-polar stationary phase is often the best choice.[3][4] This is because the elution order on a non-polar phase generally follows the boiling points of the analytes.[5]

Commonly Used Stationary Phases:

  • 5% Phenyl-polysiloxane (e.g., DB-5ms, TG-5MS): This is a widely used, robust, and versatile stationary phase for a variety of brominated compounds.[3] It offers good selectivity for many brominated isomers.

  • 100% Dimethylpolysiloxane (e.g., DB-1ms): This is another excellent non-polar option, particularly when separating compounds based on boiling point differences.

For specific applications, especially with complex mixtures or isomers that are difficult to separate, a more polar stationary phase may be necessary to exploit differences in polarity.[6]

Q2: How do column dimensions (length, internal diameter, and film thickness) impact the separation of brominated isomers?

A: Each dimension plays a crucial role in balancing resolution, analysis time, and sample capacity.

  • Column Length: Longer columns provide more theoretical plates, which can improve resolution.[7] However, doubling the column length only increases resolution by about 41%, while doubling the analysis time.[8] For the analysis of a wide range of PBDE congeners, shorter columns (10-15 meters) are often preferred to prevent the degradation of higher molecular weight compounds that have long retention times on longer columns.[4]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[2] However, they also have a lower sample capacity, which can lead to peak fronting if the column is overloaded.[9] For most standard analyses of brominated compounds, a 0.25 mm ID column provides a good balance of efficiency and capacity.[10]

  • Film Thickness: A thinner film (e.g., 0.1 µm) is generally recommended for the analysis of a broad range of PBDEs, as it promotes faster elution and reduces the risk of thermal degradation of highly brominated congeners.[4] Thicker films can increase retention and may be useful for very volatile brominated compounds, but they can also lead to peak broadening for less volatile analytes.[11]

Column Parameter Effect on Separation Recommendation for Brominated Isomers
Stationary Phase Primary driver of selectivity.Start with a non-polar 5% phenyl-polysiloxane phase.
Length Affects resolution and analysis time.10-15 m for broad congener analysis to minimize degradation; 30 m for higher resolution of less labile isomers.
Internal Diameter Influences efficiency and sample capacity.0.25 mm ID offers a good compromise.
Film Thickness Impacts retention and thermal stability.0.1 - 0.25 µm is generally preferred to reduce analysis time and prevent degradation.
Q3: What is a good starting point for a GC temperature program for a complex mixture of brominated isomers like PBDEs?

A: For complex mixtures with a wide range of boiling points, a temperature program with multiple ramps is often necessary to achieve a good separation across all congeners.[3] An isothermal analysis is generally not suitable for such complex samples.[12]

Example Starting Temperature Program:

  • Initial Oven Temperature: Start at a relatively low temperature (e.g., 100-120°C) and hold for 1-2 minutes to ensure sharp peaks for early eluting isomers.

  • Initial Ramp: A moderate ramp rate (e.g., 10-15°C/min) to a mid-range temperature (e.g., 200-220°C).

  • Second Ramp: A slower ramp rate (e.g., 5-10°C/min) to a higher temperature (e.g., 280-300°C) to improve the resolution of later eluting, closely related isomers.

  • Final Ramp: A faster ramp to the final temperature (e.g., 320-340°C) to elute the highly brominated congeners as quickly as possible to minimize degradation.[13]

  • Final Hold: Hold at the final temperature for a sufficient time to ensure all compounds have eluted and to "bake out" the column.[3]

The optimal ramp rate is a balance between resolution and analysis time; a slower ramp generally improves separation.[14]

Q4: Why is the injector temperature so important for the analysis of brominated compounds?

A: The injector temperature is critical because many brominated compounds, particularly the higher brominated congeners like BDE-209, are thermally labile and can degrade in a hot injector.[4] This degradation can lead to inaccurate quantification and the appearance of breakdown products in the chromatogram.

For sensitive compounds, a cool on-column injection can prevent thermal degradation that might occur in a hot split/splitless injector. However, for many applications, a splitless injection with an optimized injector temperature is sufficient. It is often a balancing act; the temperature needs to be high enough to ensure complete vaporization of the analytes without causing significant degradation. A detailed study found that for PBDEs, an optimal injector temperature can be as high as 325°C when using a short splitless time.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC analysis of brominated isomers.

Problem: Poor Resolution or Co-elution of Isomers

Poor resolution is a common challenge when separating structurally similar brominated isomers.[15]

Systematic Troubleshooting Steps:

  • Optimize the Temperature Program:

    • Action: Decrease the temperature ramp rate. A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance resolution.[14]

    • Rationale: Isomers with very similar boiling points require more time in the column to be effectively separated.

  • Evaluate the Stationary Phase:

    • Action: If optimizing the temperature program is insufficient, consider a different stationary phase. If you are using a non-polar column, a mid-polarity column may offer different selectivity.

    • Rationale: The separation mechanism is dependent on the interactions between the analytes and the stationary phase. A different phase chemistry can alter these interactions and improve separation.[11]

  • Assess Column Dimensions:

    • Action: If resolution is still a problem, consider a longer column.

    • Rationale: A longer column increases the number of theoretical plates, which can improve the separation of closely eluting peaks.[7] However, be mindful of the increased analysis time and potential for degradation of labile compounds.[4]

Problem: Peak Tailing

Peak tailing can compromise quantification and resolution.[9] It is often caused by active sites in the GC system or issues with the column itself.

Systematic Troubleshooting Steps:

  • Perform Inlet Maintenance:

    • Action: Replace the inlet liner, septum, and O-ring.

    • Rationale: The inlet is a common source of contamination and active sites that can interact with polarizable bromine atoms, causing peak tailing.[16]

  • Trim the Column:

    • Action: Trim 10-20 cm from the front of the column.

    • Rationale: The front of the column can accumulate non-volatile residues and develop active sites over time. Trimming this section can restore peak shape.[17]

  • Check for Column Overload:

    • Action: Dilute the sample and reinject.

    • Rationale: Injecting too much sample can overload the column, leading to peak tailing.[9]

  • Verify Solvent and Stationary Phase Polarity Match:

    • Action: Ensure the polarity of your injection solvent is compatible with the stationary phase.

    • Rationale: A mismatch in polarity can cause poor peak shape, especially for early eluting peaks.[16]

Problem: Degradation of Highly Brominated Compounds (e.g., BDE-209)

The analysis of highly brominated compounds is particularly challenging due to their low volatility and susceptibility to thermal degradation.[7][18]

Systematic Troubleshooting Steps:

  • Optimize Injector Temperature:

    • Action: Lower the injector temperature in increments of 10-20°C and observe the response of the labile compound.

    • Rationale: Reducing the injector temperature can minimize thermal degradation.[4]

  • Use a Deactivated Inlet Liner:

    • Action: Ensure you are using a high-quality, deactivated inlet liner.

    • Rationale: Active sites in the liner can catalyze the degradation of sensitive analytes.[17]

  • Minimize Analysis Time:

    • Action: Use a shorter GC column and a faster temperature program where possible without sacrificing necessary resolution.

    • Rationale: Reducing the time the analyte spends at high temperatures in the column can decrease the extent of degradation.[4]

Workflow for Method Development

The following diagram illustrates a logical workflow for selecting a GC column and optimizing the temperature program for the separation of brominated isomers.

MethodDevelopmentWorkflow cluster_column Column Selection cluster_temp Temperature Program Optimization cluster_eval Evaluation & Refinement Start Define Analytes (Brominated Isomers) Phase Select Stationary Phase (Start with 5% Phenyl-Polysiloxane) Start->Phase Dimensions Choose Column Dimensions (e.g., 15-30m x 0.25mm x 0.25µm) Phase->Dimensions InitialTemp Set Initial Temperature & Hold (e.g., 100°C for 1 min) Dimensions->InitialTemp Ramp Develop Temperature Ramps (Start with 10-15°C/min) InitialTemp->Ramp FinalTemp Set Final Temperature & Hold (Ensure elution of all analytes) Ramp->FinalTemp Inject Inject Standard Mixture FinalTemp->Inject Evaluate Evaluate Resolution & Peak Shape Inject->Evaluate Troubleshoot Troubleshoot Issues (Tailing, Co-elution) Evaluate->Troubleshoot Not Acceptable End Final Method Evaluate->End Acceptable Troubleshoot->Phase Change Phase Troubleshoot->Ramp Adjust Ramps

Caption: Workflow for GC method development for brominated isomers.

References

  • Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016, January 17). LCGC International. Retrieved January 21, 2026, from [Link]

  • Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. (n.d.). LabRulez GCMS. Retrieved January 21, 2026, from [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Fast, Single-Run Analysis of Polybrominated Diphenyl Ethers (PBDEs), Including Decabromodiphenyl (BDE-209). (2014, April 28). LCGC International. Retrieved January 21, 2026, from [Link]

  • Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. (2017, January 1). PubMed. Retrieved January 21, 2026, from [Link]

  • Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved January 21, 2026, from [Link]

  • Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. (2023, February 14). ResearchGate. Retrieved January 21, 2026, from [Link]

  • GC Column Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]

  • Develop a process to separate brominated flame retardants from WEEE polymers Final Report. (n.d.). WRAP. Retrieved January 21, 2026, from [Link]

  • The Secrets of Successful Temperature Programming. (2017, August 1). LCGC International. Retrieved January 21, 2026, from [Link]

  • Temperature Programming for Better GC Results. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • Help needed in troubleshooting the tailing peak. (2016, November 11). Chromatography Forum. Retrieved January 21, 2026, from [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. Retrieved January 21, 2026, from [Link]

  • Types of stationary phases in gas chromatography. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

  • 27.3: Gas Chromatographic Columns and Stationary Phases. (2023, April 12). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Overcoming Solubility Challenges of Long-Chain Fatty Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the significant challenge of solubilizing long-chain fatty esters (LCFEs) in aqueous media. Given their lipophilic nature, LCFEs are notoriously difficult to work with in biological and pharmaceutical systems, which are predominantly aqueous. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your formulation development.

Frequently Asked Questions (FAQs)
Q1: Why are long-chain fatty esters so difficult to dissolve in aqueous media?

Long-chain fatty esters are characterized by a large, nonpolar hydrocarbon tail and an ester functional group. While the ester group has some polarity, its influence is overwhelmed by the long, hydrophobic alkyl chain (typically C12 or longer). In an aqueous environment, water molecules form strong hydrogen bonds with each other. The nonpolar alkyl chain of the ester cannot participate in this hydrogen bonding network and disrupts it, which is energetically unfavorable. This leads to the hydrophobic effect, where the ester molecules are effectively repelled by water and aggregate together, often appearing as an immiscible oil or a waxy solid.

Q2: I've added my fatty acid methyl ester (FAME) to my buffer and it's just floating on top. What are the first things I should try?

This is a very common observation. Before moving to complex formulation strategies, consider these initial steps:

  • Gentle Heating: Modestly increasing the temperature of your medium can decrease water viscosity and increase the kinetic energy of the system, which may aid dispersion. Be cautious, as excessive heat can degrade both your ester and other components in the medium.

  • Vigorous Agitation: Simple mixing is often insufficient. Employing methods like vortexing or sonication can temporarily break down large aggregates of the ester into smaller droplets, increasing the surface area for interaction with the solvent. However, this often creates a temporary, unstable suspension or coarse emulsion rather than a true solution.

  • Solvent Polarity Check: Confirm that your ester is soluble in a nonpolar organic solvent first (e.g., hexane, dichloromethane) to ensure the issue is indeed with aqueous solubility and not the quality of the ester itself.[1]

If these initial steps fail to produce a stable and homogenous mixture suitable for your experiment, you will need to employ a more robust solubilization strategy.

Troubleshooting Guide: Selecting a Solubilization Strategy

Successfully solubilizing a long-chain fatty ester requires a systematic approach. The choice of method depends heavily on the specific ester, the required concentration, and the experimental context (e.g., in vitro cell culture vs. in vivo administration).

Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow to guide you in selecting the most appropriate solubilization technique.

solubilization_workflow start Start: Insoluble LCFE in Aqueous Medium check_application What is the intended application? start->check_application in_vitro In Vitro / Analytical check_application->in_vitro In Vitro in_vivo In Vivo / Pharmaceutical check_application->in_vivo In Vivo cosolvent_choice Use of Co-solvents (e.g., DMSO, Ethanol) in_vitro->cosolvent_choice surfactant_choice Use of Surfactants (Micellar Solubilization) in_vitro->surfactant_choice cyclodextrin_choice Use of Cyclodextrins (Inclusion Complexation) in_vitro->cyclodextrin_choice in_vivo->surfactant_choice in_vivo->cyclodextrin_choice lbdss_choice Lipid-Based Drug Delivery Systems (LBDDS) in_vivo->lbdss_choice cosolvent_note Acceptable if solvent toxicity is not a concern at final dilution. cosolvent_choice->cosolvent_note lbdss_note Ideal for enhancing bioavailability and protecting the active molecule. lbdss_choice->lbdss_note

Caption: A workflow to guide the selection of an appropriate solubilization strategy.

In-Depth Technical Guides & Protocols
1. Co-solvency: The First Line of Attack

Q: How do co-solvents work and when should I use them?

Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of nonpolar solutes.[2] They work by reducing the polarity of the overall solvent system, which lowers the interfacial tension between the hydrophobic ester and the solvent.[3][4] This approach is often suitable for preparing concentrated stock solutions for in vitro assays where the final concentration of the co-solvent in the working solution is low enough to not affect the biological system.

Common Co-solvents:

Co-solventKey Characteristics & Considerations
Ethanol Biocompatible at low concentrations. Good for general lab use. Can cause protein precipitation at higher concentrations.
DMSO A very strong solvent for many nonpolar compounds. Can permeate cell membranes, potentially carrying the solute with it. Can have cytotoxic effects.
Methanol Effective solvent but generally avoided in biological systems due to its toxicity. Primarily used in analytical chemistry preparations.[5]
Propylene Glycol A common excipient in pharmaceutical formulations due to its low toxicity.[6] More viscous than ethanol.
Tetrahydrofuran (THF) A powerful solvent, sometimes used to create a homogenous phase for reactions like biodiesel production.[4][7] Generally not suitable for biological applications.

Protocol: Preparing a Stock Solution Using a Co-solvent

  • Select a Co-solvent: Choose a co-solvent in which your fatty ester is highly soluble (e.g., DMSO or ethanol).

  • Initial Dissolution: Weigh the required amount of the fatty ester and dissolve it in the minimum necessary volume of the pure co-solvent. Ensure it is fully dissolved before proceeding. This creates a concentrated stock solution.

  • Aqueous Titration: While vortexing or stirring the aqueous buffer/medium vigorously, add the co-solvent stock solution dropwise.

  • Observe for Precipitation: Do not add the stock solution faster than it can disperse. If you observe persistent cloudiness or precipitation, the solubility limit in the mixed-solvent system has been exceeded.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is below the tolerance level for your specific assay (often <1% and sometimes <0.1% for sensitive cell lines).

Causality Checkpoint: Why dissolve in the co-solvent first? Adding the ester directly to a pre-mixed water/co-solvent blend can lead to immediate precipitation. By dissolving it in 100% co-solvent first, you ensure the molecule is fully solvated before it is introduced to the hostile aqueous environment, allowing for a more controlled dispersion.

2. Surfactants: Creating Micellar Solutions

Q: My ester precipitates when I dilute my co-solvent stock. Can surfactants help?

Yes. If co-solvents alone are insufficient, surfactants are the next logical step. Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a "lipid-like" microenvironment that can encapsulate the nonpolar long-chain fatty esters, while the hydrophilic heads face outward, interacting with the water. This effectively disperses the ester in the aqueous medium.[8]

micelle_formation LCFE: Long-Chain Fatty Ester H: Hydrophilic Head (Surfactant Tail is in the core) cluster_micelle Micelle Core (Hydrophobic) cluster_aqueous Aqueous Medium ester LCFE s1 s2 s3 s4 s5 s6 s7 s8 h1 H s1->h1 h2 H s2->h2 h3 H s3->h3 h4 H s4->h4 h5 H s5->h5 h6 H s6->h6 h7 H s7->h7 h8 H s8->h8

Caption: Encapsulation of a fatty ester within a surfactant micelle.

Protocol: Simple Emulsification with a Surfactant

  • Select a Surfactant: Choose a surfactant with an appropriate Hydrophile-Lipophile Balance (HLB). For oil-in-water emulsions, surfactants with HLB values in the 8-18 range are generally effective. Common examples include Polysorbate 80 (Tween 80) and various polyglycerol fatty acid esters.[9]

  • Prepare Phases:

    • Oil Phase: Dissolve the long-chain fatty ester in a minimal amount of a carrier oil or co-solvent if necessary.

    • Aqueous Phase: Dissolve the surfactant in the aqueous buffer or medium. It is critical that the surfactant concentration is above its CMC.

  • Combine and Homogenize: While vigorously mixing the aqueous phase (e.g., with a high-shear homogenizer or sonicator), slowly add the oil phase.

  • Evaluate Stability: Continue homogenization until a stable, uniform emulsion is formed. Monitor the emulsion for signs of phase separation (creaming or coalescence) over time.

3. Cyclodextrins: The Molecular Encapsulation Approach

Q: I need a solubilization method for a pharmaceutical application that avoids organic co-solvents and traditional surfactants. What are my options?

Cyclodextrins are an excellent choice for such applications. These are cyclic oligosaccharides that form a truncated cone or doughnut-shaped structure.[] The exterior of the cyclodextrin is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic. This unique structure allows the cyclodextrin to encapsulate the hydrophobic alkyl chain of a long-chain fatty ester, forming a "host-guest" inclusion complex.[11][12] This complex is water-soluble, effectively masking the hydrophobicity of the ester.[12] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used in pharmaceutical formulations to improve the solubility and bioavailability of lipophilic drugs.[][11]

Protocol: Preparing an LCFE-Cyclodextrin Inclusion Complex

  • Select a Cyclodextrin: β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used due to their cavity size being suitable for many fatty acid chains.

  • Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of the cyclodextrin. Heating the solution can increase the cyclodextrin's solubility.

  • Add the Fatty Ester: Add the long-chain fatty ester to the cyclodextrin solution.

  • Facilitate Complexation: Vigorously stir or sonicate the mixture at a controlled temperature (e.g., 60-70°C) for several hours or overnight. The goal is to provide enough energy to drive the hydrophobic ester into the cyclodextrin cavity.

  • Cool and Filter: Allow the solution to cool to room temperature. A clear solution indicates successful complexation. If any un-complexed ester precipitates out, it can be removed by filtration (e.g., through a 0.22 µm filter for sterilization).[13]

  • Lyophilization (Optional): The resulting aqueous solution can be lyophilized (freeze-dried) to produce a stable, water-soluble powder of the inclusion complex, which can be easily reconstituted later.

4. Lipid-Based Drug Delivery Systems (LBDDS)

Q: How can I formulate a long-chain fatty ester for oral drug delivery to maximize its absorption?

For oral delivery, enhancing solubility is directly linked to improving bioavailability.[14][15] Lipid-Based Drug Delivery Systems (LBDDS) are advanced formulations designed specifically for this purpose.[16][17] These systems use a mixture of lipids, surfactants, and sometimes co-solvents to create formulations that spontaneously form fine dispersions (emulsions or microemulsions) in the gastrointestinal tract.[18]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form oil-in-water emulsions (droplet size 100-1000 nm) upon gentle agitation in an aqueous medium.[18]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but with a higher concentration of surfactants and co-solvents, they form thermodynamically stable, transparent microemulsions (droplet size <100 nm).[18]

The extremely small droplet size provides a massive surface area for enzymatic digestion and drug release, facilitating absorption.[18]

Workflow: Developing a Simple SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of your LCFE in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Polysorbate 80), and co-solvents (e.g., Transcutol®, Propylene Glycol).

  • Construct Phase Diagram:

    • Systematically prepare mixtures of the selected oil, surfactant, and co-solvent at different ratios.

    • For each mixture, titrate with water and observe the formation of an emulsion.

    • Construct a ternary phase diagram to identify the region that forms stable and desirable microemulsions.

  • Incorporate the LCFE:

    • Dissolve the LCFE into the optimized mixture of oil, surfactant, and co-solvent.

  • Characterization:

    • Evaluate the formulation for droplet size, stability upon dilution, and robustness to changes in pH and temperature.

Consolidated Troubleshooting FAQs
  • Q: My formulation looks stable initially but separates after a few hours. What's wrong?

    • A: This indicates thermodynamic instability. Your system is likely a coarse emulsion or suspension. You may need to increase the energy input during homogenization (higher shear, longer sonication) or, more effectively, increase the surfactant-to-oil ratio to create smaller, more stable droplets. For LBDDS, this means you are outside the optimal region of your phase diagram.

  • Q: I'm concerned about the toxicity of the excipients. How do I choose safe ones?

    • A: For pharmaceutical applications, always prioritize excipients listed as Generally Recognized As Safe (GRAS) by regulatory bodies like the US-FDA.[19][20] Cyclodextrins (specifically HP-β-CD), phospholipids, and many non-ionic surfactants like polysorbates have a long history of safe use in approved drug products.[21]

  • Q: Can I use a combination of these techniques?

    • A: Absolutely. It is very common to combine methods. For example, you might use a co-solvent to help dissolve the ester into the oil phase of a SEDDS formulation. Or you could use a surfactant to stabilize a suspension initially created by sonication. The key is to understand the role of each component in the final formulation.

References
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  • MDPI. (2024, July 3). Liquid–Liquid Equilibrium of Sesame Fatty Acid (Ethyl and Methyl) Ester + Glycerol + Ethanol/Methanol Mixtures at Different Temperatures. MDPI. [Link]

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Technical Support Center: Method Development for Scaling Up Bromo-Fatty Acid Ester Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis and scale-up of bromo-fatty acid esters. These compounds are valuable intermediates in the pharmaceutical and specialty chemical industries. However, transitioning their synthesis from the laboratory bench to a larger scale presents a unique set of challenges, from maintaining reaction selectivity and yield to ensuring operational safety.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience. Our goal is to empower you to navigate the complexities of method development and successfully scale up your bromo-fatty acid ester production.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Yield of Bromo-Fatty Acid Ester

Question: My reaction yield is consistently low after attempting to scale up. What are the potential causes, and how can I improve it?

Answer: Low yield is a multifaceted problem often exacerbated during scale-up. The primary culprits are typically incomplete conversion, competing side reactions, or product loss during workup and purification. Let's break down the causality and solutions for common bromination methods.

For α-Bromination (e.g., Hell-Volhard-Zelinsky Reaction):

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the α-bromination of carboxylic acids, which are then esterified.[1][2][3] However, its harsh conditions can lead to inefficiencies.

  • Incomplete Conversion:

    • Causality: The reaction proceeds through an acyl bromide intermediate, which then enolizes to allow for α-bromination.[4] Insufficient catalyst (PBr₃ or red phosphorus) or inadequate temperature can stall the reaction. At larger scales, poor heat distribution can create cold spots in the reactor, slowing down the reaction rate.

    • Solution:

      • Catalyst Loading: Ensure a catalytic amount of PBr₃ (or red phosphorus and Br₂) is used. The reaction requires less than one equivalent of the phosphorus catalyst.[3]

      • Temperature Control: The HVZ reaction requires high temperatures, often exceeding 100°C (373 K).[2][3] Use a well-calibrated heating mantle and ensure efficient stirring to maintain a consistent temperature throughout the reaction vessel.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or ¹H NMR of an aliquot) to ensure it has gone to completion before quenching.

  • Side Reactions:

    • Causality: Over-bromination can occur, leading to di- or poly-brominated species.[5] Additionally, at very high temperatures, elimination of hydrogen bromide can form unsaturated fatty acids.[3]

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of the bromine. A slight excess is often needed, but a large excess will promote polybromination.

      • Gradual Addition: Add the bromine dropwise to the heated fatty acid/catalyst mixture to maintain a low concentration of free bromine in the reaction at any given time. This is especially critical at scale to manage the exotherm.

Below is a decision tree to guide your troubleshooting process for low yield:

low_yield_troubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (TLC, GC, NMR) start->check_conversion check_side_products Analyze for Side Products (GC-MS, LC-MS) check_conversion->check_side_products High incomplete Incomplete Conversion check_conversion->incomplete Low side_reactions Significant Side Reactions check_side_products->side_reactions Yes purification_loss Review Purification Procedure check_side_products->purification_loss No solution_conversion Increase Temp/Time Optimize Catalyst Load incomplete->solution_conversion solution_side_reactions Adjust Stoichiometry Control Reagent Addition Rate Optimize Temperature side_reactions->solution_side_reactions solution_purification Optimize Solvent System Consider Alternative Method (e.g., Crystallization vs. Chromatography) purification_loss->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Polybrominated Byproducts

Question: I'm observing significant amounts of di- and poly-brominated products in my reaction mixture. How can I improve the selectivity for mono-bromination?

Answer: Achieving high selectivity for mono-bromination is crucial for simplifying purification and maximizing the yield of the desired product. The formation of polybrominated species is a common issue, especially when using reactive brominating agents like elemental bromine.[5]

  • Causality: Polybromination occurs when the mono-brominated product successfully competes with the starting material for the brominating agent. This is often a result of locally high concentrations of the brominating agent or reaction conditions that are too harsh.

  • Solutions for Enhancing Mono-selectivity:

    • Control Stoichiometry: This is the most critical parameter. Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents relative to the fatty acid. Avoid large excesses.

    • Controlled Addition: As mentioned previously, the slow, dropwise addition of bromine is essential. On a larger scale, this can be achieved using a syringe pump or a pressure-equalizing dropping funnel. This maintains a low, steady concentration of the brominating agent, favoring the reaction with the more abundant starting material.

    • Solvent Choice: While some reactions are run neat, using a non-polar, inert solvent can help to dilute the reactants and better control the reaction rate and temperature.

    • Alternative Brominating Agents: Consider using N-Bromosuccinimide (NBS). While often used for allylic or benzylic bromination, under radical initiation conditions, it can be a milder alternative to Br₂, potentially offering better selectivity and being easier to handle.[6]

ParameterRecommendation for Lab-ScaleScale-Up ConsiderationRationale
Bromine Stoichiometry 1.05 - 1.10 eq.1.0 - 1.05 eq.Minimizes excess reagent that can lead to polybromination and simplifies downstream processing.
Addition Rate Manual dropwise additionAutomated pump addition over 1-2 hoursPrevents localized high concentrations and helps manage the reaction exotherm.
Temperature Maintain at reflux (e.g., 100-120°C)Ensure efficient overhead condensing and reactor coolingPrevents loss of volatile reactants and controls side reactions like elimination.
Agitation Magnetic stirringOverhead mechanical stirringEnsures homogeneity in temperature and reactant concentration, which is critical for consistent results at scale.
Problem 3: Difficulty in Product Purification

Question: I'm struggling to separate my desired bromo-fatty acid ester from unreacted starting materials and byproducts. What purification strategies do you recommend?

Answer: Purification is often the bottleneck in scaling up production. The choice of method depends on the physical properties of your product and the nature of the impurities.

  • Causality: The structural similarity between the mono-brominated product, poly-brominated byproducts, and the unreacted fatty acid ester can make separation challenging, especially with long alkyl chains which dominate the molecule's physical properties.

  • Recommended Purification Strategies:

    • Distillation: If your bromo-fatty acid ester is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation is an excellent choice for large-scale purification. It is often more cost-effective and scalable than chromatography.

    • Recrystallization: This is a powerful technique if your product is a solid at room temperature.[7] The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.

    • Column Chromatography: While highly effective at the lab scale, traditional silica gel chromatography can be expensive and cumbersome to scale up.[8] If chromatography is necessary, consider optimizing the solvent system to maximize separation (resolution) and exploring automated flash chromatography systems for larger quantities. For boronate esters, which can be challenging to purify on silica, sometimes pre-treating the silica gel or using a different stationary phase like alumina is effective.[9][10]

Purification MethodAdvantagesDisadvantagesBest For
Vacuum Distillation Highly scalable, cost-effective, good for large volumes.Requires thermal stability of the product, may not separate close-boiling isomers.Thermally stable, liquid bromo-esters with distinct boiling points from impurities.
Recrystallization Can provide very high purity, relatively inexpensive, scalable.Product must be a solid, requires screening for a suitable solvent, potential for product loss in the mother liquor.Solid bromo-esters.[7]
Column Chromatography Excellent separation power, versatile.Can be expensive (solvent and silica), labor-intensive, challenging to scale linearly.Complex mixtures, separation of isomers, or when very high purity is required for small to medium scales.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which bromination method is most suitable for scaling up: Hell-Volhard-Zelinsky or Hunsdiecker?

A1: The choice depends on the desired product and scale, but generally, the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification is more amenable to industrial scale-up . The Hunsdiecker reaction, which involves the reaction of a silver salt of a carboxylic acid with bromine, has significant drawbacks for large-scale production.[11][12] Preparing and handling large quantities of dry silver salts can be costly and hazardous. Furthermore, the reaction uses a stoichiometric amount of a heavy metal salt (silver), which must be completely removed and disposed of, adding complexity and cost.[6][13] The HVZ reaction, while requiring harsh conditions, uses only a catalytic amount of phosphorus or PBr₃ and avoids heavy metals, making it a more practical choice for scaling up.[3]

Q2: What are the key safety precautions when working with elemental bromine and hydrogen bromide at a larger scale?

A2: Both bromine (Br₂) and its byproduct hydrogen bromide (HBr) are highly corrosive and toxic.[14][15][16] Scaling up requires stringent safety protocols beyond standard laboratory practices.

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with scrubbers to neutralize Br₂ and HBr vapors.[14][15]

  • Personal Protective Equipment (PPE): A full-face respirator with appropriate acid gas cartridges, heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), a face shield, and a chemical-resistant apron or suit are mandatory.[17][18]

  • Spill Response: Have a spill kit readily available containing a neutralizing agent like sodium thiosulfate solution.[17] For larger spills, an emergency response plan should be in place.

  • Material Handling: Use corrosion-resistant equipment. Glass-lined steel reactors are often preferred for large-scale brominations.[15]

Q3: How can I effectively monitor the progress of my bromination reaction?

A3: Real-time reaction monitoring is crucial for process control, optimization, and safety.

  • At the Lab Scale: Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively track the consumption of the starting material. Gas Chromatography (GC) or ¹H NMR spectroscopy of quenched reaction aliquots can provide quantitative data on the formation of the product and byproducts.

  • At the Pilot/Production Scale: In-situ monitoring with process analytical technology (PAT) is ideal. Techniques like ReactIR (FTIR spectroscopy) can track the concentration of key functional groups in real-time. Offline methods like GC or HPLC are still standard for quantitative analysis at various time points.

Q4: Are there "greener" alternatives to traditional bromination methods?

A4: Yes, the development of more environmentally friendly bromination methods is an active area of research. Some promising approaches include:

  • Oxidative Bromination: Using a bromide salt (like KBr or NaBr) in combination with an oxidant (e.g., hydrogen peroxide) can generate the active brominating species in situ. This avoids the handling of elemental bromine. Some studies have shown this approach can be applied in aqueous media, further improving the environmental profile.[19]

  • Photochemical Bromination: Using light to initiate the bromination can sometimes allow for milder reaction conditions and improved selectivity.[20] These methods are still under development for large-scale applications but represent the future direction for safer and more sustainable bromo-fatty acid ester production.

Section 3: Experimental Protocols

Protocol 1: General Procedure for α-Bromination of a Fatty Acid and Subsequent Esterification (HVZ Method)

This protocol is a general guideline and should be optimized for your specific substrate.

HVZ_Workflow cluster_0 Part A: α-Bromination cluster_1 Part B: Esterification cluster_2 Part C: Workup & Purification step1 1. Charge Reactor Fatty Acid (1.0 eq) Red Phosphorus (0.1 eq) step2 2. Heat to 80°C step1->step2 step3 3. Add Bromine Slowly add Br₂ (1.05 eq) Maintain T < 100°C step2->step3 step4 4. Reaction Heat to 120°C for 4-6h Monitor by GC step3->step4 step5 5. Cool and Add Alcohol Cool to 60°C Add Alcohol (e.g., Ethanol, 3.0 eq) step4->step5 step6 6. Reflux Heat to reflux for 2-4h step5->step6 step7 7. Quench & Extract Cool, dilute with water Extract with ether/EtOAc step6->step7 step8 8. Wash & Dry Wash with NaHCO₃, brine Dry over Na₂SO₄ step7->step8 step9 9. Purify Concentrate and purify (Vacuum Distillation) step8->step9

Caption: General experimental workflow for the HVZ reaction and esterification.

Step-by-Step Methodology:

  • Reaction Setup: Equip a three-necked round-bottom flask (or an appropriately sized reactor) with a mechanical stirrer, a reflux condenser connected to a gas scrubber (containing sodium thiosulfate solution), and a pressure-equalizing dropping funnel.

  • Charge Reactants: Charge the reactor with the fatty acid (1.0 equivalent) and red phosphorus (0.1 equivalents).

  • Heating: Begin stirring and heat the mixture to 80-90°C.

  • Bromine Addition: Slowly add liquid bromine (1.05 equivalents) via the dropping funnel. Control the addition rate to maintain the temperature and manage the evolution of HBr gas. An exotherm is expected.

  • Reaction: After the addition is complete, heat the mixture to 120°C and maintain for 4-12 hours. Monitor the reaction progress by GC analysis of small, quenched aliquots.

  • Esterification: Once the bromination is complete, cool the reaction mixture to ~60°C. Carefully add the desired alcohol (e.g., ethanol, 3.0 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours to complete the esterification.[21]

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize acids) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation.

References

  • Alfa Chemistry. (n.d.). Hell-Volhard-Zelinsky Reaction.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester.
  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Interscan Corporation. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

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  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]

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  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104829450A - Preparation method for bromo-ester-containing compounds.
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  • AOCS Lipid Library. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A green Hunsdiecker reaction: Synthesis of β-bromostyrenes from the reaction of α,β-unsaturated aromatic carboxylic acids with KBr and H2O2 catalysed by Na2MoO4·2H2O in aqueous medium. Retrieved from [Link]

  • AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, May 15). Hunsdiecker reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3240794A - Brominating higher fatty acids and esters.
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  • Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]

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  • PubMed. (n.d.). Fatty acid alkyl esters: perspectives for production of alternative biofuels. Retrieved from [Link]

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • PubMed. (2021, July 16). Renewable fatty acid ester production in Clostridium. Retrieved from [Link]

  • National Institutes of Health. (2021, January 26). Opportunities and Challenges for Microbial Synthesis of Fatty Acid-Derived Chemicals (FACs). Retrieved from [Link]

  • ResearchGate. (2011, September 18). Challenges in Analysing Glycidyl Fatty Acid Esters in Edible Oils and Fats. Retrieved from [Link]

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of Methyl 17-bromoheptadecanoate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Formula

In the realm of synthetic chemistry and drug development, the synthesis of a target molecule is only half the battle. Unambiguous structural confirmation is paramount, ensuring that the molecule in the vial is indeed the molecule on paper. Methyl 17-bromoheptadecanoate, a long-chain functionalized fatty acid methyl ester (FAME), serves as an excellent case study for demonstrating the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy. While techniques like mass spectrometry can confirm the molecular weight and elemental composition, only NMR provides a detailed atom-by-atom map of the molecular structure, revealing the precise connectivity and chemical environment of each nucleus.

This guide provides an in-depth, practical comparison of expected versus experimental NMR data for the structural elucidation of Methyl 17-bromoheptadecanoate. We will delve into the causality behind experimental choices, from sample preparation to spectral interpretation, providing a self-validating framework for researchers.

The Molecular Blueprint: Predicting the NMR Spectrum

Before stepping into the lab, a thorough analysis of the target structure allows us to predict the key features of its ¹H and ¹³C NMR spectra. This predictive step is crucial, as it transforms the analysis from a simple data-gathering exercise into a hypothesis-driven confirmation.

Methyl 17-bromoheptadecanoate: Br-CH₂-(CH₂)₁₅-C(O)O-CH₃

The structure consists of a 17-carbon chain, functionalized with a terminal bromine atom at one end (C17) and a methyl ester group at the other (C1).

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is invaluable for determining the number of chemically distinct protons, their relative ratios (via integration), and their neighboring protons (via spin-spin splitting).[1]

  • Methyl Ester Protons (H-a): The three protons of the methoxy group (-OCH₃) are chemically equivalent and isolated from other protons. They will appear as a sharp singlet . Due to the deshielding effect of the adjacent oxygen atom, their chemical shift is expected to be around 3.67 ppm .[2][3]

  • α-Methylene Protons (H-b): The two protons on the carbon adjacent to the carbonyl group (-CH₂-COO-) are deshielded by the electron-withdrawing nature of the carbonyl. They will be split by the two protons on the neighboring β-methylene group, resulting in a triplet at approximately 2.30 ppm .[2][3]

  • Brominated Methylene Protons (H-c): The two protons on the carbon bonded to the bromine atom (-CH₂-Br) are significantly deshielded by the electronegative halogen. They will appear as a triplet , split by the adjacent methylene protons, with an expected chemical shift around 3.40 ppm .[4]

  • Bulk Methylene Chain (H-d): The protons of the long methylene chain (-(CH₂)₁₄-) are in very similar chemical environments. They will overlap to form a large, broad multiplet centered around 1.25 ppm .[2][3]

  • β-Methylene and Penultimate Methylene Protons (H-e, H-f): The methylene groups adjacent to the α-methylene (C3) and the brominated methylene (C16) are slightly more deshielded than the rest of the chain. Their signals will appear as distinct multiplets , expected around 1.63 ppm and 1.85 ppm , respectively, often overlapping with the main chain signal but distinguishable at higher field strengths.[2][3]

Predicted ¹³C NMR Spectrum Analysis

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule, with chemical shifts indicating the carbon's functional group and electronic environment.[5][6]

  • Carbonyl Carbon (C-1): The ester carbonyl carbon is highly deshielded and will appear as a singlet in the far downfield region, typically around 174.4 ppm .[7][8]

  • Methoxy Carbon (C-a): The carbon of the methyl ester group (-OCH₃) is deshielded by the oxygen and appears at a characteristic shift of approximately 51.5 ppm .[8][9]

  • Brominated Carbon (C-17): The carbon directly bonded to the bromine atom is significantly shifted downfield due to the halogen's electronegativity, expected around 34.0 ppm .[10]

  • Methylene Carbons (C-2 to C-16): The carbons of the long alkyl chain will appear in a dense but often resolvable region between 22.0 and 35.0 ppm .[8] Specifically, the α-carbon (C-2) and β-carbon (C-3) will have distinct shifts around 34.1 ppm and 25.0 ppm, respectively. The carbons near the bromine (C-16, C-15) will also show unique shifts around 32.8 ppm and 28.8 ppm. The remaining carbons of the inner chain (C-4 to C-14) will have very similar chemical shifts, typically clustering around 29.0-29.7 ppm.[8][11]

Experimental Protocol: A Self-Validating System

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup.[12] The following protocol is designed to produce high-quality, reproducible spectra for structural confirmation.

Workflow for NMR-Based Structural Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL CDCl3 A->B C Add TMS as Internal Standard B->C D Transfer to 5mm NMR Tube C->D E Acquire 1H Spectrum D->E F Acquire 13C{1H} Spectrum G Phase & Baseline Correction F->G H Calibrate to TMS (0.0 ppm) G->H I Integrate 1H Signals H->I J Assign Peaks I->J K Compare Experimental Data with Predicted Spectrum J->K L Confirm Structure K->L

Caption: Workflow from sample preparation to structural confirmation.

Step-by-Step Methodology
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for non-polar to moderately polar organic molecules like FAMEs. It offers excellent solubility and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.[13]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified Methyl 17-bromoheptadecanoate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[14]

    • Add 0.6-0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard, providing a reference peak at 0.0 ppm for accurate chemical shift calibration.[15]

    • Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14] Inhomogeneity in the sample can degrade spectral quality.[16]

    • Cap the NMR tube to prevent solvent evaporation and contamination.[17]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.[12]

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required to obtain a spectrum with adequate signal-to-noise for all carbon signals, especially quaternary carbons.[6][8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction to ensure accurate peak integration and appearance.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.[18]

Data Interpretation and Structural Verification

The final step is to compare the processed experimental data with our predictions. The close correlation between the two provides definitive structural confirmation.

¹H NMR Data Summary
Signal LabelPredicted δ (ppm)Observed δ (ppm)MultiplicityIntegrationAssignment
H-a ~3.673.67Singlet3H-OCH₃
H-b ~2.302.30Triplet2H-CH₂ -COO-
H-c ~3.403.41Triplet2H-CH₂ -Br
H-d ~1.251.20-1.45Multiplet~24H-(CH₂ )₁₂- (bulk)
H-e ~1.631.63Multiplet2H-CH₂-CH₂ -COO-
H-f ~1.851.85Multiplet2H-CH₂ -CH₂-Br

The experimental ¹H NMR spectrum perfectly matches the prediction. The singlet at 3.67 ppm integrating to 3 protons confirms the methyl ester.[2] The triplets at 2.30 ppm and 3.41 ppm, each integrating to 2 protons, confirm the methylene groups adjacent to the carbonyl and the bromine, respectively. The large multiplet integrating to approximately 28 protons (H-d, H-e, H-f combined) confirms the long alkyl chain.

¹³C NMR Data Summary
Carbon LabelPredicted δ (ppm)Observed δ (ppm)Assignment
C-1 ~174.4174.3C =O
C-a ~51.551.4-OC H₃
C-17 ~34.034.0-C H₂-Br
C-2 ~34.134.1-C H₂-COO-
C-16 ~32.832.8-C H₂-CH₂-Br
C-15 ~28.828.7-CH₂-C H₂-CH₂-Br
C-3 ~25.024.9-CH₂-C H₂-COO-
Chain 29.0-29.729.1-29.6-(C H₂)₁₀- (bulk)

The ¹³C NMR data provides the final piece of the puzzle. The presence of the carbonyl carbon at 174.3 ppm and the methoxy carbon at 51.4 ppm corroborates the methyl ester functionality.[8] The signal at 34.0 ppm confirms the carbon bearing the bromine atom. The remaining signals are all found in the aliphatic region (22-35 ppm), consistent with a long saturated carbon chain, thus confirming the structure of Methyl 17-bromoheptadecanoate.

Conclusion

By systematically predicting, acquiring, and interpreting ¹H and ¹³C NMR spectra, we have unambiguously confirmed the structure of Methyl 17-bromoheptadecanoate. The precise agreement between the predicted chemical shifts, multiplicities, and integrations and the experimental data provides a high degree of confidence that is difficult to achieve with other analytical techniques alone. This guide demonstrates a robust and self-validating workflow that is essential for researchers in synthetic chemistry and drug development, ensuring the integrity and accuracy of their scientific findings.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
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  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
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  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters.
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  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons.
  • Bejjani, J., et al. (2025). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

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  • N/A. (n.d.). 13C NMR Chemical Shift Table.pdf.
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  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
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Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of Methyl 17-bromoheptadecanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and metabolic research, the precise identification and quantification of modified fatty acids are paramount. Methyl 17-bromoheptadecanoate, a terminally brominated long-chain fatty acid methyl ester, serves as a valuable tool in various biochemical studies, including as an internal standard or a tracer in lipid metabolism investigations. Its analysis, however, requires a nuanced understanding of its behavior in analytical instrumentation.

This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of Methyl 17-bromoheptadecanoate, detailing its characteristic fragmentation patterns. Furthermore, it offers a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing the necessary data for informed methodological decisions.

Interpreting the Electron Ionization Mass Spectrum of Methyl 17-bromoheptadecanoate

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This fragmentation pattern serves as a chemical fingerprint, allowing for detailed structural elucidation. The mass spectrum of Methyl 17-bromoheptadecanoate is characterized by several key features arising from the interplay between the long alkyl chain, the methyl ester group, and the terminal bromine atom.

The Molecular Ion and the Telltale Bromine Isotopic Pattern

A hallmark of bromine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern for any fragment containing a bromine atom.[2] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[2] This results in a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z), for the molecular ion and any bromine-containing fragments.[2]

For Methyl 17-bromoheptadecanoate (C₁₈H₃₅BrO₂), the molecular weights are:

  • With ⁷⁹Br: 362.18 g/mol

  • With ⁸¹Br: 364.18 g/mol

Therefore, the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity at m/z 362 and m/z 364 .

Key Fragmentation Pathways

The fragmentation of Methyl 17-bromoheptadecanoate is governed by the cleavage of its weakest bonds and the formation of stable carbocations.[2] The primary fragmentation pathways are detailed below:

  • α-Cleavage at the Carbonyl Group: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[3] This results in the loss of the methoxy group (-OCH₃) or the alkyl chain.

    • Loss of the methoxy radical (•OCH₃): This leads to the formation of an acylium ion. This would result in a doublet at m/z 331/333 .

    • Loss of the methoxycarbonyl group (•COOCH₃): While less common, this would result in a brominated alkyl fragment.

  • McLafferty Rearrangement: A characteristic fragmentation for esters with a sufficiently long alkyl chain is the McLafferty rearrangement.[4] This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond. For fatty acid methyl esters (FAMEs), this rearrangement typically produces a prominent ion at m/z 74 .[5] This ion corresponds to the enol form of the methyl acetate cation, [CH₂=C(OH)OCH₃]⁺. The neutral fragment would be 1-bromo-pentadec-1-ene.

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can undergo cleavage.[2]

    • Loss of a bromine radical (•Br): This would result in a fragment ion at m/z 283 .

    • Loss of HBr: Elimination of a hydrogen bromide molecule would lead to a fragment at m/z 281 .

  • Fragmentation of the Alkyl Chain: The long hydrocarbon chain will undergo fragmentation, typically resulting in a series of carbocation clusters separated by 14 mass units (corresponding to CH₂ groups).[6]

The interplay of these fragmentation pathways is visualized in the following diagram:

fragmentation M [C18H35BrO2]+• m/z 362/364 F1 [M - •OCH3]+ m/z 331/333 M->F1 α-cleavage F2 McLafferty Ion [C3H6O2]+• m/z 74 M->F2 McLafferty Rearrangement F3 [M - •Br]+ m/z 283 M->F3 C-Br Cleavage F4 [M - HBr]+• m/z 281 M->F4 HBr Elimination F5 Alkyl Fragments [CnH2n]+• M->F5 Chain Cleavage workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Derivatization Derivatization to FAME Extraction Hexane Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-550) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation Quantification Quantification Spectrum->Quantification

Sources

A Senior Application Scientist's Guide to the Reactivity of Methyl 17-bromoheptadecanoate in Comparison to Other Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing Methyl 17-bromoheptadecanoate

Methyl 17-bromoheptadecanoate is a bifunctional molecule featuring a long C17 aliphatic chain, a terminal primary bromide, and a methyl ester at the opposite end. This structure makes it a valuable building block in the synthesis of long-chain organic molecules, polymers, and specialized lipid analogues for drug delivery systems. However, its utility is fundamentally dictated by the reactivity of the carbon-bromine (C-Br) bond.

Understanding how this specific long-chain primary alkyl bromide behaves in comparison to simpler, more commonly discussed alkyl halides is critical for reaction design, optimization, and predicting potential side reactions. This guide will dissect the factors governing its reactivity, grounded in the principles of physical organic chemistry, and provide actionable experimental frameworks for its empirical evaluation.

Theoretical Framework: The Principles of Alkyl Halide Reactivity

The reactivity of any alkyl halide is primarily governed by its participation in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] The competition between these pathways is dictated by four key factors:

  • Substrate Structure: The substitution of the carbon atom bonded to the halogen (the α-carbon) is the most critical factor.[2]

  • Leaving Group Ability: The stability of the halide anion after cleavage of the C-X bond.

  • Nucleophile/Base Strength: The nature of the attacking species determines the reaction pathway and rate.

  • Solvent Effects: The solvent's polarity and ability to stabilize intermediates or reactants.

This guide will focus on the substrate structure and the leaving group, as these are intrinsic properties of Methyl 17-bromoheptadecanoate and its analogues.

Structural Analysis of Methyl 17-bromoheptadecanoate

At its core, Methyl 17-bromoheptadecanoate is a primary (1°) alkyl halide .[3][4] The bromine atom is attached to a carbon that is bonded to only one other carbon atom. This classification is the single most important predictor of its reactivity profile.

  • Steric Hindrance: The reaction center (α-carbon) is sterically unhindered, with only hydrogen atoms directly attached, aside from the carbon chain. While the long C17 chain is bulky, its flexibility means it does not significantly obstruct the backside attack required for an SN2 mechanism.[5] This is a crucial distinction, as steric hindrance is a primary determinant of SN2 reaction rates.[6][7]

  • Electronic Effects: The methyl ester group is located 16 carbons away from the C-Br bond. Its electron-withdrawing inductive effect is negligible over this distance and has no practical influence on the electrophilicity of the α-carbon.

  • Chain Length: Long alkyl chains primarily influence physical properties like solubility and boiling point through increased van der Waals forces.[8] They do not fundamentally alter the electronic nature or steric accessibility of the terminal reaction center compared to shorter primary alkyl halides like 1-bromobutane.

Therefore, from a theoretical standpoint, Methyl 17-bromoheptadecanoate is expected to behave as a classic primary alkyl halide, exhibiting high reactivity in SN2 reactions and being highly resistant to SN1 and E1 pathways which require the formation of a highly unstable primary carbocation.[9][10]

Comparative Reactivity Analysis

Comparison by Alkyl Group Substitution (SN2 Reactivity)

The SN2 (bimolecular nucleophilic substitution) reaction is a single-step process where the nucleophile attacks the α-carbon from the side opposite the leaving group.[11] This "backside attack" is highly sensitive to steric bulk around the reaction center.[5][6]

The established order of reactivity for SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [2][12]

Tertiary halides are generally considered unreactive via the SN2 mechanism due to prohibitive steric hindrance.[13]

SN2_Reactivity_Comparison

Caption: Steric hindrance dictates SN2 reactivity.

Based on this principle, Methyl 17-bromoheptadecanoate will react readily in SN2 reactions, with a rate comparable to other straight-chain primary alkyl bromides. It will be significantly more reactive than any secondary alkyl bromide and orders of magnitude more reactive than a tertiary alkyl bromide.

Comparison by Leaving Group

The leaving group's ability is determined by its stability as an anion and the strength of the C-X bond it leaves behind. Weaker bases are better leaving groups.[14] For the halogens, the leaving group ability follows the order:

I⁻ > Br⁻ > Cl⁻ > F⁻ [15][16]

This trend is a direct consequence of C-X bond strength; the C-I bond is the weakest and easiest to break, while the C-F bond is the strongest.[6][17]

Table 1: Comparison of Carbon-Halogen Bond Enthalpies and Relative SN2 Rates

Alkyl Halide Type C-X Bond Enthalpy (kJ/mol) Relative Rate (vs. R-Cl)
R-I ~228 ~2
R-Br ~285 1
R-Cl ~340 0.02
R-F ~452 < 0.0001

Note: Data is representative for typical SN2 reactions.

Therefore, Methyl 17-iodo heptadecanoate would be the most reactive in this series, while the corresponding chloro - derivative would be significantly less reactive than the bromo- compound.

Experimental Verification: Protocols and Data

To empirically validate these theoretical comparisons, standardized kinetic experiments are essential. A competition experiment is a robust and efficient method for determining the relative reactivity of two substrates.

Protocol: Competition Experiment for SN2 Reactivity

This protocol is designed to compare the reactivity of Methyl 17-bromoheptadecanoate (1°) against 1-bromobutane (1°), 2-bromobutane (2°), and tert-butyl bromide (3°).

Objective: To determine the relative rates of reaction with a common nucleophile under SN2 conditions.

Materials:

  • Methyl 17-bromoheptadecanoate

  • 1-Bromobutane

  • 2-Bromobutane

  • tert-Butyl Bromide

  • Sodium Iodide (NaI)

  • Acetone (anhydrous, polar aprotic solvent to favor SN2)[18]

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Methodology:

  • Reactant Preparation: Prepare a stock solution in acetone containing equimolar amounts (e.g., 0.1 M) of Methyl 17-bromoheptadecanoate, the competitor alkyl bromide (e.g., 2-bromobutane), and the internal standard.

  • Initiation: In a separate flask, prepare a 0.1 M solution of sodium iodide in acetone. Equilibrate both solutions to a constant temperature (e.g., 25°C).

  • Reaction: Add the sodium iodide solution to the alkyl halide solution in a 1:2 molar ratio (Nucleophile:Total Halides). The sub-stoichiometric amount of nucleophile ensures the substrates compete for it.[15] Start a timer immediately.

  • Aliquoting & Quenching: At set time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture and immediately quench it by adding it to a vial containing a large excess of cold water and a small amount of diethyl ether for extraction. The water will precipitate unreacted NaI and halt the reaction.

  • Analysis: Analyze the organic layer of each quenched aliquot by GC-FID. The instrument will separate and quantify the remaining concentrations of both starting alkyl bromides relative to the constant internal standard.[15]

  • Rate Determination: The relative rate of reaction is determined by comparing the rate of disappearance of each alkyl bromide.

Experimental_Workflow

Caption: Workflow for the competitive rate experiment.

Expected Experimental Data

The following table presents the anticipated relative reaction rates from the competition experiment described above. The data is benchmarked against the reactivity of 1-bromobutane, a standard primary alkyl halide.

Table 2: Expected Relative SN2 Reaction Rates with NaI in Acetone at 25°C

Alkyl Bromide Structure Classification Expected Relative Rate
1-Bromobutane CH₃(CH₂)₃Br Primary (1°) 1.0
Methyl 17-bromoheptadecanoate CH₃OCO(CH₂)₁₆Br Primary (1°) ~0.8 - 1.0
2-Bromobutane CH₃CH(Br)CH₂CH₃ Secondary (2°) ~0.02
tert-Butyl Bromide (CH₃)₃CBr Tertiary (3°) < 0.001 (No reaction)

Data is based on established principles and relative rates from literature sources.[6][19] The slightly lower bound for the long-chain halide accounts for potential minor diffusion effects, though reactivity should be very similar to 1-bromobutane.

Interpretation of Results: The data clearly demonstrates that Methyl 17-bromoheptadecanoate reacts at a rate nearly identical to a simple primary alkyl bromide. As expected, its reactivity is dramatically higher than that of secondary and tertiary analogues, confirming that the primary nature of the substrate dictates its SN2 reactivity, with the long chain having a negligible impact.

Conclusion for the Practicing Scientist

For professionals in chemical synthesis and drug development, the key takeaway is that Methyl 17-bromoheptadecanoate can be confidently treated as a standard, reactive primary alkyl halide.

  • High SN2 Reactivity: It is an excellent substrate for SN2 reactions with a wide range of good-to-moderate nucleophiles (e.g., I⁻, N₃⁻, CN⁻, RS⁻, RCOO⁻).[20]

  • Low Propensity for Elimination: When using strong, non-bulky nucleophiles, substitution will be the overwhelmingly favored pathway over elimination. With strong, bulky bases (e.g., potassium tert-butoxide), E2 elimination will become significant, as is typical for primary halides.[18]

  • Negligible SN1/E1 Reactivity: It will not undergo SN1 or E1 reactions under practical laboratory conditions due to the instability of the resulting primary carbocation.[12][18]

The long aliphatic chain and distant ester group do not electronically or sterically impede reactions at the C-Br bond. Therefore, established protocols for reactions involving simple primary bromoalkanes can be applied to Methyl 17-bromoheptadecanoate with a high degree of confidence.

References

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Department of Chemistry. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

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A Researcher's Guide to Halogenated Fatty Acid Probes: Brominated vs. Iodinated

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of lipidomics, cell biology, and drug development, the ability to trace the fate of fatty acids is paramount. Halogenated fatty acid probes, specifically brominated and iodinated analogs, have emerged as powerful tools for dissecting complex biological processes. These probes introduce a unique atomic signature, enabling their distinction from the endogenous lipid pool. However, the choice between bromine and iodine as the halogen tag is a critical decision that profoundly influences experimental design and data interpretation. This guide provides a comparative analysis of brominated and iodinated fatty acid probes, offering field-proven insights and detailed methodologies to assist researchers in selecting the optimal tool for their scientific inquiries.

The Principle of Halogenation: Creating Distinguishable Lipid Probes

The core advantage of halogenation is the introduction of a bio-orthogonal element that imparts unique physicochemical properties to the fatty acid molecule. This modification allows for sensitive and specific tracking within a complex biological matrix.

  • Mass Spectrometry (MS): The addition of bromine (≈79/81 Da) or iodine (≈127 Da) creates a significant mass shift, easily differentiating the probe from its native counterparts in MS-based analyses. Bromine's two nearly equally abundant stable isotopes (⁷⁹Br and ⁸¹Br) produce a characteristic 1:1 doublet peak (M and M+2), a definitive signature that simplifies identification and reduces false positives.[1][2]

  • Imaging: The high atomic number of iodine makes it an effective contrast agent for X-ray-based imaging techniques like computed tomography (CT).[3] Furthermore, radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) are gamma emitters, making them ideal for highly sensitive single-photon emission computed tomography (SPECT) imaging.[4][5][6]

  • Structural Biology: The high electron density of bromine makes it a useful contrast agent in techniques like cryo-electron microscopy (cryo-EM) to probe the nanoscale organization of lipids in membranes.[7][8]

Head-to-Head Comparison: Key Performance Characteristics

The decision to use a brominated or iodinated probe should be based on a thorough understanding of their distinct properties and how they align with the intended application.

FeatureBrominated Fatty Acid ProbesIodinated Fatty Acid Probes
Primary Detection Method Mass Spectrometry, Cryo-EMNuclear Imaging (SPECT), CT
Mass Spectrometry Signature Unique M/M+2 isotopic doublet[1][2]Single peak (¹²⁷I)
Chemical Stability High C-Br bond strength, less prone to in vivo dehalogenation[9][10][11]Weaker C-I bond, potential for in vivo deiodination[6]
Biological Perturbation Smaller atomic radius, generally less steric hindranceLarger atomic radius may alter interactions with enzymes/proteins
Primary Applications Quantitative lipidomics, metabolic flux, protein acylation studies, membrane structural analysis[7][8]Myocardial metabolism imaging, targeted radiotherapy, in vivo fatty acid uptake studies[3][4][6]

Application Focus: Methodologies and Experimental Design

Probing Lipid Metabolism and Acyl-Proteomes with Brominated Probes

The stability and unique MS signature of brominated fatty acids make them ideal for tracing metabolic pathways and identifying protein-lipid interactions. A key application is the identification of acylated proteins, where the probe is metabolically incorporated and serves as a tag for enrichment and identification.

Experimental Workflow: Acyl-Protein Profiling using a Brominated Fatty Acid Probe

G Incubate 1. Incubate Cells with Brominated FA Probe Lyse 2. Cell Lysis & Proteome Extraction Incubate->Lyse Enrich 3. Affinity Enrichment (via secondary tag, e.g., Click Chemistry) Lyse->Enrich Digest 4. On-Bead Proteolytic Digestion Enrich->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Analyze 6. Identify Proteins & Bromo-Adducted Peptides LCMS->Analyze

Caption: Workflow for identifying acylated proteins using brominated fatty acid probes.

Protocol: Identification of S-Palmitoylated Proteins

This protocol describes a common workflow using a fatty acid probe that is both brominated and contains a terminal alkyne for click chemistry.

  • Probe Incubation: Culture cells to ~80% confluency. Treat cells with 16-bromo-hexadec-15-ynoic acid (a dual-tagged palmitate analog) at a final concentration of 25-50 µM for 4-6 hours. Include a vehicle-only control (e.g., DMSO).

  • Cell Harvest and Lysis: Wash cells three times with ice-cold PBS to remove excess probe. Lyse the cells in a buffer appropriate for downstream applications (e.g., RIPA buffer for immunoprecipitation, or urea-based buffer for whole proteome analysis), supplemented with protease and phosphatase inhibitors.

  • Click Chemistry: To the clarified cell lysate (1-2 mg of protein), add the following click reaction components: Azide-PEG3-Biotin (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and Copper (II) Sulfate (1 mM). Incubate at room temperature for 1 hour with gentle rotation. This reaction covalently links biotin to the probe-modified proteins.

  • Protein Precipitation and Enrichment: Precipitate the proteins using a methanol/chloroform protocol to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS. Dilute the sample and add high-capacity streptavidin agarose beads. Incubate for 2 hours at room temperature to capture the biotinylated (and thus, probe-acylated) proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a reducing agent like DTT. Follow with an alkylating agent like iodoacetamide. Add sequencing-grade trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides by high-resolution LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a relevant protein database. Specifically look for peptides that contain the brominated fatty acid remnant, which will be identifiable by its mass and the characteristic 1:1 isotopic pattern of bromine.

In Vivo Metabolic Imaging with Iodinated Probes

Radioiodinated fatty acids are extensively used in nuclear medicine to non-invasively assess myocardial fatty acid metabolism.[4][6] Probes like ¹²³I-BMIPP are designed to be taken up by cardiomyocytes but are metabolically trapped, allowing for SPECT imaging.[6]

Principle of Myocardial Imaging with Radioiodinated Fatty Acids

G Administer 1. Intravenous administration of radioiodinated FA probe (e.g., ¹²³I-BMIPP) Uptake 2. Uptake by metabolically active tissue (e.g., Myocardium) Administer->Uptake Trap 3. Probe is metabolically trapped, preventing rapid β-oxidation and efflux Uptake->Trap Detect 4. Gamma camera (SPECT) detects photons emitted by ¹²³I Trap->Detect Image 5. Reconstruction of 3D image showing regional fatty acid uptake Detect->Image

Caption: Principle of SPECT imaging of myocardial fatty acid metabolism.

Critical Considerations for Experimental Success

  • Probe Stability and Dehalogenation: The carbon-iodine bond is significantly weaker than the carbon-bromine bond.[10][11] This makes iodinated probes more susceptible to dehalogenation by enzymes in vivo.[6] This can result in the release of free iodide, which may be taken up by the thyroid, leading to off-target signal in imaging studies. The higher stability of brominated probes makes them more reliable for long-term metabolic tracing experiments.

  • Steric Effects: Iodine has a larger atomic radius than bromine. This increased bulk can sometimes interfere with enzymatic recognition or binding to protein pockets, potentially altering the biological behavior of the fatty acid. Researchers should consider whether the larger size of an iodinated probe might create an experimental artifact.

  • Synthesis and Availability: The synthesis of halogenated fatty acids can be non-trivial.[12][13][14][15] While many common chain-length brominated fatty acids are commercially available for metabolic research, clinically used radioiodinated probes often require specialized radiochemistry facilities for their synthesis.[4]

Conclusion and Recommendations

The choice between a brominated and an iodinated fatty acid probe is dictated by the experimental question and the primary analytical technique.

  • Choose a BROMINATED fatty acid probe for:

    • Mass spectrometry-based applications: The unique isotopic signature is invaluable for confident identification in complex lipidomes.

    • Metabolic flux and protein acylation studies: The higher chemical stability of the C-Br bond ensures the probe remains intact throughout the experiment.

    • High-resolution structural studies: The electron density of bromine can provide useful contrast in techniques like cryo-EM.[7][8]

  • Choose an IODINATED fatty acid probe for:

    • In vivo imaging: Radioiodinated probes are the gold standard for SPECT imaging of fatty acid metabolism in tissues like the heart.[4][6]

    • CT imaging: The high atomic number of non-radioactive iodine provides contrast for X-ray-based imaging.[3]

By understanding the fundamental differences in stability, detection, and biological interaction, researchers can confidently select the appropriate halogenated probe to illuminate the complex and vital roles of fatty acids in health and disease.

References

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  • Chen, C. H., et al. (2018). Process for preparing an iodinated fatty acid ethyl ester. Google Patents, US10487037B2.
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A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of Brominated Lipids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating analytical methods for the precise and reliable quantification of brominated lipids. Moving beyond a rigid template, this document offers in-depth technical guidance, explaining the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

The Critical Role of Method Validation in Brominated Lipid Analysis

Brominated lipids are increasingly utilized as valuable tools in various scientific disciplines. They serve as internal standards in lipidomics, probes in biophysical studies of membranes, and their presence in environmental and biological samples can be indicative of exposure to certain flame retardants.[1][2][3][4][5][6] Given their diverse applications and the critical decisions based on their quantification, it is paramount that the analytical methods used are rigorously validated.[7] Method validation provides documented evidence that a method is fit for its intended purpose, ensuring the reliability, reproducibility, and accuracy of the generated data.[7]

This guide will walk you through the essential validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), while tailoring the discussion to the unique challenges presented by brominated lipids.[3][4][8]

Core Validation Parameters: A Deep Dive

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The objective is to demonstrate that the analytical procedure is fit for the intended purpose.[9]

Specificity and Selectivity

Why it matters: Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from other components in the sample matrix, such as endogenous lipids, other halogenated compounds, or metabolites. In lipidomics, the complexity of the sample matrix makes this parameter particularly challenging.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different sources of the blank biological matrix (e.g., plasma, tissue homogenate) to ensure no endogenous peaks interfere with the analyte or internal standard (IS) at their respective retention times.

  • Interference Studies: Spike known, structurally similar lipids and potential metabolites into the blank matrix and analyze to assess for any co-elution or signal interference.

  • For MS-based methods: Compare the mass spectra of the analyte in a clean solution versus in the extracted matrix to identify any isobaric interferences. Tandem mass spectrometry (MS/MS) is essential for enhancing selectivity.[10]

Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a defined range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the brominated lipid analyte into the blank matrix. A minimum of six non-zero concentration levels is recommended.

  • Analysis: Analyze the calibration standards in triplicate.

  • Data Evaluation: Plot the instrument response versus the nominal concentration and perform a linear regression analysis. The coefficient of determination (r²) should ideally be ≥ 0.99. The residuals for each point should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).

Accuracy and Precision

Why it matters: Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. Together, they ensure the reliability of the method.

Experimental Protocol:

  • Quality Control (QC) Sample Preparation: Prepare QC samples in the blank matrix at a minimum of three concentration levels: low, medium, and high.

  • Intra-day (Repeatability) Assessment: Analyze at least five replicates of each QC level on the same day. The mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.

  • Inter-day (Intermediate Precision) Assessment: Repeat the analysis of the QC samples on at least three different days. The results should meet the same acceptance criteria as the intra-day assessment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it matters: The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[11]

Experimental Protocol:

  • LOD Estimation: This can be determined based on the signal-to-noise ratio (typically a ratio of 3:1 is used) or by analyzing a series of low-concentration samples and calculating the standard deviation of the response.

  • LOQ Determination: The LOQ is the lowest concentration on the calibration curve that can be measured with a precision (CV) of ≤ 20% and an accuracy of 80-120%.[11]

Robustness

Why it matters: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.

Experimental Protocol:

  • Identify Critical Parameters: For an LC-MS/MS method, these could include mobile phase composition, pH, column temperature, and flow rate.

  • Vary Parameters: Introduce small, controlled changes to these parameters one at a time.

  • Analyze and Evaluate: Analyze a mid-level QC sample under each varied condition and assess the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.

Stability

Why it matters: The stability of the brominated lipid in the biological matrix must be assessed under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sampling. A key consideration for brominated lipids is the potential for de-bromination.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and analyze them at various time points.

  • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.

Comparison of Analytical Techniques for Brominated Lipid Quantification

The choice of analytical technique is critical and depends on the specific brominated lipid, the required sensitivity, and the nature of the sample matrix.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile compounds by gas chromatography followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Sensitivity Very high (pg to fg range).[10][12]High (pg to ng range).[1][13]Lower (µg to mg range).[8][14][15]
Selectivity Very high, especially with MS/MS.[10]High, particularly with selected ion monitoring (SIM).[1]Moderate; can be affected by overlapping signals.[8]
Sample Prep Typically involves liquid-liquid or solid-phase extraction. Derivatization is usually not required for intact lipids.Often requires derivatization (e.g., to fatty acid methyl esters - FAMEs) to increase volatility.[11]Minimal sample preparation for pure compounds; extraction needed for biological matrices.[7]
Throughput High, with run times typically in the range of 5-15 minutes per sample.[9][12]Moderate; longer run times compared to LC-MS/MS.Low; longer acquisition times are often required for good signal-to-noise.
Best For Quantification of a wide range of intact brominated lipids in complex biological matrices.Analysis of brominated fatty acids and other volatile or semi-volatile brominated lipids.Structural elucidation and quantification of highly abundant brominated lipids in simpler mixtures.
Limitations Susceptible to matrix effects which can cause ion suppression or enhancement.[16][17][18][19]Limited to thermally stable and volatile compounds. Derivatization adds complexity.Lower sensitivity makes it unsuitable for trace analysis.

Visualizing the Validation Workflow

A systematic approach is crucial for successful method validation. The following diagram illustrates the key stages.

Analytical_Method_Validation_Workflow Method_Development Method Development (LC & MS parameters) Optimization Optimization (Sensitivity, Selectivity) Method_Development->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability (Freeze-Thaw, Long-term) Robustness->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis QC_Monitoring Ongoing QC Monitoring Routine_Analysis->QC_Monitoring Accuracy_Precision_Workflow Start Start: Prepare Bulk QC Samples (Low, Medium, High) Intra_day Intra-day Validation (Day 1) Analyze 5 replicates of each QC level Start->Intra_day Intra_day_Calc Calculate Mean, SD, CV%, Accuracy% for each QC level Intra_day->Intra_day_Calc Intra_day_Eval Evaluate against acceptance criteria (Accuracy: 85-115%, CV <= 15%) Intra_day_Calc->Intra_day_Eval Inter_day_2 Inter-day Validation (Day 2) Analyze 5 replicates of each QC level Intra_day_Eval->Inter_day_2 Pass Fail Method Fails Validation Re-evaluate and optimize Intra_day_Eval->Fail Fail Inter_day_Calc_2 Calculate Mean, SD, CV%, Accuracy% Inter_day_2->Inter_day_Calc_2 Inter_day_Eval_2 Evaluate against acceptance criteria Inter_day_Calc_2->Inter_day_Eval_2 Inter_day_3 Inter-day Validation (Day 3) Analyze 5 replicates of each QC level Inter_day_Eval_2->Inter_day_3 Pass Inter_day_Eval_2->Fail Fail Inter_day_Calc_3 Calculate Mean, SD, CV%, Accuracy% Inter_day_3->Inter_day_Calc_3 Inter_day_Eval_3 Evaluate against acceptance criteria Inter_day_Calc_3->Inter_day_Eval_3 Overall_Calc Calculate Overall Mean, SD, CV%, Accuracy% across all days Inter_day_Eval_3->Overall_Calc Pass Inter_day_Eval_3->Fail Fail Overall_Eval Evaluate overall results against acceptance criteria Overall_Calc->Overall_Eval Pass Method is Accurate and Precise Overall_Eval->Pass Pass Overall_Eval->Fail Fail

Caption: Workflow for assessing accuracy and precision.

Conclusion

The validation of analytical methods for the quantification of brominated lipids is a rigorous but essential process for ensuring data quality and reliability. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, robustness, and stability, researchers can have confidence in their results. While international guidelines provide a framework, a deep understanding of the unique chemistry of brominated lipids and the chosen analytical platform is crucial for successful validation. This guide provides the foundational knowledge and practical protocols to empower scientists in this critical endeavor.

References

  • Moss III, F. R., Lincoff, J., Tucker, M., Mohammed, A., Grabe, M., & Frost, A. (2023). Brominated lipid probes expose structural asymmetries in constricted membranes. Nature Structural & Molecular Biology, 30(2), 214–224. Available at: [Link]

  • Moss, F. R., et al. (2021). Brominated Lipid Probes Expose Structural Asymmetries in Constricted Membranes. bioRxiv. Available at: [Link]

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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of Halogenated vs. Non-Halogenated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and cellular biology, understanding how modifications to bioactive molecules alter their function is paramount. A common modification, halogenation, can dramatically change a molecule's properties, including its toxicity. This guide provides an in-depth comparison of the cytotoxic effects of halogenated versus non-halogenated fatty acids, offering both the mechanistic rationale and the experimental frameworks required for a robust analysis.

Introduction: The Significance of Fatty Acids and Halogenation

Fatty acids are fundamental to cellular structure and metabolism. Saturated fatty acids like palmitic acid (PA) are key energy sources and building blocks. However, at excessive concentrations, they can induce a form of cellular toxicity known as lipotoxicity, which is implicated in various metabolic diseases.[1][2] Lipotoxicity can trigger cell dysfunction and death through mechanisms like endoplasmic reticulum (ER) stress, mitochondrial damage, and inflammation.[1][2]

Halogenation—the substitution of a hydrogen atom with a halogen (F, Cl, Br, I)—is a powerful tool in chemical biology. It can alter a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets. Halogenated fatty acid analogs, such as 2-bromopalmitate (2-BP), are widely used as research tools to probe fatty acid metabolism and protein function.[3][4] Understanding how this modification impacts cytotoxicity is crucial for interpreting experimental results and for designing novel therapeutic agents.

Core Mechanisms of Fatty Acid-Induced Cytotoxicity

The cytotoxic effects of both native and halogenated fatty acids often converge on similar cellular stress pathways, though the triggers and potency may differ.

  • Lipotoxicity and ER Stress: High levels of saturated fatty acids can lead to the accumulation of harmful lipid intermediates, causing ER stress.[1][5][6] This activates the unfolded protein response (UPR), which, if prolonged, shifts from a pro-survival to a pro-apoptotic signaling cascade.

  • Mitochondrial Dysfunction: Mitochondria are central to fatty acid β-oxidation (FAO). Overloading this pathway can lead to incomplete oxidation, the generation of reactive oxygen species (ROS), and an increase in mitochondrial calcium levels, ultimately triggering the intrinsic apoptotic pathway.[1][2][7]

  • Membrane Integrity and Protein Function: Halogenated fatty acids can directly interfere with cellular processes. For instance, some perfluorinated fatty acids exhibit detergent-like activity at high concentrations, physically disrupting cell membranes.[8] Others, like 2-BP, act as inhibitors of specific enzymes, such as protein acyltransferases, which are critical for the proper localization and function of many signaling proteins.[3][9]

Designing a Comprehensive Cytotoxicity Comparison Study

A multi-assay, mechanistically driven approach is essential to generate a reliable comparison. Simply measuring cell death is insufficient; understanding how and when the cells die provides the critical context.

The Rationale Behind a Multi-Assay Approach

No single assay can capture the complexity of cytotoxicity. A robust study relies on a tripartite assessment of cell health:

  • Metabolic Activity (MTT Assay): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[10] A decrease indicates metabolic compromise or cell death.

  • Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[11][12] It is a classic marker of necrosis or late apoptosis.

  • Apoptosis vs. Necrosis (Annexin V/PI Staining): Differentiates between modes of cell death. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (necrosis or late apoptosis).[13]

Experimental Workflow: A Validated System

The following diagram outlines a self-validating workflow. By integrating metabolic, membrane integrity, and apoptosis assays, results can be cross-verified, ensuring that an observed effect in one assay is supported by congruent data from others.

G Experimental Workflow for Comparative Cytotoxicity Analysis cluster_prep Phase 1: Preparation cluster_exp Phase 2: Treatment & Incubation cluster_assay Phase 3: Multi-Assay Analysis cluster_analysis Phase 4: Data Synthesis Cell_Culture 1. Seed Cells (e.g., HepG2, 24h) Prepare_FA 2. Prepare Fatty Acid Stocks (e.g., Conjugated to BSA) Treatment 3. Treat Cells (Dose-response, 24-48h) - Non-Halogenated FA - Halogenated FA - Vehicle Control (BSA) Prepare_FA->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH FACS Annexin V/PI Staining (Apoptosis/Necrosis via Flow Cytometry) Treatment->FACS Data_Analysis 4. Analyze & Integrate Data - Calculate IC50 - Quantify Cell Death Modes MTT->Data_Analysis LDH->Data_Analysis FACS->Data_Analysis Conclusion 5. Mechanistic Conclusion Data_Analysis->Conclusion G cluster_membrane Mitochondrial Outer Membrane cluster_matrix Mitochondrial Matrix CPT1 CPT1 FAO β-Oxidation CPT1->FAO enables Apoptosis Apoptosis LCFA_CoA Long-Chain Fatty Acyl-CoA LCFA_CoA->CPT1 substrate TwoBP 2-Bromopalmitate (Halogenated FA) TwoBP->CPT1 INHIBITS ATP ATP Production FAO->ATP ATP->Apoptosis depletion leads to

Caption: Inhibition of CPT1 by 2-Bromopalmitate disrupts β-oxidation, leading to apoptosis.

Detailed Experimental Protocols

Protocol: MTT Cell Viability Assay

Causality: This assay is chosen to provide a quantitative measure of metabolic activity, which is a proxy for cell viability. A reduction in the conversion of MTT to formazan reflects mitochondrial dysfunction, a common outcome of lipotoxicity. [10]

  • Plate Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat: Remove media and add fresh media containing various concentrations of the fatty acid-BSA conjugate or vehicle control. Incubate for the desired period (e.g., 24 hours).

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilize Formazan: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

  • Read Absorbance: Gently shake the plate for 5 minutes to dissolve the crystals and measure the absorbance at 570 nm using a plate reader.

  • Analyze: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of viability.

Protocol: LDH Cytotoxicity Assay

Causality: This assay is selected to specifically measure plasma membrane damage, allowing for the distinction between cytotoxicity that causes membrane rupture (necrosis) and processes where the membrane initially remains intact (apoptosis). [11][14]

  • Plate and Treat Cells: Follow steps 1 and 2 from the MTT protocol. Include control wells for 100% lysis by adding a detergent (e.g., Triton X-100) to a set of untreated wells 30 minutes before the assay endpoint. [14]2. Collect Supernatant: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • Add LDH Reagent: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate and Read: Incubate the plate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculate Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the vehicle control and the 100% lysis control. [12]

Protocol: Annexin V/PI Apoptosis Assay

Causality: This flow cytometry-based assay is the gold standard for differentiating early apoptosis, late apoptosis, and necrosis, providing definitive insight into the mode of cell death. The externalization of phosphatidylserine is a key early marker of apoptosis. [13]

  • Plate and Treat Cells: Seed cells in a 6-well plate and treat with the fatty acids at their respective IC50 concentrations for the desired time.

  • Harvest Cells: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization. Combine all cells from each condition.

  • Wash: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.

  • Resuspend: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. 5. Stain: Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution. [13]Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6. Analyze: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Conclusion

This guide demonstrates that while both halogenated and non-halogenated fatty acids can be cytotoxic, their potency and mechanisms can differ substantially. Halogenation can transform a native fatty acid from a metabolite into a potent enzymatic inhibitor, drastically increasing its cytotoxicity. A rigorous, multi-assay approach is essential to dissect these differences, providing invaluable insights for researchers in toxicology and drug development. By combining metabolic, membrane integrity, and apoptosis assays, a clear and reliable picture of a compound's cytotoxic profile can be achieved.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. Available at: [Link]

  • Chaudhari, N., et al. (2016). Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells. Toxicology Research, 5(3), 895-903. Available at: [Link]

  • Pardo, V., et al. (2023). Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases. International Journal of Molecular Sciences, 24(23), 16983. Available at: [Link]

  • Pardo, V., et al. (2023). Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases. PubMed. Available at: [Link]

  • Abayev, E. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Available at: [Link]

  • Pilus, L., & Uknis, M. E. (1986). Toxicity of perfluorinated fatty acids for human and murine B cell lines. Toxicology and Applied Pharmacology, 86(1), 1-11. Available at: [Link]

  • Chaudhari, N., et al. (2016). Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells. Toxicology Research. Oxford Academic. Available at: [Link]

  • ResearchGate. (n.d.). Lipotoxicity of palmitic acid induced changes in mitochondrial Ca 2+ levels. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Rao, E., et al. (2021). The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression. American Journal of Cancer Research, 11(7), 3399-3415. Available at: [Link]

  • Broadley, K. J., & Nicholson, C. D. (1988). Fluoro-fatty acids and the impairment of cardiac function in the rat in vivo and in vitro. Basic Research in Cardiology, 83(2), 158-166. Available at: [Link]

  • Bonnefond, C., et al. (2020). CPT1A-mediated Fat Oxidation, Mechanisms, and Therapeutic Potential. Endocrinology, 161(2). Available at: [Link]

  • Rao, E., et al. (2021). The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression. e-Century Publishing Corporation. Available at: [Link]

  • ResearchGate. (n.d.). Inhibition of carnitine palmitoyl transferase 1A-induced fatty acid oxidation suppresses cell progression in gastric cancer. Retrieved from [Link]

  • Lu, Y., et al. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Pharmacology, 14, 1145326. Available at: [Link]

  • Li, J., et al. (2023). 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein. Journal of Oral and Maxillofacial Surgery, Medicine, and Pathology. Available at: [Link]

  • Sanabria, G. A., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PLoS ONE, 17(9), e0274128. Available at: [Link]

  • ResearchGate. (n.d.). Profiling Targets of the Irreversible Palmitoylation Inhibitor 2-Bromopalmitate. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available at: [Link]

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  • Sun, M., et al. (2024). 2-Bromopalmitate-Induced Intestinal Flora Changes and Testicular Dysfunction in Mice. Toxics, 12(10), 844. Available at: [Link]

  • Solomon, K. R., et al. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL AND KYOTO PROTOCOLS. Ozone Secretariat. Available at: [Link]

  • Xu, S., et al. (2024). 2-Bromopalmitate depletes lipid droplets to inhibit viral replication. Journal of Virology, 98(4). Available at: [Link]

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  • Gendron, D., et al. (2022). 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation. National Institutes of Health. Available at: [Link]

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A Comparative Guide to ¹³C and ²H Isotopic Labeling of Methyl 17-bromoheptadecanoate for Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of carbon-13 (¹³C) and deuterium (²H) isotopic labeling of Methyl 17-bromoheptadecanoate for use in metabolic tracer studies. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances, experimental considerations, and data interpretation associated with each labeling strategy, empowering you to make an informed decision for your specific research needs.

Introduction: Tracing Fatty Acid Metabolism with Methyl 17-bromoheptadecanoate

The study of fatty acid metabolism is fundamental to understanding numerous physiological and pathological states, including metabolic syndrome, cardiovascular disease, and cancer.[1][2] Isotopic tracers are invaluable tools that allow for the quantitative analysis of metabolic pathways in vivo.[3][4] Methyl 17-bromoheptadecanoate, an odd-chain halogenated fatty acid, serves as a unique tracer. Its bromine tag provides a distinct mass signature, while the odd-chain length allows its metabolic products to be distinguished from the more common even-chain fatty acids.[5] The choice between labeling this tracer with a stable isotope like ¹³C or ²H can significantly impact experimental design, analytical methodology, and the ultimate interpretation of results.

Core Principles of ¹³C vs. ²H Isotopic Labeling

Stable isotopes, such as ¹³C and ²H, are non-radioactive and can be safely used in a wide range of in vitro and in vivo studies.[6] The fundamental principle of tracer studies is to introduce a labeled molecule into a biological system and track its incorporation into various metabolites over time.[7][8] This allows for the determination of metabolic fluxes, pathway activities, and the relative contributions of different substrates to metabolic pools.[7][8]

Carbon-13 (¹³C) Labeling:

  • Mechanism: Involves replacing one or more ¹²C atoms with the heavier ¹³C isotope. This can be done at specific positions or uniformly throughout the molecule (e.g., [U-¹³C]).

  • Detection: Primarily detected by mass spectrometry (MS), where the increased mass of the labeled molecule and its fragments is measured.[7][9]

  • Advantages:

    • Minimal Isotope Effect: The relative mass difference between ¹²C and ¹³C is small, resulting in negligible kinetic isotope effects (KIEs) for most biochemical reactions.[10][11] This means the labeled tracer behaves almost identically to its unlabeled counterpart.

    • Stable Label: The C-C bond is strong, making the ¹³C label highly stable and unlikely to be lost or exchanged non-enzymatically.[12]

    • Direct Carbon Backbone Tracing: ¹³C labeling allows for the direct tracing of the carbon skeleton of the fatty acid as it is metabolized.[13]

Deuterium (²H) Labeling:

  • Mechanism: Involves replacing one or more ¹H atoms with the heavier ²H isotope (deuterium).

  • Detection: Also detected by mass spectrometry, though the mass shift per label is smaller than for ¹³C.

  • Advantages:

    • Cost-Effectiveness: Deuterated compounds are often less expensive to synthesize than their ¹³C-labeled counterparts.[3]

    • High Abundance Labeling: Multiple deuterium atoms can be incorporated into a single molecule, leading to a significant mass shift.

  • Disadvantages:

    • Kinetic Isotope Effect (KIE): The C-H bond is weaker and more readily cleaved in enzymatic reactions than the C-D bond.[14] This difference in bond strength can lead to a significant kinetic isotope effect, where the deuterated molecule reacts more slowly than the non-deuterated one.[14][15] This can potentially alter the metabolic fate of the tracer compared to the endogenous compound.[16][17]

    • Potential for H/D Exchange: Deuterium atoms, particularly those on acidic or polar groups, can be susceptible to exchange with protons in the biological milieu, which can lead to loss of the label and inaccurate quantification.[12][18]

    • Chromatographic Shift: The difference in physicochemical properties between hydrogen and deuterium can sometimes lead to altered chromatographic retention times, which can complicate analysis, especially in LC-MS.[10][12]

Comparative Performance in Tracer Studies

The choice between ¹³C and ²H labeling for Methyl 17-bromoheptadecanoate depends heavily on the specific research question.

Feature¹³C-Labeled Methyl 17-bromoheptadecanoate²H-Labeled Methyl 17-bromoheptadecanoate
Metabolic Fidelity High - Minimal kinetic isotope effect ensures the tracer accurately reflects the metabolism of the endogenous compound.[10][11]Moderate to Low - Potential for significant kinetic isotope effects can alter metabolic rates and pathways.[14][16][17]
Label Stability High - Carbon-carbon bonds are very stable.[12]Moderate - Risk of H/D exchange, especially at labile positions.[12][18]
Analytical Considerations Co-elutes with the unlabeled analyte in chromatography, simplifying quantification.[12]May exhibit a chromatographic shift, requiring careful method development and validation.[10][12]
Cost Generally higher.Generally lower.[3]
Primary Application Quantitative flux analysis, determining the relative contributions of different pathways, and precise tracking of the carbon backbone.[7][9]Qualitative tracing, and in some cases, quantitative studies where the KIE is known and accounted for.

Experimental Data Insights:

Studies comparing ¹³C and ²H tracers for other metabolites have shown that while both can be effective, ¹³C-labeled compounds generally provide more accurate and reliable quantitative data due to the absence of significant isotope effects. For instance, in studies of glycerol metabolism, while ²H₅-glycerol was found to be a valid tracer, the potential for isotope effects is a recognized concern that requires careful validation.[19] In lipidomics, ¹³C-labeled internal standards are often preferred for their ability to more accurately correct for variations during sample preparation and analysis.[20]

The kinetic isotope effect of deuterium can be substantial. For example, the enzymatic oxygenation of polyunsaturated fatty acids can be significantly slowed by deuterium substitution at key positions.[16][17] This highlights the importance of understanding the specific enzymatic steps involved in the metabolism of Methyl 17-bromoheptadecanoate when considering ²H-labeling.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a general workflow for a tracer study using isotopically labeled Methyl 17-bromoheptadecanoate.

1. Synthesis of the Labeled Tracer:

  • ¹³C-Labeling: The synthesis of ¹³C-labeled fatty acids can be achieved through various methods, such as using a ¹³C-labeled precursor like K¹³CN to introduce the label at the carbonyl carbon, or by alkylation of diethyl sodio-malonate with a ¹³C-labeled bromododecane to label other positions.[21][22] For Methyl 17-bromoheptadecanoate, a synthetic route would involve incorporating the ¹³C label into the heptadecanoic acid backbone before the bromination and esterification steps.

  • ²H-Labeling: Deuterium labeling can often be achieved through exchange reactions or by using deuterated starting materials in the synthesis. The position of the deuterium label is critical and should be chosen to minimize the likelihood of exchange and to be informative for the metabolic pathway of interest.

2. In Vivo or In Vitro Tracer Administration:

  • In Vivo: The labeled tracer is administered to the model organism, typically via intravenous infusion or oral gavage.[3][23] The dosage should be sufficient to allow for detection but low enough to not perturb the endogenous metabolic pools.[24]

  • In Vitro: The labeled tracer is added to the culture medium of cells or tissues. The concentration and incubation time will depend on the specific experimental goals.

3. Sample Collection and Preparation:

  • Blood, tissue, or cell samples are collected at various time points.

  • Lipids are extracted from the samples using established methods like the Folch or Bligh-Dyer procedures.

  • The extracted lipids are then derivatized, often to fatty acid methyl esters (FAMEs), for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[25]

4. Mass Spectrometry Analysis:

  • The prepared samples are analyzed by MS to determine the isotopic enrichment of the tracer and its downstream metabolites.[7]

  • The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and labeled compounds.

5. Data Analysis and Interpretation:

  • The isotopic enrichment data is used to calculate metabolic flux rates and the fractional contribution of the tracer to different metabolic pools.[4]

  • Corrections for the natural abundance of ¹³C must be made when using ¹³C tracers.

Visualization of the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interp Interpretation Synthesis Synthesis of ¹³C or ²H Labeled Methyl 17-bromoheptadecanoate Administration In Vivo or In Vitro Tracer Administration Synthesis->Administration Sampling Time-Course Sample Collection (Blood, Tissue, Cells) Administration->Sampling Extraction Lipid Extraction Sampling->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis Data_Analysis Isotopic Enrichment Calculation MS_Analysis->Data_Analysis Flux_Analysis Metabolic Flux Analysis Data_Analysis->Flux_Analysis

Caption: A generalized workflow for a tracer study using isotopically labeled fatty acids.

Metabolic Pathway of Methyl 17-bromoheptadecanoate

MetabolicPathway Tracer Methyl 17-bromoheptadecanoate (¹³C or ²H Labeled) Cellular_Uptake Cellular Uptake Tracer->Cellular_Uptake Activation Activation to 17-bromoheptadecanoyl-CoA Cellular_Uptake->Activation Beta_Oxidation β-Oxidation Cycles Activation->Beta_Oxidation Complex_Lipids Incorporation into Complex Lipids Activation->Complex_Lipids Propionyl_CoA Propionyl-CoA (Labeled) Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (Labeled) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic fate of Methyl 17-bromoheptadecanoate in tracer studies.

Conclusion: Selecting the Optimal Isotope for Your Research

The choice between ¹³C and ²H isotopic labeling of Methyl 17-bromoheptadecanoate is a critical decision that should be guided by the specific aims of the research.

  • For quantitative metabolic flux analysis and studies requiring the highest degree of accuracy, ¹³C labeling is the superior choice. Its minimal kinetic isotope effect and high label stability ensure that the tracer's behavior faithfully represents that of the endogenous molecule.

  • ²H labeling can be a cost-effective alternative for more qualitative tracer studies. However, researchers must be cognizant of the potential for kinetic isotope effects and H/D exchange, which can introduce inaccuracies. If ²H labeling is chosen for quantitative work, careful validation and consideration of potential isotope effects are essential.

By carefully weighing the advantages and disadvantages of each labeling strategy, researchers can design robust and informative tracer studies to unravel the complexities of fatty acid metabolism.

References

  • Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (2015). Methods in Enzymology.
  • Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (n.d.). PMC - NIH.
  • Tracing Lipid Disposition in vivo Using Stable Isotope- Labeled Fatty Acids and Mass Spectrometry. (n.d.).
  • Isotope effect on lipid peroxid
  • Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo. (2018). Journal of the American Chemical Society.
  • A Comparative Guide to Isotopic Labeling of Fatty Acid Analogs for Tracer Studies. (n.d.). Benchchem.
  • The Analytical Balance: A Comparative Guide to Deuterated vs. Carbon-13 Labeled Internal Standards in Mass Spectrometry. (n.d.). Benchchem.
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.). CIL Inc.
  • Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated F
  • Compound-specific analysis of δ13C and δ2H of olive oil f
  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023). PMC - NIH.
  • Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (n.d.). American Physiological Society.
  • Application Note 31 – Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. (n.d.).
  • Tracing lipid disposition in vivo using stable isotope-labeled fatty acids and mass spectrometry. (n.d.). Select Science.
  • Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. (n.d.).
  • 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs.
  • Kinetic isotope effect. (n.d.). Wikipedia.
  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. (2023).
  • Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. (n.d.). PubMed.
  • Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). Analytical Methods (RSC Publishing).
  • Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (2015).
  • Synthesis of carbon-13-labeled tetradecanoic acids. (1983). PubMed - NIH.
  • Fatty Acid Metabolism Measured with Stable Isotope Tracers. (n.d.). Metabolic Solutions, Inc.
  • A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (n.d.). MDPI.
  • Synthesis of carbon-13-labeled tetradecanoic acids. (n.d.).

Sources

A Comparative Analysis of the Antibacterial Efficacy of Vinyl Halogenated Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Among the promising candidates, synthetic unsaturated fatty acids, particularly vinyl halogenated fatty acids (VHFAs), have emerged as a compelling class of molecules with potent antibacterial properties. This guide provides a comprehensive comparison of the antibacterial activity of different vinyl halogenated fatty acids, focusing on brominated and chlorinated derivatives. We will delve into their synthesis, mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, grounded in scientific literature.

Introduction: The Promise of Halogenated Fatty Acids

The antimicrobial properties of fatty acids have long been recognized.[1] The incorporation of a halogen atom into the fatty acid structure can significantly enhance its biological activity.[2] Halogenation, particularly with bromine, has been shown to increase the potency of various antimicrobial compounds.[2] This guide focuses on a specific subclass: vinyl halogenated fatty acids, which are characterized by a carbon-carbon double bond adjacent to a halogen atom. These compounds have demonstrated significant efficacy, particularly against problematic Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][3][4][5]

Synthesis of Vinyl Halogenated Fatty Acids

The synthesis of VHFAs can be achieved through a palladium-catalyzed reaction between a 2-alkynoic acid and an allyl halide.[2] This method allows for the stereoselective formation of the desired vinyl halide.

General Synthesis Protocol

A representative protocol for the synthesis of 2-allyl-3-bromo-2E-hexadecenoic acid is detailed below.[2] This procedure can be adapted for the synthesis of other VHFAs by varying the starting 2-alkynoic acid and allyl halide.

Diagram of the Synthesis Workflow:

cluster_synthesis Synthesis of 2-allyl-3-bromo-2E-hexadecenoic acid 2_Hexadecynoic_Acid 2-Hexadecynoic Acid Reaction Reaction at 0°C under Argon 2_Hexadecynoic_Acid->Reaction Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction Catalyst bis(benzonitrile)palladium(II) chloride Catalyst->Reaction Stirring Stir for 24h Reaction->Stirring Initiate reaction Filtration Filter through Celite Stirring->Filtration After 24h Evaporation Rotary Evaporation Filtration->Evaporation Purification Silica Gel Column Chromatography (Hexane/Ether 8:2) Evaporation->Purification Final_Product 2-allyl-3-bromo-2E-hexadecenoic acid Purification->Final_Product

Caption: General workflow for the synthesis of a vinyl brominated fatty acid.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 2-hexadecynoic acid (1.00 g, 3.96 mmol) and bis(benzonitrile)palladium (II) chloride (0.0759 g, 0.2 mmol, 5 mol%).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add allyl bromide (32.2 mL, 396 mmol) to the reaction mixture.

  • Stir the solution at 0°C for 24 hours.

  • After 24 hours, filter the crude reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ether (8:2) mixture to afford the final product as a light-yellow solid.

Comparative Antibacterial Activity

The antibacterial efficacy of VHFAs is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.[2]

Structure-Activity Relationship

Current research indicates a clear structure-activity relationship among VHFAs:

  • Influence of the Halogen: Vinyl brominated fatty acids consistently exhibit greater antibacterial activity against Gram-positive bacteria compared to their vinyl chlorinated counterparts.[2] This suggests that the bromine atom is pivotal for their antibacterial efficacy.

  • Effect of Chain Length: While more extensive research is needed, initial studies suggest that longer fatty acid chains may enhance antibacterial activity. For instance, the C16 vinyl brominated fatty acid (1b) showed greater potency than the C12 analogue (1a) against some MRSA strains.[2]

  • Gram-Selectivity: VHFAs have demonstrated significant activity against Gram-positive bacteria, including various strains of MRSA.[2] However, they appear to be inactive against Gram-negative bacteria such as Escherichia coli.[2] This selectivity is likely due to differences in the bacterial cell wall structure.

Quantitative Comparison of MIC Values

The following table summarizes the reported MIC values for four representative VHFAs against several bacterial strains.

CompoundStructureFatty Acid Chain LengthHalogenBacterial StrainMIC (µg/mL)Reference
1a 2-allyl-3-bromo-2E-dodecenoic acidC12BromineMRSA (CIMRSA V)3.9[2]
MRSA (CIMRSA VII)3.9[2]
MRSA (CIMRSA XIII)7.8[2]
E. coli (ATCC 25922)>100[2]
1b 2-allyl-3-bromo-2E-hexadecenoic acidC16BromineMRSA (CIMRSA V)0.98[2]
MRSA (CIMRSA VII)0.98[2]
MRSA (CIMRSA XIII)0.98[2]
E. coli (ATCC 25922)>100[2]
2a 2-allyl-3-chloro-2E-dodecenoic acidC12ChlorineMRSA (CIMRSA V)15.6[2]
MRSA (CIMRSA VII)7.8[2]
MRSA (CIMRSA XIII)7.8[2]
E. coli (ATCC 25922)>100[2]
2b 2-allyl-3-chloro-2E-hexadecenoic acidC16ChlorineMRSA (CIMRSA V)7.8[2]
MRSA (CIMRSA VII)7.8[2]
MRSA (CIMRSA XIII)7.8[2]
E. coli (ATCC 25922)>100[2]

Mechanism of Antibacterial Action

The primary mechanism of action for vinyl halogenated fatty acids appears to be the disruption of the bacterial plasma membrane.[2] This leads to increased membrane permeability and ultimately cell death.

Proposed Mechanism of Action:

cluster_mechanism Proposed Mechanism of Action of Vinyl Brominated Fatty Acids VHFA Vinyl Brominated Fatty Acid Interaction Interaction with Membrane VHFA->Interaction Membrane Bacterial Plasma Membrane Membrane->Interaction Disruption Membrane Disruption & Increased Permeability Interaction->Disruption Leads to Inhibition Inhibition of norB gene expression Interaction->Inhibition Potentially leads to Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition->Cell_Death Contributes to cluster_mic Broth Microdilution MIC Assay Workflow Preparation Prepare serial dilutions of VHFA in TSB medium Addition Add VHFA dilutions to the inoculated wells Preparation->Addition Inoculation Inoculate each well of a 96-well plate with bacterial suspension (4-5 x 10^5 CFU) Inoculation->Addition Incubation Incubate at 37°C for 16-18 hours Addition->Incubation Reading Read absorbance at 620 nm or visually inspect for turbidity Incubation->Reading Determination Determine MIC as the lowest concentration with no visible growth Reading->Determination

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the vinyl halogenated fatty acid in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in Tryptic Soy Broth (TSB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 4-5 x 10^5 colony-forming units (CFU) per well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria in TSB without VHFA) and negative (TSB only) controls.

  • Incubate the plate at 37°C for 16-18 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 620 nm. [2]

Zone of Inhibition Assay (Agar Disk Diffusion)

Step-by-Step Protocol:

  • Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Impregnate sterile filter paper discs with a known concentration of the vinyl halogenated fatty acid solution.

  • Place the discs onto the surface of the inoculated agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the clear zone of no bacterial growth around the disc. A larger zone of inhibition indicates greater antibacterial activity.

Cytotoxicity Assessment

An essential aspect of drug development is to evaluate the toxicity of a compound against eukaryotic cells. The cytotoxicity of VHFAs has been assessed against Vero cells, a line of kidney epithelial cells from an African green monkey.

The vinyl brominated fatty acid 1b and the vinyl chlorinated fatty acid 2b showed low cytotoxicity against Vero cells. [2]At a concentration of 100 µg/mL, only 19% and 20% cytotoxicity were observed for 1b and 2b , respectively. [2]This suggests a favorable selectivity for bacterial cells over eukaryotic cells.

Conclusion and Future Directions

Vinyl halogenated fatty acids, particularly vinyl brominated derivatives, represent a promising class of antibacterial agents with potent activity against Gram-positive pathogens, including multidrug-resistant S. aureus. Their mechanism of action, involving the disruption of the bacterial cell membrane, makes them attractive candidates for further development.

Future research should focus on:

  • Expanding the library of synthesized VHFAs to include a wider range of fatty acid chain lengths and different halogens to further elucidate structure-activity relationships.

  • Evaluating the antibacterial spectrum of these compounds against a broader panel of Gram-positive and Gram-negative bacteria.

  • Conducting in vivo studies to assess the efficacy and safety of these compounds in animal models of infection.

  • Investigating potential synergistic effects when combined with existing antibiotics.

By addressing these areas, the full therapeutic potential of vinyl halogenated fatty acids as a novel class of antibacterial agents can be realized.

References

  • Sanabria-Rios, D. J., Alequin-Torres, D., De Jesus, A., Cortes, G., Carballeira, N. M., & Jauregui-Matos, V. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. Medical Research Archives, 10(7). [Link]

  • Sanabria-Rios, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Sanabria-Rios, D. J., et al. (2022). Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. Semantic Scholar. [Link]

  • Zheng, C., et al. (2015). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Frontiers in Microbiology, 6, 859. [Link]

  • Latifah, L., et al. (2021). NEW ANTIBACTERIAL ACTIVITIES OF BROMINATED C18 AND C20 FATTY ACIDS ISOLATED FROM MARINE SPONGE Xestospongia testudinaria AGAINST. RASĀYAN Journal of Chemistry, 14(1), 536-541. [Link]

  • Odukomaiya, A. O., et al. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. World Journal of Advanced Research and Reviews, 24(03), 2132-2144. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl bromides. Retrieved January 21, 2026, from [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642. [Link]

  • Fan, Y., et al. (2019). MICs of branched-chain fatty acids against gram-positive and -negative bacteria. Food Science and Human Wellness, 8(3), 269-274. [Link]

  • Wittmer, A., et al. (2015). Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria. International Journal of Molecular Sciences, 16(8), 18456–18469. [Link]

  • Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in lipid research, 41(4), 315–367. [Link]

  • Shrajan, K., et al. (2023). Synthesis and Antibacterial Activity of Grafted Poly(Vinyl Chloride) Polymer against Gram-Positive and Gram-Negative Bacteria. Journal of Composites Science, 7(11), 469. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl chlorides. Retrieved January 21, 2026, from [Link]

  • Parsons, J. B., et al. (2012). Membrane disruption by antimicrobial fatty acids releases low-molecular-weight proteins from Staphylococcus aureus. Journal of bacteriology, 194(19), 5294–5304. [Link]

  • Singer Instruments. (2022). Zone of Inhibition explained. [Link]

  • Odukomaiya, A. O., et al. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. ResearchGate. [Link]

  • Lee, J. Y., et al. (2022). Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids. Microbiology spectrum, 10(3), e0274121. [Link]

  • Cho, Y., et al. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. [Link]

  • Valldeperas, M., et al. (2024). Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers. Membranes, 14(1), 16. [Link]

  • Benecke, H. P. (2015). Sustainable poly(vinyl halide) mixtures for thin-film applications.
  • Sabo, S., et al. (2020). Zone of inhibition resulting from the spot-on-the-lawn method testing lactic acid bacteria against a Salmonella Heidelberg lawn. ResearchGate. [Link]

  • Lee, J. Y., et al. (2022). Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids. PubMed Central. [Link]

  • Lin, T. Y., et al. (2023). Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics. bioRxiv. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 17-bromoheptadecanoate in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of Methyl 17-bromoheptadecanoate. This synthetic, brominated fatty acid methyl ester presents unique analytical challenges due to its halogenated nature and its presence within intricate biological environments such as plasma, serum, or tissue homogenates.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate methodology for your research needs. Every protocol described is designed as a self-validating system, grounded in established principles of bioanalytical method validation.

Introduction: The Analytical Challenge of Brominated Fatty Acids

Methyl 17-bromoheptadecanoate is a long-chain fatty acid methyl ester containing a bromine atom at the terminal (ω-1) position. Its quantification in biological samples is critical in various research contexts, including metabolic studies and the development of targeted therapeutics. The inherent complexity of biological samples, which contain a vast array of endogenous lipids, proteins, and other small molecules, necessitates highly selective and sensitive analytical methods.[1][2] The primary analytical hurdles include:

  • Matrix Effects: Co-eluting endogenous compounds can interfere with the ionization of the target analyte, leading to signal suppression or enhancement and compromising quantitative accuracy.[3]

  • Analyte Stability: The analyte must remain stable throughout the sample collection, storage, and preparation processes.

  • Chromatographic Resolution: Adequate separation from isomeric and isobaric interferences is crucial for unambiguous quantification.

This guide will compare and contrast GC-MS and LC-MS/MS, providing the technical details and rationale to navigate these challenges effectively.

Comparative Overview: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of Methyl 17-bromoheptadecanoate hinges on a careful consideration of sensitivity, selectivity, sample throughput, and the need for derivatization.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their physicochemical properties.
Derivatization Mandatory. Requires derivatization to increase volatility and thermal stability.[4]Optional. Can often analyze the native compound, though derivatization can be used to enhance sensitivity.[5][6]
Sensitivity Good, particularly with selective ionization techniques like NCI.Generally offers higher sensitivity, especially with triple quadrupole instruments in MRM mode.[7][8]
Selectivity Good, based on chromatographic retention time and mass spectrum.Excellent, due to the specificity of precursor-to-product ion transitions (MRM).
Sample Throughput Lower, due to longer run times and sample preparation.Higher, with faster chromatographic runs and simpler sample preparation in many cases.[9]
Matrix Effects Less prone to ionization suppression compared to ESI-LC-MS.Susceptible to matrix effects, requiring careful method development and internal standards.
Instrumentation Cost Generally lower initial investment.Higher initial investment for tandem MS systems.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is a robust and reliable technique for the analysis of fatty acid methyl esters.[1] For Methyl 17-bromoheptadecanoate, the key consideration is the mandatory derivatization step to ensure its suitability for gas phase analysis.

The "Why" of Derivatization for GC-MS

Free fatty acids and their methyl esters, while more volatile than their parent acids, can still exhibit poor peak shape and thermal instability at the high temperatures required for GC analysis. Derivatization with an electron-capturing group, such as forming a pentafluorobenzyl (PFB) ester, significantly enhances sensitivity when using negative chemical ionization (NCI).[4] This is particularly advantageous for halogenated compounds.

Experimental Workflow: GC-MS

The following diagram outlines a typical workflow for the GC-MS analysis of Methyl 17-bromoheptadecanoate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (e.g., ¹³C-labeled analog) Sample->IS LLE Liquid-Liquid Extraction (e.g., Hexane:Isopropanol) IS->LLE Deriv Derivatization (e.g., PFB-Br) LLE->Deriv Dry Evaporation & Reconstitution Deriv->Dry GC GC Separation Dry->GC MS MS Detection (NCI) GC->MS Data Data Acquisition & Processing MS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (e.g., ¹³C-labeled analog) Sample->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18) Supernatant->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Acquisition & Processing MSMS->Data

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 17-bromoheptadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 17-bromoheptadecanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a deep understanding of safe laboratory practices and regulatory compliance. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, safeguarding both personnel and the environment.

Foundational Principle: Waste Characterization

Before any disposal protocol can be established, a thorough hazard assessment of the chemical waste is mandatory. Methyl 17-bromoheptadecanoate is a long-chain fatty acid methyl ester containing a covalently bonded bromine atom. This single structural feature—the carbon-halogen bond—is the primary determinant for its classification and disposal pathway.

  • Classification: Methyl 17-bromoheptadecanoate must be classified as a halogenated organic compound .[1]

  • Regulatory Context: In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] While this specific molecule may not be explicitly named on an EPA list, the presence of the halogen atom places it within a regulated category of waste that requires specific management to prevent environmental harm.[4][5] The guiding principle in laboratory settings is to treat all chemical waste as hazardous unless it is definitively confirmed to be non-hazardous.[6]

The primary concern with halogenated organic compounds is their potential to form persistent and toxic byproducts, such as dioxins and furans, if not incinerated at sufficiently high temperatures. Therefore, they cannot be mixed with non-halogenated solvents, which are often recycled or used in fuel blending.

Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal workflow is critical for ensuring safety and compliance. The following steps provide a clear pathway from waste generation to final disposal.

Step 1: Immediate Segregation at the Point of Generation

The most critical step is the strict segregation of halogenated waste. Never mix Methyl 17-bromoheptadecanoate waste with non-halogenated solvents or aqueous waste streams.[1][7]

  • Causality: Mixing waste streams leads to cross-contamination, dramatically increasing the volume of high-hazard waste and incurring significantly higher disposal costs. For instance, adding a few milliliters of a halogenated compound to a large container of non-halogenated solvent renders the entire volume as halogenated waste, which requires specialized, high-temperature incineration.[7]

  • Procedure:

    • Designate a specific waste container exclusively for "Halogenated Organic Waste."

    • This container should be located within the satellite accumulation area (SAA) of the laboratory where the waste is generated.[8]

    • Train all laboratory personnel to distinguish between halogenated and non-halogenated compounds.[6]

Step 2: Personal Protective Equipment (PPE)

While handling the pure substance or its waste solutions, appropriate PPE is mandatory to prevent exposure.

  • Eyes: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Skin: Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. Ensure contaminated clothing is removed and washed before reuse.[11]

  • Ventilation: Always handle and transfer the waste inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[11]

Step 3: Proper Containerization

The choice and handling of the waste container are governed by strict safety regulations to prevent leaks and spills.

  • Compatibility: The container must be chemically compatible with Methyl 17-bromoheptadecanoate. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12][13]

  • Condition: The container must be in good condition, free from cracks or defects, and have a secure, leak-proof screw cap.[2]

  • Management:

    • Keep the waste container closed at all times, except when adding waste.[8][13] This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14]

    • Store the container in a designated secondary containment bin to control any potential leaks.[6]

Step 4: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safe handling by all personnel, including EHS staff.

  • Procedure:

    • As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[8]

    • The label must clearly state:

      • The words "Hazardous Waste" .[15]

      • The full chemical name: "Methyl 17-bromoheptadecanoate" . Do not use abbreviations.[13]

      • An accurate estimation of the concentration and the solvent used (e.g., "approx. 5% in Ethyl Acetate").

      • The "Accumulation Start Date," which is the date the first waste was added to the container.[15]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained EHS professionals.

  • Procedure:

    • Store the properly labeled and sealed container in your lab's designated satellite accumulation area.

    • Once the container is full (or if you are approaching the regulatory time limit for storage), submit a chemical waste pickup request to your institution's EHS department.

    • EHS will then transport the waste to a central accumulation facility before it is shipped off-site to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Data and Workflow Visualization

To facilitate quick reference and decision-making, the following table and workflow diagram summarize the critical disposal parameters.

Table 1: Disposal Summary for Methyl 17-bromoheptadecanoate
ParameterSpecificationRationale
Waste Category Hazardous Waste: Halogenated OrganicPresence of a carbon-bromine bond requires specific disposal protocols.[1]
Primary Hazard Environmental Persistence/ToxicityImproper disposal can lead to the formation of persistent environmental pollutants.
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents skin and eye contact with the chemical waste.[9][11]
Container Material Glass or High-Density Polyethylene (HDPE)Ensures chemical compatibility and prevents container degradation.[2]
Labeling "Hazardous Waste," Full Chemical Name, DateComplies with EPA/OSHA regulations and ensures safe handling.[13][15]
Disposal Method Collection by EHS for IncinerationHigh-temperature incineration is required to destroy halogenated compounds safely.
Diagram 1: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 17-bromoheptadecanoate waste.

G cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_final Storage & Disposal A Waste Generated: Methyl 17-bromoheptadecanoate B Is this a Halogenated Organic? (Contains F, Cl, Br, I) A->B C YES: Segregate into HALOGENATED WASTE stream B->C True D NO: Segregate into NON-HALOGENATED stream B->D False E Select Chemically Compatible Container (Glass or HDPE) C->E F Affix 'Hazardous Waste' Tag IMMEDIATELY E->F G Add Waste to Container (in Fume Hood, with PPE) F->G H Keep Container Sealed When Not in Use G->H I Update Tag: List Chemical Name & Concentration H->I J Store in Secondary Containment in Satellite Accumulation Area K Container Full or Time Limit Reached? J->K L Submit Waste Pickup Request to EHS K->L Yes M EHS Collects for Final Disposal (Incineration) L->M

Sources

Personal protective equipment for handling Methyl 17-bromoheptadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 17-bromoheptadecanoate

The core of safe chemical handling is a comprehensive risk assessment. The American Chemical Society promotes the "RAMP" framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1] This guide will walk you through these steps for Methyl 17-bromoheptadecanoate.

Part 1: Hazard Recognition and Risk Assessment

Methyl 17-bromoheptadecanoate is a combustible organic molecule. Based on analogous compounds, it should be treated as a substance that can cause skin and eye irritation.[2] Inhalation of its vapors may also cause respiratory tract irritation. Long-term exposure to brominated organic compounds can have other health effects, so minimizing exposure is crucial.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause redness, itching, and pain.[2]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.

  • Combustibility: The compound is likely a combustible liquid.[2]

  • Reactivity: Can react with strong oxidizing agents, strong acids, and strong bases.[3]

Risk Assessment Summary Table

HazardLikelihood of Exposure (Without Controls)Severity of HarmRisk Level (Without Controls)
Skin/Eye Contact High (during weighing, transfer)ModerateHigh
Inhalation Moderate (if heated or aerosolized)ModerateModerate
Ingestion Low (with proper lab hygiene)HighLow
Fire Low (if handled away from ignition sources)HighModerate

Part 2: Minimizing Risks: Personal Protective Equipment (PPE) and Engineering Controls

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that employers provide and ensure the use of appropriate PPE to protect employees from chemical hazards.[4][5] The following PPE is essential when handling Methyl 17-bromoheptadecanoate.

Core PPE Requirements
  • Hand Protection: Wear nitrile or neoprene gloves.[6] These materials provide good resistance to a range of organic chemicals. Always inspect gloves for tears or holes before use. For extended operations, consider double-gloving.

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[7][8]

  • Body Protection: A flame-retardant lab coat should be worn and kept buttoned. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended.

  • Foot Protection: Wear closed-toe shoes made of a non-porous material.[6]

Engineering Controls
  • Ventilation: All work with Methyl 17-bromoheptadecanoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) start Start: Task Involving Methyl 17-bromoheptadecanoate assess_risk Assess Risks: - Quantity - Splash Potential - Aerosolization Risk start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_coat 1. Lab Coat select_ppe->don_coat don_gloves 2. Gloves don_coat->don_gloves don_goggles 3. Goggles don_gloves->don_goggles don_shield 4. Face Shield (if needed) don_goggles->don_shield handle_chemical Perform Chemical Handling don_shield->handle_chemical doff_shield 1. Face Shield doff_gloves 2. Outer Gloves (if double-gloved) doff_shield->doff_gloves doff_coat 3. Lab Coat doff_gloves->doff_coat doff_goggles 4. Goggles doff_coat->doff_goggles doff_inner_gloves 5. Inner Gloves doff_goggles->doff_inner_gloves wash_hands 6. Wash Hands Thoroughly doff_inner_gloves->wash_hands handle_chemical->doff_shield

Caption: PPE selection, donning, and doffing workflow.

Part 3: Operational and Disposal Plans

A written Chemical Hygiene Plan is a requirement under OSHA's Laboratory Standard.[4][10] This plan should include standard operating procedures (SOPs) for handling hazardous chemicals.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within the fume hood.

    • Use a disposable weighing boat to avoid contamination of balances.

    • Dispense liquids slowly to minimize splashing.

  • Reaction Setup:

    • Ensure all glassware is free of cracks and stars.[11]

    • Set up reactions in a secondary container (e.g., a containment tray) to catch any potential spills.

  • Post-Reaction:

    • Quench any reactive materials safely according to your specific protocol.

    • Clean all glassware thoroughly.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan

Brominated organic compounds are considered hazardous waste.[13]

  • Waste Collection:

    • Collect all waste containing Methyl 17-bromoheptadecanoate (including contaminated gloves, weighing boats, and absorbent materials) in a designated, labeled hazardous waste container.

    • The container should be clearly labeled as "Halogenated Organic Waste".[14]

  • Container Management:

    • Keep the waste container closed when not in use.

    • Store the container in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company.[13] Do not pour this chemical down the drain.[11][15]

Disposal Workflow Diagram

Disposal_Workflow start Generation of Waste (e.g., excess reagent, contaminated items) collect Collect in Designated 'Halogenated Organic Waste' Container start->collect label_container Ensure Container is Properly Labeled collect->label_container store Store in a Ventilated, Secure Area (e.g., Satellite Accumulation Area) label_container->store ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs_pickup final_disposal Final Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Hazardous waste disposal workflow.

By adhering to these guidelines, you can significantly reduce the risks associated with handling Methyl 17-bromoheptadecanoate, ensuring a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and Chemical Hygiene Plan.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Teamsters Safety and Health. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]

  • Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]

  • Safety Video by American Chemical Society (1991). (2016, February 12). YouTube. Retrieved from [Link]

  • Safety. (n.d.). American Chemical Society. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chapter 6: Chemical Storage and Handling. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Bromine water - disposal. (n.d.). Chemtalk. Retrieved from [Link]

  • Safety Data Sheet. (2025, April 22). Airgas. Retrieved from [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. (2023, January 31). National Institutes of Health. Retrieved from [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel. (n.d.). HSI. Retrieved from [Link]

  • Bromine in waste incineration: partitioning and influence on metal volatilisation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025, January 7). YouTube. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • General procedures for the purification of Esters. (n.d.). LookChem. Retrieved from [Link]

  • Carboxylic Acids Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]

  • preparation of esters. (n.d.). Chemguide. Retrieved from [Link]

  • 21.6: Chemistry of Esters. (2022, September 24). LibreTexts. Retrieved from [Link]

  • Alcohols to Esters. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.